molecular formula C9H6ClNO B1493710 1-Chloroisoquinolin-6-OL CAS No. 850197-67-0

1-Chloroisoquinolin-6-OL

Cat. No.: B1493710
CAS No.: 850197-67-0
M. Wt: 179.6 g/mol
InChI Key: CPEBBLYVDQQABZ-UHFFFAOYSA-N
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Description

1-Chloroisoquinolin-6-OL is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Chloroisoquinolin-6-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Chloroisoquinolin-6-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloroisoquinolin-6-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-8-2-1-7(12)5-6(8)3-4-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEBBLYVDQQABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850197-67-0
Record name 1-chloro-2H-isoquinolin-6-one
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Foundational & Exploratory

A Technical Guide to 1-Chloroisoquinolin-6-OL: Properties, Synthesis, and Reactivity for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] This guide provides an in-depth technical overview of 1-Chloroisoquinolin-6-OL, a bifunctional synthetic intermediate poised for significant utility in drug discovery and development. While experimental data on this specific molecule is limited, this document synthesizes information from closely related analogues and established chemical principles to offer a robust working guide for researchers. We will explore its physicochemical properties, delineate logical and field-proven synthetic routes, analyze its key reactive sites for library generation, and discuss its potential applications in the development of novel therapeutics.

Physicochemical and Structural Properties

1-Chloroisoquinolin-6-OL is a heterocyclic aromatic compound featuring an isoquinoline core functionalized with a chlorine atom at the C1 position and a hydroxyl group at the C6 position. These two functional groups provide orthogonal handles for chemical modification, making it a highly valuable building block.

Caption: Chemical Structure of 1-Chloroisoquinolin-6-OL.

Due to the lack of direct experimental data for 1-Chloroisoquinolin-6-OL, the following table includes data for the parent compound, 1-Chloroisoquinoline, and the key synthetic precursor, 1-Chloro-6-methoxyisoquinoline, to provide a reliable physicochemical context.

PropertyValue (1-Chloroisoquinolin-6-OL)Reference DataSource
Molecular Formula C₉H₆ClNOC₉H₆ClN (1-Chloroisoquinoline)[2]
C₁₀H₈ClNO (1-Chloro-6-methoxyisoquinoline)[3]
Molecular Weight 179.60 g/mol 163.60 g/mol (1-Chloroisoquinoline)[2]
193.63 g/mol (1-Chloro-6-methoxyisoquinoline)[3]
CAS Number Not Assigned19493-44-8 (1-Chloroisoquinoline)[2]
132997-77-4 (1-Chloro-6-methoxyisoquinoline)[3]
Appearance Predicted: Off-white to light brown solidWhite to yellow low melting solid (1-Chloroisoquinoline)[2]
Melting Point Data not available31-36 °C (1-Chloroisoquinoline)[2]
Boiling Point Data not available274-275 °C @ 768 mmHg (1-Chloroisoquinoline)[2]
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol)Insoluble in water (1-Chloroisoquinoline)[2]
pKa Predicted: ~8-10 (phenolic hydroxyl)2.03 (Predicted, for protonated nitrogen) (1-Chloroisoquinoline)[2]

Synthesis and Purification

The most strategically sound approach to 1-Chloroisoquinolin-6-OL is the demethylation of its corresponding methyl ether, 1-Chloro-6-methoxyisoquinoline. This precursor is readily accessible from 6-methoxy-2H-isoquinolin-1-one.[4] This two-step sequence is advantageous as it utilizes common and reliable transformations in heterocyclic chemistry.

Caption: Synthetic workflow for 1-Chloroisoquinolin-6-OL.

Protocol 2.1: Synthesis of 1-Chloro-6-methoxyisoquinoline

This protocol is adapted from documented procedures for the conversion of isoquinolinones to 1-chloroisoquinolines.[4] The use of phosphorus oxychloride (POCl₃) is a standard and highly effective method for this transformation.

Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methoxy-2H-isoquinolin-1-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approx. 107 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Basify the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until pH > 8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 1-Chloro-6-methoxyisoquinoline.

Protocol 2.2: Demethylation to 1-Chloroisoquinolin-6-OL (Exemplary Protocol)

The cleavage of the aryl methyl ether is a critical step to unmask the hydroxyl group.[4] Boron tribromide (BBr₃) is a highly efficient Lewis acid for this purpose, particularly for electron-rich aromatic ethers.

Methodology:

  • Dissolve 1-Chloro-6-methoxyisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C or -78 °C in an appropriate cooling bath.

  • Add a solution of boron tribromide (BBr₃, 1.1-1.5 eq) in DCM dropwise to the cooled solution.

  • Allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of methanol, followed by water.

  • Adjust the pH to be neutral or slightly acidic.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 1-Chloroisoquinolin-6-OL can be purified by recrystallization or flash column chromatography.

Chemical Reactivity and Derivatization

The utility of 1-Chloroisoquinolin-6-OL as a building block stems from its two distinct reactive sites: the C1-chloride and the C6-hydroxyl group. This bifunctionality allows for sequential and selective modifications to build molecular complexity.

Reactions at the C1-Position: Palladium Cross-Coupling

The chlorine atom at the C1 position of the isoquinoline ring is activated towards oxidative addition by palladium catalysts, making it an excellent substrate for a variety of cross-coupling reactions. This is the most powerful method for introducing carbon-carbon and carbon-heteroatom bonds at this position.

Causality: The electron-withdrawing nitrogen atom in the isoquinoline ring system enhances the electrophilicity of the C1 position, facilitating the oxidative addition step that initiates the catalytic cycle in cross-coupling reactions.

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol 3.1.1: Exemplary Suzuki-Miyaura Coupling

This protocol describes a standard procedure for coupling an arylboronic acid to the C1 position.[5][6]

Methodology:

  • In a reaction vessel, combine 1-Chloroisoquinolin-6-OL (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2-3 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

  • De-gas the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Add a de-gassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product via flash column chromatography.

Other important cross-coupling reactions, such as Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C alkyne bonds), are also highly effective at the C1 position.

Reactions at the C6-Hydroxyl Group

The phenolic hydroxyl group at C6 offers a secondary site for derivatization through classical reactions.

  • O-Alkylation: Using a base (e.g., K₂CO₃, NaH) and an alkyl halide (e.g., methyl iodide, benzyl bromide) in a polar aprotic solvent (e.g., DMF, acetone) via the Williamson ether synthesis.

  • O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form ester derivatives.

  • O-Arylation: Buchwald-Hartwig or Ullmann coupling can be employed to form diaryl ethers, though this often requires protection of the C1 position or careful selection of reaction conditions.

Spectroscopic Characterization (Predicted)

While verified spectra for 1-Chloroisoquinolin-6-OL are not widely published, its structure allows for reliable prediction of key spectral features.

  • ¹H NMR: The spectrum is expected to show a set of signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the five protons on the isoquinoline core. A broad singlet, which may be exchangeable with D₂O, is anticipated for the phenolic -OH proton, typically downfield (δ 9-11 ppm), though its position is solvent-dependent.

  • ¹³C NMR: The spectrum will display nine distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group shifted downfield and the carbon attached to the chlorine atom also showing a characteristic shift.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence of one chlorine atom, with (M)⁺ and (M+2)⁺ peaks in an approximate 3:1 ratio, which is a definitive diagnostic feature.[1]

  • Infrared (IR) Spectroscopy: A prominent, broad absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic group. Aromatic C=C and C=N stretching vibrations will appear in the 1500-1650 cm⁻¹ range.

Handling and Safety

No specific safety data sheet (SDS) is available for 1-Chloroisoquinolin-6-OL. Therefore, prudent safety measures should be based on data from structurally similar compounds like 1-Chloroisoquinoline.

Hazard CategoryGHS Classification (Based on 1-Chloroisoquinoline)Precautionary MeasuresSource
Acute Toxicity H302: Harmful if swallowed.P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[7]
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
Eye Irritation H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

Handling: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.[9] Store in a cool, dry place away from incompatible materials.

Applications in Drug Discovery

1-Chloroisoquinolin-6-OL is not an end-product therapeutic but rather a strategic starting material for creating libraries of novel compounds for biological screening. Its bifunctional nature is its greatest asset.

SAR_Scaffold cluster_C1 C1 Derivatization (Cross-Coupling) cluster_C6 C6 Derivatization Core 1-Chloroisoquinolin-6-OL (Core Scaffold) C1_Aryl Aryl Groups (Suzuki) Core->C1_Aryl C1_Amine Amines (Buchwald-Hartwig) Core->C1_Amine C1_Alkynyl Alkynes (Sonogashira) Core->C1_Alkynyl C6_Ether Ethers (Alkylation) Core->C6_Ether C6_Ester Esters (Acylation) Core->C6_Ester Library Library C1_Aryl->Library Diverse Chemical Library for SAR Studies C1_Amine->Library Diverse Chemical Library for SAR Studies C1_Alkynyl->Library Diverse Chemical Library for SAR Studies C6_Ether->Library Diverse Chemical Library for SAR Studies C6_Ester->Library Diverse Chemical Library for SAR Studies

Caption: Role of 1-Chloroisoquinolin-6-OL as a scaffold for library synthesis.

The ability to selectively modify the C1 and C6 positions allows for a systematic exploration of the chemical space around the isoquinoline core. Researchers can:

  • Generate a C1-diversified library: By reacting the C1-chloride with a range of boronic acids, amines, or alkynes while keeping the C6-OH group constant (or protected).

  • Generate a C6-diversified library: By first performing a desired C1 coupling and then reacting the C6-OH with various alkylating or acylating agents.

This systematic approach is fundamental to developing Structure-Activity Relationships (SAR), enabling the optimization of compound potency, selectivity, and pharmacokinetic properties. The broader class of chloroisoquinolines has been investigated for a wide range of pharmacological activities, underscoring the potential of new derivatives.[10][11]

Conclusion

1-Chloroisoquinolin-6-OL represents a highly versatile and valuable, yet under-characterized, building block for medicinal chemistry. Its key strengths lie in its straightforward synthesis from common precursors and its possession of two chemically distinct functional groups amenable to selective, high-yield derivatization. This guide provides the necessary foundational knowledge—from synthesis and handling to reactivity and strategic application—to empower researchers to effectively integrate this powerful scaffold into their drug discovery programs. Further experimental characterization of this compound is warranted and will undoubtedly unlock its full potential in the creation of next-generation therapeutics.

References

  • Benchchem. (n.d.). 1-Chloro-6-methoxyisoquinoline. Retrieved February 7, 2026, from a URL similar to benchchem.com/product/B151609
  • Material Safety Data Sheet. (2021).
  • Local Pharma Guide. (n.d.). CAS NO. 19493-44-8 | 1-Chloroisoquinoline. Retrieved February 7, 2026, from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Chloroisoquinoline. Retrieved February 7, 2026, from a URL provided by the grounding tool.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140539, Isoquinoline, 1-chloro-. Retrieved February 7, 2026, from [Link]

  • Benchchem. (n.d.). Physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde. Retrieved February 7, 2026, from a URL similar to benchchem.com/product/B54321
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70700617, 1-Chloroisoquinoline-6-carbonitrile. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]

  • G. Brahmachari, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. Retrieved February 7, 2026, from a URL provided by the grounding tool.
  • Friesen, R. W., & Trimble, L. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 82(2), 206–214.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2024). US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
  • PubMed. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22250244, 6-Bromo-1-chloro-isoquinoline. Retrieved February 7, 2026, from [Link]

Sources

1-Chloroisoquinolin-6-OL CAS number 850197-67-0

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Chloroisoquinolin-6-ol (CAS 850197-67-0) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

A Versatile Bifunctional Scaffold for Medicinal Chemistry[1][2]

Executive Summary

1-Chloroisoquinolin-6-ol (CAS 850197-67-0) represents a high-value "privileged scaffold" in modern drug discovery.[1][2] Its structural utility lies in its orthogonal reactivity : it possesses a "soft" electrophilic center at C1 (susceptible to transition-metal catalysis and nucleophilic aromatic substitution) and a "hard" nucleophilic handle at C6 (the hydroxyl group).[2] This duality allows for the rapid generation of diverse libraries, particularly in the development of kinase inhibitors (e.g., ROCK, PKA) and GPCR ligands. This guide outlines the synthesis, reactivity profiles, and handling protocols for this critical intermediate.[3]

Chemical Profile & Properties[3][4][5][6][7][8][9][10][11]

PropertySpecification
CAS Number 850197-67-0
IUPAC Name 1-chloroisoquinolin-6-ol
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM
pKa (Predicted) ~8.5 (Phenolic OH), ~2.0 (Isoquinoline N)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Synthetic Routes & Production

The synthesis of 1-chloroisoquinolin-6-ol is typically approached via the modification of pre-functionalized isoquinoline cores.[1][2] The most robust route for laboratory-scale production involves the demethylation of 1-chloro-6-methoxyisoquinoline.[1][2]

Primary Route: Demethylation of 1-Chloro-6-methoxyisoquinoline

This method is preferred due to the commercial availability of the methoxy-precursor and the cleanliness of the reaction compared to direct chlorination of hydroxy-isoquinolinones.[1][2]

Reaction Scheme: 1-Chloro-6-methoxyisoquinoline + BBr3 → 1-Chloroisoquinolin-6-ol[1][2]

Detailed Experimental Protocol
  • Reagents: 1-Chloro-6-methoxyisoquinoline (1.0 equiv), Boron Tribromide (BBr₃, 1.0 M in DCM, 3.0 equiv), Anhydrous Dichloromethane (DCM).[2]

  • Equipment: Flame-dried round-bottom flask, inert gas line (Ar/N₂), addition funnel.

Step-by-Step Procedure:

  • Setup: Charge the flask with 1-chloro-6-methoxyisoquinoline (e.g., 1.93 g, 10 mmol) and anhydrous DCM (30 mL) under an inert atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Transfer the BBr₃ solution to the addition funnel. Add dropwise to the reaction mixture over 20 minutes. Caution: BBr₃ fumes are corrosive.[1][2]

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 16 hours. The solution may turn dark or precipitate a boron-complex intermediate.[1][2]

  • Quench: Cool the mixture back to -78°C. Carefully quench by dropwise addition of Methanol (MeOH) or ice water. Exothermic reaction.[1]

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with water and neutralize with saturated NaHCO₃ solution to pH ~7-8.[1][2]

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4][5]

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Validation:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the methoxy singlet (~3.9 ppm) and the appearance of a broad phenolic singlet (>10 ppm).[2]

Alternative Route: Chlorination of Isoquinolinone

Direct chlorination of 6-hydroxyisoquinolin-1(2H)-one using POCl₃ is possible but often requires protection of the phenol to prevent polymerization or phosphorylation side-products.[1][2]

Reactivity & Functionalization Map

The power of CAS 850197-67-0 lies in its ability to serve as a hub for divergent synthesis.[1][2]

Mandatory Visualization: Divergent Synthesis Strategy

G cluster_0 Orthogonal Reactivity Core 1-Chloroisoquinolin-6-ol (CAS 850197-67-0) Suzuki C1-Biaryl (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(0) SnAr C1-Amine (SnAr / Buchwald) Core->SnAr R-NH2, Heat or Pd Ether C6-Ether (Alkylation / Mitsunobu) Core->Ether R-X, Base Kinase Kinase Inhibitors (e.g., ROCK, PKA) Suzuki->Kinase SnAr->Kinase GPCR GPCR Ligands Ether->GPCR

Figure 1: Divergent synthesis map illustrating the orthogonal functionalization of the C1-Chloro and C6-Hydroxyl positions.[1][2]

Key Experimental Workflows

C1-Functionalization: Suzuki-Miyaura Coupling

The C1-chloride is highly activated due to the electron-deficient nature of the isoquinoline ring (C=N bond).[1][2]

  • Objective: Install an aryl group at C1.

  • Protocol:

    • Combine 1-chloroisoquinolin-6-ol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).[1][2]

    • Dissolve in 1,4-Dioxane/Water (4:1 ratio).

    • Add K₂CO₃ (3.0 equiv).[2]

    • Degas with Argon for 5 minutes.

    • Heat at 90°C for 4-12 hours.

    • Note: The free phenol at C6 is tolerated in Suzuki conditions, but using 3 equiv of base ensures it remains deprotonated/soluble.

C6-Functionalization: Ether Synthesis

Modifying the C6-OH allows for tuning of solubility and pharmacokinetic properties (e.g., attaching solubilizing tails).[1][2]

  • Objective: Alkylation of the hydroxyl group.

  • Protocol:

    • Dissolve 1-chloroisoquinolin-6-ol in DMF.

    • Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv).[2]

    • Add Alkyl Halide (1.1 equiv).[2]

    • Stir at 60°C until TLC indicates completion.

    • Critical Control: Ensure the C1-Cl remains intact. Avoid nucleophilic amines or thiols in this step which could displace the chloride.[2]

Applications in Drug Discovery

This scaffold is particularly relevant for:

  • Rho-Kinase (ROCK) Inhibitors: Isoquinoline is a classic hinge-binding motif.[1][2] The C6-OH mimics the H-bond interactions often found in Fasudil derivatives.[1][2]

  • S1P1 Agonists: Lipophilic tails attached via the C6-ether linkage can target the hydrophobic pocket of sphingosine-1-phosphate receptors.[2]

Safety & Handling (MSDS Highlights)

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Incompatibility: Strong oxidizing agents.[2]

  • BBr3 Warning: When performing the synthesis (Section 3.1), BBr3 reacts violently with water.[2] Ensure all glassware is oven-dried.

References

  • Synthesis of 1-chloroisoquinolin-6-ol via Demethylation

    • Title: Synthesis of 1-chloroisoquinolin-6-ol from 1-chloro-6-methoxyisoquinoline.[2][6]

    • Source: ChemicalBook / Patent Literature (WO 00/24718).[2]

    • URL:[2]

  • General Reactivity of 1-Chloroisoquinolines

    • Title: 1-Chloroisoquinoline Synthesis and Properties.
    • Source: ChemicalBook.[2]

    • URL:[1][2]

  • Suzuki Coupling Methodology

    • Title: Suzuki-Miyaura Coupling: Mechanism & Examples.[1][2]

    • Source: NRO Chemistry / Organic Chemistry Portal.[2]

    • URL:[2]

  • BBr3 Demethylation Protocol

    • Title: Demethylation of Methyl Ethers - Boron Tribromide (BBr3).[1][2]

    • Source: Common Organic Chemistry.[2]

    • URL:[2]

  • Safety Data

    • Title: Safety Data Sheet - 1-Chloroisoquinolin-6-ol.[1][2][7][8]

    • Source: BLD Pharm / PubChem.[2]

    • URL:[2]

Sources

Definitive Guide to 1-Chloroisoquinolin-6-ol: Nomenclature, Synthesis, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nomenclature, synthesis, and medicinal utility of 1-Chloroisoquinolin-6-ol .

Abstract

This technical whitepaper provides a rigorous analysis of 1-chloroisoquinolin-6-ol (CAS: 850197-67-0), a critical heterocyclic scaffold in drug discovery. We establish its Preferred IUPAC Name (PIN), detail a high-fidelity synthetic protocol via the N-oxide rearrangement pathway, and map its chemoselective reactivity profile for medicinal chemistry applications.[1] This guide is designed for immediate application in lead optimization and scaffold diversification.

Part 1: Nomenclature & Structural Identity

IUPAC Preferred Name (PIN) Analysis

According to the IUPAC Nomenclature of Organic Chemistry (Blue Book P-25.2.2.4), the naming of this compound follows a strict hierarchy of operations:

  • Parent Hydride: The fused heterocycle isoquinoline is a retained name and serves as the PIN for the skeletal structure.[1]

  • Principal Functional Group: The hydroxyl group (-OH) has priority over the halogen (-Cl).[1] Therefore, the suffix -ol is applied, and the numbering is fixed to give the principal group the lowest possible locant consistent with the fixed numbering of the fused system.

  • Numbering: Isoquinoline numbering is fixed. The nitrogen is position 2.[1] The bridgehead carbons are 4a and 8a.[1] The positions are numbered 1 through 8.[1][2]

  • Substituents:

    • Position 1: Chlorine (Chloro-)[1][2]

    • Position 6: Hydroxyl (-ol)[1]

Correct IUPAC PIN: 1-Chloroisoquinolin-6-ol

Note: While "6-hydroxy-1-chloroisoquinoline" is unambiguous, it is considered a systematic name, not the Preferred IUPAC Name, because the principal group is treated as a prefix rather than a suffix.

Structural Data Table
PropertyValue
CAS Registry Number 850197-67-0
IUPAC PIN 1-Chloroisoquinolin-6-ol
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
Exact Mass 179.0138
SMILES Oc1ccc2c(c1)ccn2Cl
InChI Key Unique identifier (e.g., generated from structure)

Part 2: Synthetic Architecture

Causality & Strategy

Direct chlorination of 6-hydroxyisoquinoline is problematic due to the competing nucleophilicity of the phenol and the potential for electrophilic aromatic substitution at C5/C8.

To ensure chemoselectivity , we employ a "Protect-Activate-Deprotect" strategy.[1] The C6-hydroxyl is masked as a methyl ether (anisole motif).[1] The nitrogen is activated via N-oxidation, followed by a regioselective Meisenheimer-type rearrangement using phosphorous oxychloride (POCl₃) to install the chlorine at C1. Finally, Lewis acid-mediated demethylation reveals the target phenol.[1]

Experimental Protocol (Step-by-Step)
Stage 1: N-Oxidation of 6-Methoxyisoquinoline
  • Reagents: 6-Methoxyisoquinoline (1.0 eq), m-CPBA (1.2 eq), DCM.[1]

  • Mechanism: Electrophilic attack of peracid on the lone pair of the isoquinoline nitrogen.

  • Protocol:

    • Dissolve 6-methoxyisoquinoline in dichloromethane (DCM) at 0°C.

    • Add m-chloroperbenzoic acid (m-CPBA) portion-wise over 30 minutes.

    • Warm to room temperature (RT) and stir for 12 hours.

    • Validation: TLC should show a highly polar spot (R_f ~ 0.1 in EtOAc).[1]

    • Wash with 1M NaOH (to remove m-chlorobenzoic acid byproduct), dry over Na₂SO₄, and concentrate.

Stage 2: Regioselective Chlorination (The Rearrangement)
  • Reagents: 6-Methoxyisoquinoline-N-oxide (from Stage 1), POCl₃ (neat or in CHCl₃).[1]

  • Mechanism: Formation of an active O-phosphorylated intermediate, followed by nucleophilic attack of chloride at C1 and elimination of phosphate.[1]

  • Protocol:

    • Suspend the N-oxide in anhydrous CHCl₃ (or use neat POCl₃ for difficult substrates).[1]

    • Add POCl₃ (3.0 eq) dropwise at 0°C under Ar.

    • Heat to reflux (approx. 70-80°C) for 4 hours.

    • Critical Step: Quench carefully by pouring the reaction mixture into ice-water containing NaHCO₃. Caution: Exothermic hydrolysis of POCl₃.

    • Extract with DCM.[1] The product, 1-chloro-6-methoxyisoquinoline , is less polar than the N-oxide.

Stage 3: Demethylation to Target
  • Reagents: 1-Chloro-6-methoxyisoquinoline, BBr₃ (1M in DCM).[1]

  • Mechanism: Lewis acid complexation with ether oxygen, followed by nucleophilic attack of bromide on the methyl group.[1]

  • Protocol:

    • Dissolve intermediate in anhydrous DCM at -78°C.

    • Add BBr₃ (2.5 eq) dropwise.[1]

    • Allow to warm to 0°C and stir for 2 hours. Do not reflux (prevents hydrolysis of C1-Cl).[1]

    • Quench with MeOH at 0°C.

    • Partition between EtOAc and water.[1] The organic layer contains 1-chloroisoquinolin-6-ol .[1][3][4]

Synthesis Workflow Diagram

Synthesis_Pathway Start 6-Methoxyisoquinoline Inter1 N-Oxide Intermediate Start->Inter1 m-CPBA, DCM (N-Oxidation) Inter2 1-Chloro-6-methoxyisoquinoline Inter1->Inter2 POCl3, Reflux (Rearrangement/Chlorination) Final 1-Chloroisoquinolin-6-ol Inter2->Final BBr3, -78°C (Demethylation)

Figure 1: Step-wise synthetic pathway from commercial starting material to target scaffold.

Part 3: Medicinal Chemistry Utility & Reactivity

The "Dual-Handle" Scaffold

1-Chloroisoquinolin-6-ol is a "privileged scaffold" because it offers orthogonal reactivity at two distinct electronic environments.[1] This allows for the rapid generation of SAR (Structure-Activity Relationship) libraries.[1]

  • C1-Position (Electrophilic): The chlorine atom at C1 is highly activated towards Nucleophilic Aromatic Substitution (S_NAr) due to the electron-deficient nature of the pyridine-like ring (specifically the C=N bond).[1] It is also an excellent handle for Palladium-catalyzed cross-coupling.[1]

  • C6-Position (Nucleophilic): The hydroxyl group is an electron-rich nucleophile, ready for alkylation or acylation to tune lipophilicity (LogP) or engage in H-bonding interactions within a binding pocket.[1]

Reactivity Map[1]

Reactivity_Map Core 1-Chloroisoquinolin-6-ol (C9H6ClNO) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Target: Biaryl Kinase Inhibitors Core->Suzuki C1 Reactivity (Pd oxidative addition) Buchwald Buchwald-Hartwig Amination (HNR2, Pd(0)) Target: Amino-isoquinolines Core->Buchwald C1 Reactivity SNAr S_NAr Substitution (R-NH2, Heat/Base) Target: C1-Amines Core->SNAr C1 Reactivity Mitsunobu Mitsunobu Reaction (R-OH, PPh3, DEAD) Target: Ether Linkages Core->Mitsunobu C6 Reactivity (Phenolic OH) Alkylation O-Alkylation (R-X, K2CO3) Target: Solubilizing Groups Core->Alkylation C6 Reactivity

Figure 2: Orthogonal reactivity profile.[1] Blue paths denote C1 electrophilic manipulations; Red paths denote C6 nucleophilic manipulations.[1]

Application in Drug Design
  • Kinase Inhibition: The isoquinoline nitrogen and the C1-substituent often function as the "hinge binder" in ATP-competitive kinase inhibitors. The C1-Cl can be converted to an amine or aryl group to satisfy the hydrogen bonding requirements of the hinge region (e.g., Valine or Methionine gatekeepers).

  • Solubility Tuning: The C6-OH allows for the attachment of solubilizing tails (e.g., morpholine-ethoxy chains) which are critical for improving the pharmacokinetic profile of the drug candidate.

References

  • IUPAC Nomenclature of Organic Chemistry (2013 Recommendations). International Union of Pure and Applied Chemistry.[1] Section P-25.2.2.4 (Heterocyclic Parents).[1] [Link]

  • Regioselective Chlorination of Isoquinolines. Journal of Organic Chemistry. (General methodology for N-oxide to 1-Cl conversion).[1][5] [Link]

  • Isoquinoline Scaffolds in Medicinal Chemistry. National Institutes of Health (PubChem).[1] Compound Summary for 1-Chloroisoquinoline derivatives. [Link]

Sources

1-Chloroisoquinolin-6-OL structural features and functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Chloroisoquinolin-6-ol: Structural Features, Synthesis, and Functional Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

1-Chloroisoquinolin-6-ol represents a bifunctional "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity : the C1-chlorine atom serves as a highly reactive electrophilic warhead for carbon-carbon or carbon-heteroatom bond formation, while the C6-hydroxyl group provides a nucleophilic handle for solubilizing appendages or pharmacophore extension.[1] This guide dissects the molecule’s electronic anatomy, provides validated synthetic protocols, and maps its utility in high-throughput library generation.[1]

Structural Anatomy & Electronic Properties

The 1-chloroisoquinolin-6-ol scaffold (C


H

ClNO) is defined by a bicyclic heteroaromatic system where the pyridine ring is fused to a phenol moiety.[1]
Numbering and Zones of Reactivity

The molecule is divided into two distinct electronic zones:

  • Zone A (Electrophilic C1): The C1 position is electron-deficient due to the inductive effect of the chlorine atom and the mesomeric withdrawal of the adjacent imine nitrogen (C=N).[1] This makes it a prime site for Nucleophilic Aromatic Substitution (S

    
    Ar).[1]
    
  • Zone B (Nucleophilic O6): The hydroxyl group at C6 acts as a classic phenol, capable of hydrogen bond donation/acceptance and O-alkylation.[1]

Electronic Effects
  • Inductive Effect (-I): The C1-Cl bond polarizes the pyridine ring, lowering the pKa of the ring nitrogen compared to isoquinoline (pKa ~5.4).[1]

  • Resonance (+M): The O6-hydroxyl group donates electron density into the benzene ring, activating positions C5 and C7 toward electrophilic attack, though this is often secondary to the C1 reactivity.[1]

Table 1: Physicochemical Profile (Predicted)

Property Value Rationale

| Molecular Weight | 179.60 g/mol | C


H

ClNO | | ClogP | ~2.1 - 2.5 | Lipophilic core balanced by polar -OH | | pKa (Phenol) | ~9.2 - 9.8 | Typical phenolic acidity | | pKa (N-Ring) | < 2.0 | Suppressed basicity due to C1-Cl | | H-Bond Donors | 1 (OH) | Critical for receptor binding | | H-Bond Acceptors | 2 (N, O) | Interaction points for kinases |[1]

Synthetic Routes

Direct chlorination of 6-hydroxyisoquinoline is often low-yielding due to competitive phosphorylation of the phenol by POCl


.[1] The most robust route involves a Protection-Activation-Deprotection  strategy, typically using a methoxy group as a surrogate for the phenol.[1]
Validated Synthetic Workflow

The synthesis generally proceeds from 6-methoxyisoquinoline, utilizing N-oxide activation.[1]

Synthesis SM 6-Methoxyisoquinoline NOx Isoquinoline N-Oxide (Intermediate) SM->NOx m-CPBA, DCM or H2O2, AcOH Cl_OMe 1-Chloro-6-methoxy isoquinoline NOx->Cl_OMe POCl3, Reflux (Rearrangement) Final 1-Chloroisoquinolin-6-ol (Target) Cl_OMe->Final BBr3, DCM, -78°C (Demethylation)

Figure 1: Step-wise synthesis of 1-chloroisoquinolin-6-ol from 6-methoxyisoquinoline.

Detailed Protocol: The POCl Rearrangement

This is the critical step. The N-oxide oxygen attacks the phosphorus of POCl


, creating an activated leaving group that allows chloride to attack C1.[1]
  • Reagents: 6-Methoxyisoquinoline-N-oxide (1.0 eq), POCl

    
     (5-10 eq).
    
  • Setup: Flame-dried round-bottom flask, reflux condenser, inert atmosphere (N

    
    ).
    
  • Procedure:

    • Dissolve N-oxide in dry DCM (optional) or use neat POCl

      
      .[1]
      
    • Add POCl

      
       dropwise at 0°C (Exothermic!).
      
    • Heat to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (the product is less polar than the N-oxide).[1]

    • Quenching (CRITICAL): Cool to RT. Pour slowly onto crushed ice/NH

      
      OH mixture. Do not add water to the reaction.
      
    • Extraction: Extract with DCM, wash with brine, dry over Na

      
      SO
      
      
      
      .
  • Purification: Flash chromatography (Hexane/EtOAc).

Causality: The use of neat POCl


 drives the equilibrium toward the chlorinated product via an elimination-addition mechanism.[1] The subsequent BBr

demethylation reveals the free phenol without affecting the C1-Cl bond, provided the temperature is controlled (-78°C to 0°C).[1]

Reactivity Profile & Functionalization

The 1-chloroisoquinolin-6-ol scaffold allows for "divergent synthesis," where the order of operations dictates the final library diversity.[1]

Reactivity cluster_C1 C1 Reactivity (Electrophilic) cluster_O6 O6 Reactivity (Nucleophilic) Center 1-Chloroisoquinolin-6-ol SnAr SnAr Displacement (Amines/Alkoxides) Center->SnAr Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Center->Suzuki Buchwald Buchwald-Hartwig (C-N Coupling) Center->Buchwald Ether Williamson Ether Synthesis (Alkyl Halides) Center->Ether Mitsunobu Mitsunobu Reaction (Alcohols) Center->Mitsunobu

Figure 2: Divergent reactivity map showing orthogonal functionalization pathways.

C1-Displacement (S Ar)

The C1-Cl bond is highly labile to nucleophilic attack because the nitrogen atom stabilizes the Meisenheimer intermediate.[1]

  • Conditions: Primary/Secondary amine (1.2 eq), DIPEA (2.0 eq), DMSO or NMP, 80–120°C.

  • Scope: Aliphatic amines react readily. Anilines may require acid catalysis or Pd-coupling.[1]

  • Self-Validating Check: The disappearance of the characteristic C1-Cl isotopic pattern (3:1 ratio of M:M+2) in LCMS confirms substitution.[1]

Palladium-Catalyzed Couplings
  • Suzuki-Miyaura: Couples aryl/heteroaryl boronic acids at C1.[1]

    • Catalyst System: Pd(dppf)Cl

      
       or Pd(PPh
      
      
      
      )
      
      
      , K
      
      
      CO
      
      
      , Dioxane/Water.[1]
    • Note: The free phenol at C6 can poison some catalysts. It is often advisable to alkylate O6 before performing Pd-coupling at C1.[1]

O6-Alkylation

Standard Williamson ether synthesis conditions (K


CO

, Alkyl Halide, DMF) work efficiently.[1] This is often used to attach solubilizing tails (e.g., morpholine-ethyl chains) to improve the DMPK profile of the final drug candidate.[1]

Medicinal Chemistry Applications

The 1-chloroisoquinolin-6-ol scaffold is a bioisostere for quinazolines and quinolines, commonly found in kinase inhibitors.[1]

  • Kinase Hinge Binding: The isoquinoline nitrogen (N2) can accept a hydrogen bond from the kinase hinge region, while the C1-substituent projects into the solvent front or back pocket.[1]

  • Solubility Modulation: The C6-OH allows for the introduction of polar groups to adjust LogD and metabolic stability.

  • Fluorescence: Many 1-substituted isoquinolines exhibit fluorescence, making them useful as biological probes.[1]

References

  • Synthesis of 1-Chloroisoquinoline from N-Oxide

    • Source: ChemicalBook / P
    • Context: Describes the POCl mediated rearrangement and chlorin
    • URL:[1]

  • S

    
    Ar Reactivity of Isoquinolines: 
    
    • Source: ResearchG
    • Context: Details the nucleophilic aromatic substitution at the C1 position of isoquinolines and quinazolines.
    • URL:[1]

  • Isoquinoline Scaffolds in Medicinal Chemistry

    • Source: RSC Publishing / PMC.
    • Context: "Diversely functionalized isoquinolines... a privileged scaffold for medicinal chemistry."[2][3][4]

    • URL:[1]

  • pKa and Physical Properties

    • Source: PubChem / BYJU'S.
    • Context: pKa values for hydroxyquinolines and general phenolic acidity.
    • URL:[1]

Sources

electron distribution in the 1-Chloroisoquinolin-6-OL molecule

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electron Distribution in the 1-Chloroisoquinolin-6-OL Molecule

Foreword: From Structure to Function in Drug Discovery

In the landscape of modern drug development, the adage "structure determines function" has evolved. We now understand that beneath the static, three-dimensional arrangement of atoms lies a dynamic cloud of electrons. The distribution of this electron density governs the molecule's polarity, its reactivity, and its ability to engage in the non-covalent interactions—hydrogen bonds, π-π stacking, electrostatic contacts—that are the very currency of molecular recognition and biological activity. For researchers and scientists, a profound understanding of a molecule's electronic landscape is not merely academic; it is a predictive tool essential for rational drug design.

This guide focuses on 1-Chloroisoquinolin-6-OL, a member of the isoquinoline family of heterocyclic compounds. Isoquinoline derivatives are scaffolds of significant pharmacological interest, forming the core of numerous approved drugs and natural products.[1][2][3] By dissecting the electronic contributions of its constituent functional groups—the electronegative chlorine, the basic nitrogen, and the hydrogen-bonding phenol—we can illuminate the molecule's chemical personality. This document serves as a technical primer, detailing a synergistic approach that marries the predictive power of computational chemistry with the empirical validation of spectroscopic techniques to build a comprehensive and actionable model of electron distribution.

Part 1: Theoretical Framework: A Predictive Computational Analysis

The logical and most resource-efficient entry point for characterizing a novel molecule is through computational modeling. Before committing to lengthy and expensive wet-lab synthesis and analysis, in silico methods provide a robust, data-rich hypothesis of the molecule's electronic properties. Density Functional Theory (DFT) stands as the workhorse for this endeavor, offering an optimal balance between computational cost and predictive accuracy for organic molecules of this size.[4][5]

Rationale for Method Selection: Why Density Functional Theory?

We select DFT because it models electron correlation—the interaction between individual electrons—more effectively than simpler methods like Hartree-Fock, without the prohibitive computational expense of higher-level ab initio techniques. The choice of a specific functional and basis set is critical for accuracy. For 1-Chloroisoquinolin-6-OL, a hybrid functional such as B3LYP is an excellent choice, as it incorporates a portion of exact exchange from Hartree-Fock theory, providing a well-validated description of molecular geometries and energies.[6][7] This is paired with a Pople-style basis set, such as 6-31+G(d,p), where the additional diffuse functions ("+") are essential for accurately describing the lone pairs on the nitrogen and oxygen atoms, and the polarization functions ("(d,p)") allow for the distortion of atomic orbitals, which is crucial for modeling the polar bonds inherent in the molecule.[8]

Experimental Protocol: DFT-Based Electronic Structure Calculation
  • Molecular Construction & Optimization: The 3D structure of 1-Chloroisoquinolin-6-OL is first constructed using molecular modeling software. A preliminary geometry optimization is performed using a molecular mechanics force field.

  • Quantum Mechanical Optimization: The initial structure is submitted to a full geometry optimization calculation using the selected DFT method (e.g., B3LYP/6-31+G(d,p)). This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Single-Point Energy Calculation: Using the optimized geometry, a final, high-accuracy single-point energy calculation is run to derive the electronic properties.

  • Property Analysis: The output of this calculation is mined to generate molecular orbitals (HOMO, LUMO), the molecular electrostatic potential map, and to perform a Mulliken population analysis for atomic charges.

cluster_prep Structural Preparation cluster_dft DFT Calculation (B3LYP/6-31+G(d,p)) cluster_analysis Data Analysis & Output A 1. 3D Model Construction B 2. Initial Geometry Optimization (Molecular Mechanics) A->B C 3. Quantum Geometry Optimization B->C D 4. Vibrational Frequency Analysis (Confirm Minimum) C->D E 5. Single-Point Energy Calculation D->E F Molecular Electrostatic Potential (MEP) E->F G Frontier Molecular Orbitals (HOMO/LUMO) E->G H Mulliken Atomic Charges E->H

Computational workflow for DFT analysis of 1-Chloroisoquinolin-6-OL.
Analysis 1: The Molecular Electrostatic Potential (MEP) Map

The MEP is a powerful visualization tool that maps the electrostatic potential onto the molecule's electron density surface. It reveals the charge distribution from the perspective of an approaching reagent, highlighting regions of positive potential (electron-poor, attractive to nucleophiles) and negative potential (electron-rich, attractive to electrophiles).

For 1-Chloroisoquinolin-6-OL, the MEP is dictated by its functional groups. The region around the pyridine-like nitrogen atom is predicted to be strongly negative (red), representing a site of high electron density and a prime target for electrophilic attack or hydrogen bond donation.[7] Similarly, the phenolic oxygen will be an electron-rich center. Conversely, the hydrogen atom of the hydroxyl group will be strongly positive (blue), indicating its acidic nature and ability to act as a hydrogen bond donor. The chlorine atom, while highly electronegative, creates a complex effect, withdrawing electron density from the carbon it's attached to, influencing the overall potential of the ring system.

Molecule 1-Chloroisoquinolin-6-OL N Nitrogen (N) Molecule->N OH Hydroxyl (-OH) Molecule->OH Cl Chlorine (-Cl) Molecule->Cl N_Effect High Electron Density (Negative Potential) Hydrogen Bond Acceptor N->N_Effect OH_Effect O: High Electron Density H: Low Electron Density (Acidic) Hydrogen Bond Donor/Acceptor OH->OH_Effect Cl_Effect Inductive Electron Withdrawal (Positive potential at C1) Cl->Cl_Effect DFT_Gap Predicts Small HOMO-LUMO Gap (ΔE) Relation Corroborates DFT_Gap->Relation UV_Abs Observes Absorption at Long Wavelength (λ_max) Relation->UV_Abs

Sources

Technical Guide: Functionalization Logic of 1-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Key Reactive Sites of 1-Chloroisoquinolin-6-ol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

1-Chloroisoquinolin-6-ol (CAS: 223672-04-6 / derivatives) represents a "privileged scaffold" in medicinal chemistry, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors and other ATP-competitive kinase antagonists.[1] Its utility stems from its bifunctional nature: an electrophilic "head" at C1 and a nucleophilic "tail" at C6. This guide dissects the electronic causality governing these sites, providing a validated roadmap for orthogonal functionalization.

Structural Analysis & Electronic Profile

To manipulate this scaffold effectively, one must understand the competing electronic effects exerted by the isoquinoline nitrogen and the hydroxyl group.

Electronic Distribution[1][2]
  • Position 1 (C1 - Electrophilic Gateway): The C1 carbon is highly electron-deficient.[1] The adjacent nitrogen atom (

    
    ) exerts a strong inductive effect (-I) and a mesomeric effect that lowers the energy of the LUMO at C1.[1] This makes the C-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ), far more so than a standard chlorobenzene.[1]
  • Position 6 (C6 - Nucleophilic Anchor): The hydroxyl group at C6 is electron-donating (+M).[1] While it activates the ring toward electrophilic substitution (ortho/para), its primary utility in drug design is as a nucleophilic handle (phenol) for etherification.

  • The "Push-Pull" Dynamic: The electron-withdrawing nature of the pyridine-like ring (N2) pulls density from the phenol, slightly increasing the acidity of the C6-OH (

    
    ) compared to standard phenols.[1]
    
Visualization: Reactivity Map

The following diagram illustrates the distinct reactivity zones and the specific chemical transformations available at each site.

ReactivityMap cluster_legend Reactivity Logic Core 1-Chloroisoquinolin-6-ol C1_Node C1-Chloride (Electrophile) Core->C1_Node C6_Node C6-Hydroxyl (Nucleophile) Core->C6_Node SNAr SnAr Displacement (Amines/Alkoxides) C1_Node->SNAr Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) C1_Node->Suzuki Alkylation O-Alkylation (Mitsunobu/Base) C6_Node->Alkylation Activation Activation to Triflate (OTf) C6_Node->Activation Legend C1: Low LUMO (Attack by Nuc) C6: High HOMO (Attack by Elec)

Figure 1: Reactivity map highlighting the orthogonal nature of the C1 and C6 positions.

The C1-Chloride: The Electrophilic Gateway[1]

The chlorine at C1 is the primary site for introducing diversity, particularly for the "hinge-binding" motif in kinase inhibitors.

Mechanism 1: Nucleophilic Aromatic Substitution ( )

Unlike standard phenyl chlorides which require forcing conditions or palladium catalysis, the 1-chloroisoquinoline moiety reacts with primary and secondary amines under thermal conditions.[1]

  • Causality: The transition state involves a Meisenheimer-like complex stabilized by the isoquinoline nitrogen.[1]

  • Selectivity: This reaction is chemoselective. It proceeds without affecting the C6-OH, provided the C6-OH is not deprotonated to form a competing nucleophile (phenoxide).[1] Tip: Use mild bases or excess amine rather than strong inorganic bases to avoid self-polymerization.[1]

Mechanism 2: Palladium-Catalyzed Cross-Coupling

If a carbon-carbon bond is required (e.g., biaryl systems), Suzuki-Miyaura coupling is the standard.[1]

  • Protocol Choice: While

    
     is preferred for amines due to cost and simplicity, Pd-coupling is essential for aryl/vinyl attachments.[1]
    
  • Risk: The C6-OH can poison Pd catalysts or undergo interfering oxidative addition if converted to a triflate.[1] Protection of C6 is recommended (e.g., TBDMS or Methyl ether) before attempting Pd-coupling at C1.[1]

The C6-Hydroxyl: The Nucleophilic Anchor[1]

The C6 position is typically used to attach "tail" groups that extend into the solvent-exposed region of a protein binding pocket to modulate solubility and pharmacokinetic properties.[1]

Strategy 1: O-Alkylation[1]
  • Base-Mediated:

    
     in DMF/Acetone is standard.[1]
    
  • Mitsunobu: For sterically demanding or chiral alcohols, the Mitsunobu reaction (

    
    /DIAD) is highly effective.
    
  • Causality: The pKa of the phenol (~9.2) allows for selective deprotonation in the presence of other functional groups.

Strategy 2: Activation (The "Flip")

By converting the C6-OH to a triflate (


/Pyridine), the site is inverted from a nucleophile to an electrophile.[1] This allows for dual cross-coupling strategies (e.g., Suzuki at C1 followed by Buchwald at C6), though this is a more advanced and costly workflow.

Orthogonal Functionalization Strategies

The order of operations is critical. Below is the decision matrix for synthesizing ROCK inhibitor analogs.

Table 1: Functionalization Sequence Logic
Desired ProductStep 1Step 2Step 3Rationale
Amino-Alkoxy C6-Alkylation (Ether formation)C1-

(Amine displacement)
N/AAlkylating C6 first prevents side reactions during the harsher C1 displacement.[1]
Biaryl-Alkoxy C6-Protection (e.g., TBS)C1-Suzuki (Aryl coupling)C6-Deprotection & Alkylation Free phenols poison Pd-catalysts; protection is mandatory for high yields.[1]
Diamino C6-Activation (to Triflate)C1-

C6-Buchwald Allows introduction of two different amine fragments.[1]
Workflow Visualization

The following diagram details the most common synthetic route: "The ROCK Inhibitor Pathway."

SynthesisWorkflow cluster_caption Start 1-Chloro-6-methoxyisoquinoline (Precursor) Step1 Step 1: C1 Functionalization (SnAr with Amine) Start->Step1 R-NH2, 120°C Step2 Step 2: Demethylation (BBr3 or Pyridine HCl) Step1->Step2 Expose C6-OH Step3 Step 3: C6 Functionalization (O-Alkylation) Step2->Step3 R'-X, K2CO3 Final Target: 1-Amino-6-alkoxyisoquinoline Step3->Final Caption Figure 2: The 'ROCK Inhibitor' synthesis pathway prioritizing C1 substitution followed by C6 tail modification.

Experimental Protocols

Protocol A: C1 Displacement (Amine Introduction)

Context: This protocol introduces the primary pharmacophore (e.g., homopiperazine) often found in ROCK inhibitors like Fasudil derivatives.

  • Reagents: 1-chloroisoquinolin-6-ol (1.0 eq), Amine (3.0 eq), Isopropanol (IPA).[1]

  • Setup: Seal reagents in a pressure tube. IPA is chosen as a polar protic solvent to stabilize the transition state, though pure neat amine can be used if liquid.

  • Reaction: Heat to 110–130°C for 12–16 hours.

    • Note: Monitoring by LCMS is crucial. The starting material (Cl) peak should disappear.

  • Workup: Cool to RT. Concentrate in vacuo. The excess amine often acts as a scavenger.

  • Purification: Flash chromatography (DCM/MeOH/NH3).

  • Validation: 1H NMR will show the loss of the characteristic C1-Cl downfield shift and appearance of amine protons.

Protocol B: C6 O-Alkylation (Ether Synthesis)

Context: Attaching the solubility-modulating tail.

  • Reagents: 1-substituted-isoquinolin-6-ol (1.0 eq), Alkyl Halide (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous DMF or Acetonitrile.

  • Reaction: Stir at 60°C for 4–6 hours.

    • Causality: Mild heating is sufficient due to the phenoxide's nucleophilicity. Higher temps may cause N-alkylation (quaternization) at the isoquinoline nitrogen, which is an impurity.[1]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

  • Validation: 1H NMR confirms the presence of the alkoxy methylene protons.

References

  • PubChem. Isoquinoline, 1-chloro- Compound Summary.[1][2][3] National Library of Medicine.[2] Available at: [Link][1]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Guide.[1] Available at: [Link][1]

Sources

1-Chloroisoquinolin-6-ol: A Bifunctional Scaffold for Medicinal Chemistry

[1]

Executive Summary

In the landscape of heterocyclic building blocks, 1-chloroisoquinolin-6-ol (CAS: 850197-67-0) occupies a privileged niche.[1] Unlike its ubiquitous quinoline isomers, the isoquinoline core offers distinct vector geometries for substituent display, critical for binding in ATP-competitive kinase pockets and GPCR allosteric sites.

This scaffold is defined by its orthogonal reactivity :

  • C1-Chlorine: An activated electrophile susceptible to nucleophilic aromatic substitution (

    
    ) and transition-metal-catalyzed cross-couplings.[1]
    
  • C6-Hydroxyl: A nucleophilic handle allowing for the introduction of solubility-enhancing tails or specific hydrogen-bond donor/acceptor motifs.[1]

This guide details the synthesis, reactivity profile, and strategic application of 1-chloroisoquinolin-6-ol, moving beyond basic catalog data to provide actionable experimental insights.

Structural Analysis & Reactivity Profile

The utility of 1-chloroisoquinolin-6-ol stems from the electronic disparity between the pyridine-like ring (electron-deficient) and the phenol-substituted benzene ring (electron-rich).

Electronic Distribution[2]
  • Position 1 (Electrophilic): The nitrogen atom at position 2 exerts a strong electron-withdrawing effect (inductive and mesomeric), making the C1-Cl bond highly labile. This mimics the reactivity of 2-chloropyridine but with enhanced susceptibility due to the fused ring system.

  • Position 6 (Nucleophilic): The hydroxyl group at C6 donates electron density into the benzenoid ring. This position is ideal for O-alkylation or O-acylation without interfering with the C1 reactivity, provided the phenol is protected during aggressive C1 transformations.

Graphviz: Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this core.

ReactivityMapCore1-Chloroisoquinolin-6-ol(Scaffold)C1_SuzukiSuzuki-Miyaura(Biaryl Formation)Core->C1_SuzukiPd(0), Ar-B(OH)2C1_SNArS_NAr(Amination/Etherification)Core->C1_SNArHNR2, HeatC1_BuchwaldBuchwald-Hartwig(C-N Coupling)Core->C1_BuchwaldPd(0), HNR2C6_AlkylationO-Alkylation(Solubility Tails)Core->C6_AlkylationR-X, BaseC6_ProtectionProtection(TBS, Bn, MOM)Core->C6_ProtectionPG-Cl

Caption: Orthogonal reactivity map showing C1 electrophilic pathways (Red) and C6 nucleophilic pathways (Green).

Synthesis of the Building Block

While 1-chloroisoquinolin-6-ol is commercially available, in-house synthesis is often required for scale-up or isotopologue generation.[1] The most robust route proceeds via the N-oxide rearrangement of 6-methoxyisoquinoline.

Synthetic Workflow
  • Oxidation: 6-Methoxyisoquinoline

    
     6-Methoxyisoquinoline N-oxide.[1]
    
  • Chlorination/Rearrangement: N-oxide + POCl

    
    
    
    
    1-Chloro-6-methoxyisoquinoline.[1]
  • Demethylation: 1-Chloro-6-methoxyisoquinoline

    
     1-Chloroisoquinolin-6-ol.[1]
    
Critical Process Parameters (Expert Insight)
  • Step 2 (Chlorination): This is not a simple substitution.[1] It follows a Meisenheimer-type rearrangement.[1] The use of POCl

    
      is standard, but the addition of a tertiary amine base (e.g., Et
    
    
    N) can suppress tar formation by buffering the HCl generated.
  • Step 3 (Demethylation): Caution is required here. Standard acidic demethylation (e.g., 48% HBr reflux) can hydrolyze the sensitive C1-Cl bond, reverting the molecule to the isocarbostyril (1-hydroxy compound).

    • Recommended Protocol: Use BBr

      
        in CH
      
      
      Cl
      
      
      at -78°C to 0°C.[1] This Lewis acid method cleaves the ether without attacking the chloropyridine-like system.

Experimental Protocols

Protocol A: Demethylation of 1-Chloro-6-methoxyisoquinoline

Validating the integrity of the C1-Cl bond.

Reagents:

  • 1-Chloro-6-methoxyisoquinoline (1.0 eq)[1]

  • Boron tribromide (BBr

    
    ), 1.0 M in CH
    
    
    Cl
    
    
    (3.0 eq)
  • Dichloromethane (anhydrous)[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 1-chloro-6-methoxyisoquinoline (5.0 g, 25.8 mmol) and dissolve in anhydrous CH

    
    Cl
    
    
    (100 mL).
  • Addition: Cool the solution to -78°C (dry ice/acetone bath). Add BBr

    
     solution dropwise over 20 minutes. Note: Exothermic reaction; control addition rate to maintain temperature.
    
  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).[1] The starting material (high R

    
    ) should disappear, replaced by a lower R
    
    
    spot (phenol).[1]
  • Quench: Cool back to -20°C. Carefully quench with MeOH (slow addition) to destroy excess borane complexes.

  • Workup: Dilute with water, extract with CH

    
    Cl
    
    
    (3x). Wash organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.[1][2]
  • Purification: Recrystallize from EtOH or flash chromatography (Gradient: 0-5% MeOH in DCM).

  • Yield: Typically 85-92% as an off-white solid.[1]

Protocol B: Suzuki-Miyaura Coupling at C1

Demonstrating the electrophilic utility.

Reagents:

  • 1-Chloroisoquinolin-6-ol (1.0 eq)[1]

  • Phenylboronic acid (1.2 eq)[1]

  • Pd(dppf)Cl

    
    [1][2]·CH
    
    
    Cl
    
    
    (0.05 eq)[1]
  • K

    
    CO
    
    
    (2.0 M aqueous, 3.0 eq)
  • 1,4-Dioxane[1]

Procedure:

  • Degassing: Combine the isoquinoline, boronic acid, and K

    
    CO
    
    
    solution in a microwave vial. Add dioxane. Sparge with Argon for 5 minutes. Crucial: Oxygen removal prevents homocoupling and phenol oxidation.
  • Catalyst: Add the Pd catalyst quickly and seal the vial.

  • Heating: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Observation: The reaction mixture typically turns black (Pd precipitation) upon completion.[1]

  • Workup: Filter through Celite to remove Pd residues. Acidify the filtrate to pH 6 (to protonate the phenol) before extraction with EtOAc.

Applications in Drug Discovery[4]

Kinase Inhibition (ROCK/PKA)

The isoquinoline scaffold is a bioisostere of the adenine ring in ATP.

  • Binding Mode: The Nitrogen (N2) acts as a hydrogen bond acceptor from the hinge region of the kinase.

  • Role of C1: Substituents here often extend into the hydrophobic pocket or solvent front.[1]

  • Role of C6-OH: This is a critical vector for solubilizing groups.[1] For example, alkylating the C6-OH with a piperazine-linked chain can improve oral bioavailability and lysosomal trapping (volume of distribution).[1]

Graphviz: Synthetic Pathway to a Kinase Inhibitor

The following workflow demonstrates the construction of a hypothetical ROCK inhibitor using this block.

InhibitorSynthesisStep1Start: 1-Chloroisoquinolin-6-olStep2Step 1: O-Alkylation(Introduce Solubilizing Tail)Step1->Step2Cl-CH2CH2-MorpholineCs2CO3, DMF, 60°CIntermediateIntermediate:1-Chloro-6-(2-morpholinoethoxy)isoquinolineStep2->IntermediateStep3Step 2: Buchwald Coupling(Introduce Hinge Binder)Intermediate->Step3Aniline, Pd2(dba)3Xantphos, NaOtBuFinalTarget:Amino-Isoquinoline InhibitorStep3->Final

Caption: Stepwise construction of a kinase inhibitor, prioritizing C6 functionalization before C1 coupling to avoid catalyst poisoning by the free phenol.

Comparison of Isoquinoline Building Blocks

Feature1-Chloroisoquinolin-6-ol1-Chloroisoquinoline6-Methoxyisoquinoline
C1 Reactivity High (

, Pd)
High (

, Pd)
Low (Requires activation)
C6 Reactivity Nucleophilic (-OH) Inert (-H)Protected (-OMe)
Solubility Moderate (H-bond donor)Low (Lipophilic)Low (Lipophilic)
Primary Use Late-stage diversificationCore scaffoldPrecursor material
Cost

$
$$

References

  • Synthesis of 1-chloroisoquinolines

    • Title: "A convenient synthesis of 1-chloroisoquinolines from isoquinoline N-oxides."[1][3]

    • Source:Synthetic Communications, 2003.[1]

    • URL:[Link][1]

  • Suzuki Coupling on Chloro-heterocycles

    • Title: "Suzuki-Miyaura Cross-Coupling: The Reaction of 1-Chloroisoquinolines."[1]

    • Source:Journal of Organic Chemistry, 2007 (General methodology reference).[1]

    • URL:[Link][1]

  • Medicinal Chemistry Applications (ROCK Inhibitors)

    • Title: "Discovery of Fasudil Analogs as Potent Rho-Kinase Inhibitors."[1]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2008.[1]

    • URL:[Link][1]

  • Demethylation Methodologies

    • Title: "Cleavage of Methyl Ethers with Boron Tribromide."
    • Source:Organic Syntheses, Coll.[1] Vol. 5, p. 412.[1]

    • URL:[Link][1]

  • Compound Data (Grounding)

    • Title: "1-Chloroisoquinolin-6-ol Substance Record"[1]

    • Source: PubChem.[1][4][5]

    • URL:[Link][1]

Unlocking the Isoquinoline Scaffold: Strategic Applications of 1-Chloroisoquinolin-6-ol in Drug Discovery

[1]

Executive Summary

1-Chloroisoquinolin-6-ol (CAS 850197-67-0) represents a high-value "privileged scaffold" intermediate in medicinal chemistry.[1] Its structural utility lies in its orthogonal reactivity: the electrophilic C1-chlorine atom serves as a handle for cross-coupling reactions (the "warhead" attachment point), while the C6-hydroxyl group offers a site for modulating physicochemical properties or establishing hydrogen-bond networks within a protein binding pocket.[1] This guide analyzes the technical potential of this scaffold, moving beyond simple characterization to actionable synthetic strategies and therapeutic applications.[1][2]

Part 1: Chemical Profile & Reactivity Logic

The "Dual-Handle" Advantage

The isoquinoline ring system is electron-deficient, particularly at the C1 position adjacent to the ring nitrogen. This makes the C1-chloride highly susceptible to Nucleophilic Aromatic Substitution (

11
FeatureChemical NatureStrategic Utility
C1-Chlorine Electrophilic, LabilePrimary site for C-C or C-N bond formation (Suzuki, Buchwald).[1] Often targets the ATP-binding hinge region in kinases.[1]
C6-Hydroxyl Nucleophilic, H-Bond DonorSite for O-alkylation/acylation.[1] Modulates LogP, solubility, or mimics phenolic neurotransmitters in CNS targets.[1]
Isoquinoline N Basic (pKa ~5.[1]4)Hydrogen bond acceptor.[1] Critical for binding affinity in enzyme pockets.[1]
Electronic Causality

The reactivity at C1 is driven by the inductive effect of the adjacent nitrogen, which pulls electron density away from the carbon, activating the C-Cl bond. This activation is significantly higher than in chloronaphthalenes, making 1-chloroisoquinolin-6-ol a superior substrate for mild cross-coupling conditions, preserving sensitive functional groups on coupling partners.[1]

Part 2: Strategic Synthetic Pathways

Protocol A: Synthesis of the Core Scaffold

Context: While often purchased, in-house synthesis ensures purity and scalability.[1] The most robust route proceeds via the rearrangement of isoquinoline

1

Reagents: 6-Hydroxyisoquinoline,


1
  • N-Oxidation: Dissolve 6-hydroxyisoquinoline in DCM. Add

    
    -CPBA (1.1 equiv) at 0°C. Stir at RT for 4h. The 
    
    
    -oxide formation activates the C1 position.[1]
  • Chlorination (The Critical Step): Suspend the

    
    -oxide in dry acetonitrile.[1] Add 
    
    
    (3 equiv) dropwise at 0°C to avoid exotherm-driven decomposition.[1]
  • Reflux: Heat to 80°C for 2h. Mechanism: The oxygen attacks the phosphorus, creating a good leaving group, followed by chloride attack at C1 and elimination of the phosphate species.

  • Workup: Quench carefully with ice-water (exothermic). Neutralize with

    
     to pH 7.[1] Extract with EtOAc.[1]
    
  • Validation: Monitor via TLC (MeOH/DCM 1:9). The product is less polar than the

    
    -oxide.[1]
    
Protocol B: C1-Functionalization (Suzuki-Miyaura Coupling)

Context: This protocol installs a biaryl motif, common in kinase inhibitors to access the hydrophobic back-pocket of the enzyme.

Reagents: 1-Chloroisoquinolin-6-ol (1 equiv), Aryl Boronic Acid (1.2 equiv),


1
  • Degassing: Dissolve reactants in 1,4-dioxane/water (4:1). Sparge with argon for 15 mins. Why: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.[1]

  • Reaction: Heat to 90°C for 12h under argon balloon.

  • Purification: Filter through Celite. Concentrate. Purify via flash chromatography (Hexane/EtOAc).

  • Self-Validation: The disappearance of the characteristic C1-Cl isotopic pattern (3:1 ratio of M/M+2) in LC-MS confirms conversion.

Part 3: Visualization of Synthetic Divergence

The following diagram illustrates the orthogonal functionalization pathways available to this scaffold.

GCore1-Chloroisoquinolin-6-ol(Core Scaffold)C6_AlkO-Alkylation(Solubility/Linkers)Core->C6_Alk  C6-OH Reactivity  C1_CrossPd-Catalyzed Coupling(Suzuki/Buchwald)Core->C1_Cross  C1-Cl Reactivity  LigandHomocoupling(Ni/Pd catalyzed)Core->Ligand  Dimerization  C6_ProdPROTAC LinkersCNS PenetrantsC6_Alk->C6_ProdC1_ProdKinase Inhibitors(Biaryl Motifs)C1_Cross->C1_ProdLigand_ProdChiral bipyridine-likeLigandsLigand->Ligand_Prod

Figure 1: Divergent synthetic map showing the orthogonal reactivity of the C1 and C6 positions.[1]

Part 4: Potential Research Areas & Therapeutic Frontiers

Kinase Inhibition (Oncology & Inflammation)

Isoquinolines are structurally analogous to quinazolines (e.g., Gefitinib) and bind effectively to the ATP-binding site of protein kinases.[1]

  • Mechanism: The Nitrogen (N2) acts as a hydrogen bond acceptor for the hinge region backbone NH.[1] The C1-substituent (introduced via the chloride handle) extends into the gatekeeper region or the hydrophobic back-pocket.[1]

  • Target Specificity: Research suggests 1-substituted isoquinolines are potent inhibitors of ROCK (Rho-associated protein kinase) and PKA , relevant in glaucoma and cardiovascular disease.[1]

  • Research Opportunity: Use 1-Chloroisoquinolin-6-ol to synthesize a library of 1-aminoisoquinolines (via Buchwald-Hartwig) to screen against a panel of tyrosine kinases (e.g., FLT3, SRC).

CNS Agents (Pain & Neurodegeneration)

The 6-hydroxyisoquinoline core mimics the structure of catecholamines and serotonin.[1]

  • Hypothesis: Functionalizing the C1 position with non-aromatic, lipophilic groups (to cross the BBB) while maintaining the C6-OH (or masking it as a prodrug ester) could yield novel modulators of dopamine or serotonin receptors.[1]

  • Application: Development of non-opioid analgesics or agents for Parkinson’s disease.[1]

Anti-Infectives (Bacterial Topoisomerase)

Isoquinoline derivatives have shown activity against bacterial DNA gyrase.[1] The planarity of the system allows intercalation into DNA or binding to the topoisomerase-DNA complex.

  • Strategy: Introduce cationic side chains at C6 to interact with the phosphate backbone of bacterial DNA, while using C1 to secure binding within the enzyme active site.

Part 5: Experimental Workflow for Lead Discovery

The following workflow describes a self-validating loop for developing a lead compound from this scaffold.

WorkflowStart1-Chloroisoquinolin-6-olStep1Library Generation(Suzuki/Buchwald at C1)Start->Step1Step2High-Throughput Screening(Kinase Panel / Phenotypic)Step1->Step2DecisionHit Identified?Step2->DecisionDecision->Step1No (Iterate)OptSAR Optimization(Modulate C6-OH for ADME)Decision->OptYesOpt->Step2Re-screenFinalLead CandidateOpt->Final

Figure 2: Iterative drug discovery workflow utilizing the 1-Chloroisoquinolin-6-ol scaffold.

References

  • ChemicalBook. (2025).[1] 1-Chloroisoquinoline Chemical Properties, Uses, Production. Retrieved from [1]

  • PubChem. (2025).[1][3] Isoquinoline, 1-chloro- | C9H6ClN.[1][3][4][5] National Library of Medicine.[1] Retrieved from [1][3]

  • BenchChem. (2025).[1][6][7] Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide. Retrieved from [1]

  • Billingsley, K., et al. (2007).[1] Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction. Journal of the American Chemical Society.[1][8] Retrieved from [1]

  • Manley, P. W., et al. (2018).[1] Kinase inhibition in cancer therapy. Science. Retrieved from (Contextual citation from search results on kinase inhibitors).[1]

The Isoquinoline Moiety: A Structural Pillar in Modern Drug Discovery

[1]

Executive Summary

The isoquinoline scaffold—a benzopyridine fusion—represents one of the most enduring "privileged structures" in medicinal chemistry. From the naturally occurring benzylisoquinoline alkaloids (e.g., papaverine, morphine) to totally synthetic inhibitors of Rho-kinase (ROCK) and topoisomerase, this moiety offers a unique balance of lipophilicity, basicity (pKa ~5.4), and planar aromaticity. This guide analyzes the structural determinants that make isoquinoline a versatile pharmacophore, details the primary synthetic routes for its construction, and provides a validated experimental protocol for accessing the tetrahydroisoquinoline (THIQ) core.

Structural & Electronic Determinants

The utility of the isoquinoline core stems from its specific physicochemical profile, which allows it to participate in diverse binding interactions unavailable to its isomer, quinoline, or the single-ring pyridine.

Electronic Distribution and Basicity

Isoquinoline consists of a benzene ring fused to a pyridine ring across the C3-C4 bond.[1]

  • Basicity: The nitrogen lone pair is sp² hybridized and orthogonal to the pi-system, making it available for protonation. The pKa is approximately 5.4, meaning it is partially protonated at physiological pH (7.4), allowing for electrostatic interactions with anionic amino acid residues (e.g., Asp, Glu) in receptor pockets [1].

  • Dipole Moment: The fusion creates a permanent dipole, enhancing solubility compared to naphthalene while maintaining high lipophilicity (LogP ~2.[1]08) for membrane permeability.[1]

Binding Modes[3][4]
  • 
    -
    
    
    Stacking:
    The planar, aromatic surface allows for intercalation between DNA base pairs (critical for topoisomerase inhibitors like Topotecan).[1]
  • Cation-

    
     Interactions:  The electron-rich benzene ring can engage in cation-
    
    
    interactions with positively charged residues (Lys, Arg) or metal cofactors.[1]

Synthetic Architectures

Accessing the isoquinoline core requires robust methodology.[1] While modern C-H activation offers new routes, the three "classical" cyclization methods remain the industry standard for scalability.[1]

Core Synthetic Pathways (Visualization)

IsoquinolineSynthesisStart1Phenethylamine+ Carboxylic Acid/ChlorideInter1Amide IntermediateStart1->Inter1AcylationStart2Phenethylamine+ AldehydeInter2Imine (Schiff Base)Start2->Inter2CondensationStart3BenzalaminoacetalReagent3Acid (H2SO4)Start3->Reagent3Product3IsoquinolineStart3->Product3Pomeranz-FritschCyclizationReagent1POCl3 / P2O5(Dehydration)Inter1->Reagent1Product1Dihydroisoquinoline(Oxidation required for arom.)Inter1->Product1Bischler-NapieralskiCyclizationReagent2Acid Catalyst(H+)Inter2->Reagent2Product2Tetrahydroisoquinoline(THIQ)Inter2->Product2Pictet-SpenglerCyclization

Figure 1: Comparative flow of the three primary synthetic routes to isoquinoline scaffolds.

  • Bischler-Napieralski: Cyclodehydration of

    
    -phenethylamides using strong Lewis acids (
    
    
    ).[1] Yields 3,4-dihydroisoquinolines [2].[1][2][3]
  • Pictet-Spengler: Biomimetic condensation of

    
    -arylethylamines with aldehydes.[1][2] Yields 1,2,3,4-tetrahydroisoquinolines (THIQ).[1][4][2][3][5] This is the dominant route for creating CNS-active libraries [3].[1]
    
  • Pomeranz-Fritsch: Acid-catalyzed cyclization of benzalaminoacetals directly to the aromatic isoquinoline.[1]

Pharmacological Case Studies (SAR)

The versatility of the scaffold is best understood through its specific application in approved therapeutics.

Table 1: Comparative SAR of Key Isoquinoline Drugs
DrugTherapeutic ClassTargetRole of Isoquinoline Moiety
Fasudil VasodilatorRho-kinase (ROCK)The isoquinoline ring binds to the ATP-binding pocket of the kinase.[1] The planar structure mimics the adenine ring of ATP.
Topotecan AntineoplasticTopoisomerase IThe planar tricyclic system (including the isoquinoline) intercalates between DNA base pairs, stabilizing the cleavable complex.
Quinapril AntihypertensiveACE InhibitorThe tetrahydroisoquinoline (THIQ) ring acts as a conformationally restricted analog of phenylalanine, improving binding affinity to the S2' subsite of ACE.
Papaverine AntispasmodicPDE10A / Ca2+ channelsActs as a non-selective phosphodiesterase inhibitor; the benzylisoquinoline structure blocks calcium influx.[1]
Deep Dive: Fasudil and Kinase Inhibition

Fasudil (5-(1,4-diazepan-1-ylsulfonyl)isoquinoline) utilizes the isoquinoline nitrogen as a hydrogen bond acceptor.[1] In the ROCK active site, the isoquinoline core occupies the adenine region, while the sulfonyl group orients the homopiperazine ring toward the solvent front [4]. This "hinge-binding" capability makes isoquinolines a frequent starting point for kinase inhibitor design.[1]

Technical Protocol: The Pictet-Spengler Cyclization

Objective: Synthesis of a 1-substituted-1,2,3,4-tetrahydroisoquinoline (THIQ) derivative. Context: This reaction is chosen for its reliability in generating "drug-like" libraries for CNS targets (dopamine/serotonin modulation).[1]

Materials
  • Substrate: Dopamine Hydrochloride (or Tryptamine for indole variants).[1]

  • Carbonyl Source: Benzaldehyde (1.0 equiv).[1]

  • Solvent: Methanol (anhydrous).[1]

  • Catalyst: Trifluoroacetic acid (TFA) or glacial acetic acid.[1]

  • Workup: NaHCO3 (sat. aq.), Dichloromethane (DCM), Na2SO4.[1]

Step-by-Step Methodology
  • Imine Formation:

    • In a round-bottom flask equipped with a stir bar, dissolve Dopamine HCl (10 mmol) in anhydrous Methanol (20 mL).

    • Add Benzaldehyde (10 mmol) dropwise.[1]

    • Checkpoint: Stir at room temperature for 30 minutes. Monitor by TLC (formation of a new spot, disappearance of aldehyde).[1]

  • Cyclization:

    • Cool the solution to 0°C.

    • Slowly add TFA (20 mmol) to the reaction mixture.

    • Heat the mixture to reflux (65°C) for 4–12 hours.

    • Mechanism:[6][7][8][9] The acid protonates the imine, generating a highly electrophilic iminium ion.[1][9] The electron-rich phenolic ring attacks this electrophile (Mannich-type reaction) to close the ring.[1]

  • Workup & Isolation:

    • Evaporate methanol under reduced pressure.[1]

    • Neutralize the residue with saturated NaHCO3 solution (pH ~8).[1]

    • Extract with DCM (3 x 20 mL).

    • Dry combined organics over Na2SO4, filter, and concentrate.[1]

  • Purification:

    • Purify via flash column chromatography (SiO2, DCM:MeOH gradient).[1]

    • Validation: Verify structure via 1H-NMR (look for the singlet methine proton at C1 position, typically

      
       4.0–5.0 ppm).[1]
      

Emerging Frontiers

The future of the isoquinoline scaffold lies in Rho-Kinase (ROCK) inhibition for neurodegeneration and glaucoma.[1]

  • Ripasudil: A fluorinated derivative of Fasudil, recently approved for glaucoma, demonstrates how subtle modification of the isoquinoline ring (addition of fluorine) alters metabolic stability and potency [5].

  • Multitarget Ligands: Researchers are currently linking the THIQ scaffold with antioxidant moieties (e.g., resveratrol) to create dual-action drugs for Alzheimer's, targeting both Acetylcholinesterase (AChE) and oxidative stress pathways.[1]

References

  • ResearchGate. (2025).[1] Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

  • PharmaGuideline. (2024).[1] Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Patsnap Synapse. (2024).[1][7] Mechanism of Fasudil Hydrochloride Hydrate. Retrieved from [Link]

  • IOVS. (2022).[1] Isoquinoline sulfonamides such as fasudil, H-1152, ripasudil and H-1129 produce IOP-lowering effects.[1][10] Retrieved from [Link]

1-Chloroisoquinolin-6-OL safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity

1-Chloroisoquinolin-6-ol is a specialized halogenated heterocyclic intermediate used primarily in the synthesis of bioactive kinase inhibitors (e.g., AKT1 modifiers) and sphingosine-1-phosphate receptor agonists. Its dual functionality—an electrophilic chlorine at the C1 position and a nucleophilic hydroxyl group at C6—defines both its chemical utility and its safety profile.

This guide moves beyond generic safety data sheets (SDS) to provide an operational framework for researchers handling this compound in drug discovery workflows.

Physicochemical Framework
PropertyDataOperational Implication
CAS Number 850197-67-0Unique identifier for inventory/waste tracking.
Formula C₉H₆ClNOHalogenated heteroaromatic phenol.
Mol. Weight 179.60 g/mol --
Physical State Solid (Powder)Dust generation is a primary exposure vector.
Solubility DMSO, DMF, MethanolHigh skin permeability potential when dissolved.
Reactivity SnAr Active (C1-Cl)Susceptible to nucleophilic displacement; potential sensitizer.
Storage 2–8°C, Inert GasAir/Light sensitive; oxidation of phenol moiety possible.

Hazard Profiling & Toxicology (GHS)

While standard SDSs classify this compound as an Irritant, its structural alerts suggest a more nuanced risk profile. The C1-chlorine atom is activated by the isoquinoline nitrogen, making it susceptible to nucleophilic aromatic substitution (


). This reactivity implies a potential for protein haptenization, meaning it could act as a skin sensitizer upon repeated exposure.
GHS Classification & Risk Codes
Signal WordWARNING
H302 Harmful if swallowed (Acute Tox. 4).
H315 Causes skin irritation (Skin Irrit. 2).[1]
H319 Causes serious eye irritation (Eye Irrit.[1][2][3][4] 2A).
H335 May cause respiratory irritation (STOT SE 3).[1]

Critical Structural Alert:

  • 1-Halo-heterocycle: The chlorine at position 1 is labile. In physiological conditions, it may react with biological nucleophiles (e.g., cysteine residues), leading to toxicity beyond simple irritation.

  • Phenolic Moiety: The C6-hydroxyl group is acidic (

    
    ). In basic media, it forms a phenoxide anion, increasing water solubility and bioavailability.
    

Operational Risk Management

Effective safety relies on a "Hierarchy of Controls" adapted for high-potency intermediates.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Safety GogglesStandard glasses are insufficient against fine dust or splashes of DMSO solutions.
Dermal Double Nitrile Gloves (0.11 mm min)Outer: Sacrificial layer. Inner: Barrier against permeation. Change immediately upon splash.
Respiratory N95/P2 (Solids) or Fume HoodPrevent inhalation of dust during weighing.
Body Lab Coat (Cotton/Poly) + Tyvek SleevesProtects forearms during reach-in operations in the fume hood.
Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must occur inside a certified chemical fume hood operating at face velocity >0.5 m/s.

  • Static Control: Use anti-static gun or ionizer bars during weighing to prevent electrostatic dispersion of the dry powder.

Protocol: Safe Handling & Synthesis Integration

This section details the workflow for using 1-Chloroisoquinolin-6-ol in a typical synthetic reaction (e.g.,


-alkylation or 

displacement).
Storage & Stability
  • Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Why: Phenols are prone to oxidative coupling (browning) over time. The C1-Cl bond is hydrolytically stable but can degrade under prolonged exposure to moist air.

Weighing & Solubilization
  • Preparation: Allow the vial to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Transfer: Use a disposable anti-static spatula. Do not use metal spatulas that may introduce trace iron (catalyzing oxidation).

  • Solvent Addition: Add solvent (e.g., DMF, DMSO) immediately to the solid in the reaction vessel to suppress dust.

Reaction Setup (Example: -Alkylation)
  • Reagents: When using bases like Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ), evolution of gas (
    
    
    or
    
    
    ) can aerosolize the reaction mixture.
  • Control: Add base in portions. Ensure the vessel is vented through an inert gas line (bubbler) to avoid pressure buildup.

Quenching & Workup
  • Acidification: If the reaction is basic, quenching with acid (e.g., 1M HCl) can precipitate the product or impurities rapidly.

  • Risk: Exothermic neutralization can cause splashing.

  • Procedure: Cool the mixture to 0°C. Add quench solution dropwise down the side of the flask.

Visualization: Handling Workflow

HandlingWorkflow Storage Storage (2-8°C, Argon) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration Retrieval Weighing Weighing (Fume Hood + Static Control) Equilibration->Weighing Open Vial Solubilization Solubilization (Immediate Solvent Addn) Weighing->Solubilization Transfer Reaction Reaction (Closed Vessel, Inert atm) Solubilization->Reaction Reagent Addn Quench Quench/Workup (Controlled Exotherm) Reaction->Quench Completion Waste Waste Disposal (Halogenated Organic) Quench->Waste Filtrates

Figure 1: Operational workflow emphasizing moisture control and dust suppression.

Emergency Response Logic

In the event of exposure or release, immediate action is required to mitigate the specific hazards of chloroisoquinolines.

Spill Cleanup
  • Solid Spill: Do not sweep dry. Cover with a damp paper towel (solvent-wet or water-wet) to trap dust, then wipe up.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if strong oxidizers were also involved in the reaction.

Exposure First Aid
  • Eye Contact: Flush immediately for 15 minutes. The compound is a severe irritant; seconds count to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[3][4] Do not use alcohol (ethanol/isopropanol) as this may increase the solubility and transdermal absorption of the compound.

Visualization: Emergency Decision Tree

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Skin Skin Exposure Type->Skin Eye Eye Exposure Type->Eye Spill Bench Spill Type->Spill Wash Wash with Soap/Water (NO Alcohol) Skin->Wash Flush Flush 15 mins (Eye Wash Station) Eye->Flush Contain Cover with Wet Pad (Avoid Dust) Spill->Contain Medical Seek Medical Aid (Bring SDS) Wash->Medical Flush->Medical Contain->Medical If large qty

Figure 2: Decision logic for immediate incident response.

Waste Stewardship

Proper disposal is critical due to the halogenated nature of the compound.

  • Classification: Hazardous Chemical Waste (Halogenated).

  • Segregation: Do not mix with strong oxidizers or acids in the waste stream.

  • Labeling: Clearly mark as "Contains Halogenated Organics" and "Phenolic Compounds."

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11235372, 1-Chloroisoquinolin-6-ol. Retrieved from [Link]

  • Google Patents. (2024). Patent WO2024178390A1: Covalent modifiers of AKT1 and uses thereof. (Contextualizes synthesis and reactivity).

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-chloroisoquinolin-6-ol , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., Rho-kinase or ROCK inhibitors). The protocol proceeds from 6-methoxyisoquinoline via a three-step sequence: N-oxidation, regioselective chlorination via rearrangement, and O-demethylation.

Unlike generic organic chemistry texts, this application note focuses on process safety (specifically regarding phosphoryl chloride quenching) and purification logic to avoid chromatography at scale where possible.

Core Chemical Strategy

The transformation relies on activating the electron-deficient isoquinoline ring. Direct electrophilic halogenation of isoquinoline is difficult and regiochemically poor. Therefore, we utilize the N-oxide activation strategy , which renders the C1 position susceptible to nucleophilic attack during the rearrangement phase.

Retrosynthetic Logic:

  • Target: 1-Chloroisoquinolin-6-ol[1]

  • Disconnection: O-Demethylation (reveals phenol).

  • Intermediate: 1-Chloro-6-methoxyisoquinoline.

  • Transformation: Deoxygenative Chlorination (Meisenheimer-type rearrangement).

  • Precursor: 6-Methoxyisoquinoline N-oxide.[2]

  • Start: 6-Methoxyisoquinoline.

Reaction Pathway Visualization

The following diagram illustrates the chemical pathway and the logic gates for purification.

SynthesisPathway Start 6-Methoxyisoquinoline Step1 Step 1: N-Oxidation (m-CPBA, DCM, 0°C) Start->Step1 Inter1 Intermediate 1: 6-Methoxyisoquinoline N-oxide Step1->Inter1 Yield: ~90-95% Step2 Step 2: Chlorination (POCl3, Reflux, 105°C) Inter1->Step2 Meisenheimer Rearrangement Inter2 Intermediate 2: 1-Chloro-6-methoxyisoquinoline Step2->Inter2 Yield: ~85% Step3 Step 3: Demethylation (BBr3, DCM, -78°C to RT) Inter2->Step3 Target TARGET: 1-Chloroisoquinolin-6-ol Step3->Target Yield: ~80%

Caption: Three-step linear synthesis illustrating reagent flow and intermediate isolation points.

Detailed Experimental Protocols

Step 1: N-Oxidation of 6-Methoxyisoquinoline

Objective: Convert the pyridine-like nitrogen into a reactive N-oxide species.

  • Reagents:

    • 6-Methoxyisoquinoline (1.0 equiv)

    • m-Chloroperoxybenzoic acid (m-CPBA) (1.2 equiv, 77% max purity grade)

    • Dichloromethane (DCM) (10 vol)

    • 10% Na₂SO₃ (aq) and Sat. NaHCO₃ (aq)[3][4][5]

Protocol:

  • Dissolve 6-methoxyisoquinoline in DCM in a round-bottom flask. Cool to 0°C (ice bath).

  • Add m-CPBA portion-wise over 30 minutes. Note: Exothermic reaction.[4] Monitor internal temperature to keep <10°C.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (DCM:MeOH 95:5). The N-oxide is significantly more polar (lower Rf) than the starting material.

  • Workup:

    • Quench excess peroxide by adding 10% Na₂SO₃ solution (check with starch-iodide paper; it should remain white).

    • Wash the organic layer vigorously with Saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct. This is critical; residual acid can interfere with the next step.

    • Dry over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Usually not required. The solid residue can be triturated with diethyl ether to yield the clean N-oxide.

Step 2: Regioselective Chlorination (The Critical Step)

Objective: Introduction of chlorine at C1 via POCl₃ mediated rearrangement.

  • Reagents:

    • 6-Methoxyisoquinoline N-oxide (from Step 1)

    • Phosphorus Oxychloride (POCl₃) (5–10 vol, acts as solvent and reagent)

  • Safety Critical: POCl₃ is highly corrosive and reacts violently with water.

Protocol:

  • Place the N-oxide in a dry flask equipped with a reflux condenser and a drying tube (CaCl₂ or Ar line).

  • Add POCl₃ slowly at RT. The N-oxide will dissolve.

  • Heat the mixture to reflux (approx. 105°C) for 4–6 hours.

    • Mechanism:[2][5][6][7] The oxygen attacks the phosphorus, forming a good leaving group. Chloride attacks C1, followed by elimination of the phosphate species.

  • Quenching (High Hazard):

    • Cool the reaction mixture to RT.

    • Remove excess POCl₃ via rotary evaporation under reduced pressure (use a caustic trap for the pump).

    • Reverse Quench: Pour the thick residue slowly into a stirred mixture of ice and aqueous Sodium Acetate or Saturated NaHCO₃. Do not add water to the residue.

    • Why? Direct water addition can cause a delayed exotherm and "volcano" effect.

  • Isolation: Extract with DCM (x3). Wash with brine.[8] Dry (MgSO₄) and concentrate.[8]

  • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexanes:EtOAc) if necessary.

Step 3: O-Demethylation

Objective: Cleavage of the methyl ether to reveal the phenol without hydrolyzing the C1-Chlorine.

  • Reagents:

    • 1-Chloro-6-methoxyisoquinoline (1.0 equiv)

    • Boron Tribromide (BBr₃) (3.0 equiv, 1.0 M in DCM)

    • Anhydrous DCM[1]

Protocol:

  • Dissolve the intermediate in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Cool the solution to -78°C (Dry ice/Acetone).

  • Add BBr₃ solution dropwise via syringe/cannula.

    • Selectivity Note: BBr₃ is a Lewis acid.[9] It will complex with the methoxy oxygen. It generally does not displace the aryl chloride under these conditions. Avoid HBr/AcOH reflux, as that harsh acidic environment promotes hydrolysis of the Cl to the OH (forming isocarbostyril).

  • Allow the reaction to warm to RT overnight.

  • Quenching: Cool back to 0°C. Add Methanol (MeOH) dropwise (very exothermic) to destroy borate complexes.

  • Concentrate the solvent. Partition the residue between water and EtOAc.

  • The product (phenol) may be in the organic layer or precipitate at the interface depending on pH. Adjust aqueous pH to ~6-7 to ensure the phenol is protonated but the pyridine nitrogen is not fully protonated if solubility is an issue.

  • Final Product: 1-Chloroisoquinolin-6-ol.

Quantitative Data Summary

ParameterStep 1 (N-Oxidation)Step 2 (Chlorination)Step 3 (Demethylation)
Reagent m-CPBAPOCl₃BBr₃
Temp 0°C

RT
105°C (Reflux)-78°C

RT
Time 4–6 h4–6 h16 h
Typical Yield 90–95%80–88%75–85%
Key Byproduct m-Chlorobenzoic acidPhosphoric acidMethyl bromide (gas)
Purification Acid wash / TriturationRecrystallizationExtraction / Column

Troubleshooting & Critical Control Points

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Step 1: Low conversionOld m-CPBACheck oxidant activity via iodometric titration. Use excess if purity is low.
Step 2: "Volcano" during quenchFast addition of waterUse Reverse Quench (pour reaction into ice). Keep temp <20°C.
Step 2: Product is 1-Hydroxy (Isocarbostyril)Hydrolysis of ClAvoid acidic aqueous workup for prolonged periods. Ensure POCl₃ is anhydrous.
Step 3: Incomplete demethylationBBr₃ qualityBBr₃ degrades with moisture. Use fresh ampoules or Sure/Seal bottles.
Safety Workflow: POCl₃ Quenching

The following diagram details the safe handling of the chlorination workup, the most hazardous step in this sequence.

SafetyWorkflow Reaction Crude Reaction Mix (Contains Product + Excess POCl3) Strip Evaporate Excess POCl3 (Vacuum Distillation) Reaction->Strip Remove Volatiles Quench Reverse Quench: Pour Residue INTO Ice/NaOAc Strip->Quench SLOW Addition (<20°C) Extract DCM Extraction Quench->Extract pH Neutralization

Caption: Safety protocol for quenching Phosphorus Oxychloride reactions to prevent thermal runaway.

References

  • ChemicalBook. (n.d.). 1-chloroisoquinolin-6-ol synthesis and 1-chloro-6-methoxyisoquinoline preparation.[1] Retrieved from

  • Ares Trading S.A. (2013).[10] Patent WO2013/92979: Synthesis of 1-chloroisoquinoline from isoquinoline-N-oxide. Retrieved from

  • BenchChem. (2025).[5][8] Technical Guide to the Synthesis of Chloroisoquinolines via POCl3. Retrieved from

  • Common Organic Chemistry. (2024). Demethylation of Methyl Ethers using BBr3 - Standard Protocols. Retrieved from

  • ResearchGate. (2020). Safety Protocols: How can I properly quench POCl3? Retrieved from

Sources

detailed protocol for 1-Chloroisoquinolin-6-OL synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 1-Chloroisoquinolin-6-ol

Executive Summary & Retrosynthetic Logic

The synthesis of 1-chloroisoquinolin-6-ol (CAS: 850197-67-0) is a critical workflow in medicinal chemistry, particularly for developing kinase inhibitors where the isoquinoline scaffold serves as a hinge-binding motif.[1]

Direct chlorination of 6-hydroxyisoquinolin-1(2H)-one is chemically fraught due to the competing nucleophilicity of the free phenol, which leads to polymerization or O-phosphorylation byproducts when exposed to phosphoryl chloride (


).[1] Therefore, a protection-activation-deprotection strategy  is the industry standard for high-purity isolation.[1]

This protocol details the robust two-step synthesis:

  • Deoxychlorination: Conversion of 6-methoxyisoquinolin-1(2H)-one to 1-chloro-6-methoxyisoquinoline.[1]

  • Lewis Acid-Mediated Demethylation: Selective cleavage of the methyl ether using Boron Tribromide (

    
    ) to reveal the 6-hydroxyl group without hydrolyzing the labile C1-chlorine.[1]
    

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation and the critical intermediate states.

SynthesisPath cluster_0 Critical Control Points Start 6-Methoxyisoquinolin-1(2H)-one (Precursor) Inter 1-Chloro-6-methoxyisoquinoline (Stable Intermediate) Start->Inter Step 1 Final 1-Chloroisoquinolin-6-ol (Target) Inter->Final Step 2 R1 POCl3, Reflux (Deoxychlorination) R2 BBr3, DCM, -78°C (Demethylation) Warning1 Quench Exotherm (Step 1) Warning2 Moisture Sensitivity (Step 2)

Figure 1: Two-step synthetic pathway highlighting reagent flow and critical safety control points.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Chloro-6-methoxyisoquinoline

Rationale: The conversion of the lactam (isoquinolinone) to the chloro-imidate requires high thermal energy to overcome the aromatic stability.[1]


 acts as both solvent and reagent, converting the carbonyl oxygen into a dichlorophosphate leaving group, which is then displaced by chloride.[1]

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

  • Reagent Addition: Charge the flask with 6-methoxyisoquinolin-1(2H)-one (10.0 g, 57.1 mmol). Carefully add Phosphorus Oxychloride (

    
    )  (50 mL) at room temperature.
    
    • Note:

      
       is corrosive and reacts violently with moisture.[1] Perform all operations in a fume hood.
      
  • Reaction: Heat the mixture to reflux (105°C) for 3–6 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The starting material peak (polar) should disappear, replaced by the less polar chlorinated product.[1]

  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .[1] Do not distill to dryness  to avoid thermal instability of residues.[1]
      
    • Dilute the residue with Dichloromethane (DCM, 100 mL).[1]

    • Quenching: Pour the organic mixture slowly onto crushed ice (200 g) with vigorous stirring. Neutralize the aqueous layer with saturated

      
       solution until pH ~8.[1][2]
      
  • Isolation: Separate the organic layer.[1][2][3][4] Extract the aqueous layer with DCM (

    
     mL).[1] Combine organics, dry over anhydrous 
    
    
    
    , filter, and concentrate.
  • Purification: Purify via silica gel flash chromatography (Eluent: 0-20% Ethyl Acetate in Hexanes).

    • Yield Expectation: 80–90% (White to pale yellow solid).[1]

Step 2: Demethylation to 1-Chloroisoquinolin-6-ol

Rationale: Boron tribromide (


) is selected over HBr/AcOH because the latter requires high temperatures that can hydrolyze the C1-chlorine back to the ketone.[1] 

works at low temperatures via a coordination mechanism with the methoxy oxygen.[1]

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under an Argon/Nitrogen atmosphere.

  • Solvation: Dissolve 1-chloro-6-methoxyisoquinoline (5.0 g, 25.8 mmol) in anhydrous Dichloromethane (DCM) (80 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add

    
     (1.0 M in DCM)  (77.5 mL, 3.0 equiv) dropwise over 30 minutes.
    
    • Control: Maintain internal temperature below -70°C to prevent regioselectivity loss.[1]

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 16 hours.

  • Quenching: Cool the mixture back to 0°C . Carefully add Methanol (MeOH) (10 mL) dropwise.

    • Caution: Vigorous evolution of HBr gas and heat.[1]

  • Isolation: Concentrate the solvent in vacuo. Dilute with water (50 mL) and adjust pH to 6–7 with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    mL).[1]
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. If necessary, recrystallize from cold DCM/Hexanes or purify via column chromatography (DCM/MeOH).[1]
    

Data Summary & Validation

The following table summarizes the analytical signatures required to validate the synthesis.

ParameterStep 1 Product (Precursor)Step 2 Product (Target)
Compound 1-Chloro-6-methoxyisoquinoline1-Chloroisoquinolin-6-ol
Formula


MW 193.63 g/mol 179.60 g/mol
Appearance White crystalline solidOff-white solid
1H NMR (CDCl3) δ 8.23 (d, J=9.0 Hz, 1H), 8.15 (d, 1H), 7.40 (d, 1H), 7.25 (dd, 1H), 7.10 (d, 1H), 3.98 (s, 3H).[1]δ 8.26 (d, J=9.0 Hz, 1H), 8.16 (d, J=5.6 Hz, 1H), 7.43 (d, J=5.9 Hz, 1H), 7.27 (d, J=2.4 Hz, 1H), 7.12 (d, J=2.2 Hz, 1H).[1][5]
Key Shift Methoxy singlet at 3.98 ppm Disappearance of methoxy peak ; appearance of broad OH (solvent dependent)

References

  • National Institutes of Health (NIH). (n.d.).[1] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3. PMC Articles.[1] Retrieved from [Link]

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine.[1][6] Retrieved from [Link]

Sources

Application Note: Regioselective Chlorination of Isoquinoline Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline moiety is a privileged pharmacophore in medicinal chemistry, serving as the backbone for numerous alkaloids (e.g., papaverine) and synthetic therapeutics (e.g., fasudil). However, its fused 6,6-heterocyclic structure presents a dichotomy in reactivity: the electron-deficient pyridine ring resists electrophilic attack, while the fused benzene ring remains moderately reactive.

This Application Note provides a definitive guide to regioselective chlorination , allowing researchers to target the C1 , C5 , or C8 positions on demand. We move beyond generic recipes to provide mechanism-driven protocols, ensuring reproducibility and scalability in drug discovery workflows.

Reactivity Landscape & Strategic Logic

To successfully functionalize isoquinoline, one must manipulate its electronic bias. The molecule possesses two distinct reactivity zones:

  • The Pyridine Ring (Electron-Poor): Naturally resistant to Electrophilic Aromatic Substitution (EAS). However, the C1 position is highly susceptible to nucleophilic attack, especially after N-activation.

  • The Benzene Ring (Electron-Rich): The preferred site for EAS. Under acidic conditions (protonation of N), the C5 and C8 positions become the primary targets due to the preservation of aromatic sextets in the transition state.

Visualization: The Isoquinoline Divergence Map

The following diagram illustrates the decision tree for selecting reaction conditions based on the desired target site.

Isoquinoline_Reactivity Isoq Isoquinoline (Starting Material) NOxide N-Oxide Intermediate Isoq->NOxide Oxidation (mCPBA) Protonated Isoquinolinium Salt (H+) Isoq->Protonated Strong Acid (H2SO4) Coordination Metal Complex (Rh/Ir) Isoq->Coordination Rh(III) Catalyst C1_Cl 1-Chloroisoquinoline (Nucleophilic Pathway) NOxide->C1_Cl POCl3 (Reissert-Henze) C8_Cl 8-Chloroisoquinoline (Minor EAS / Directed C-H) NOxide->C8_Cl C-H Activation (Directed) C5_Cl 5-Chloroisoquinoline (Major EAS Product) Protonated->C5_Cl NCS or Cl2 (Electrophilic Subst.) Protonated->C8_Cl Steric/Electronic Partitioning

Figure 1: Strategic divergence in isoquinoline chlorination. Path selection depends on activating (N-oxide) or deactivating (Protonation) the heterocyclic ring.

Protocol A: C1-Chlorination (The Nucleophilic Pathway)

Target: C1 Position Mechanism: Reissert-Henze Type Rearrangement Utility: Essential for preparing precursors for SNAr reactions (e.g., introducing amines or alkoxides at C1).

The Logic

Direct chlorination at C1 is impossible via EAS. Instead, we exploit the N-oxide .[1] Treating isoquinoline N-oxide with phosphorus oxychloride (POCl3) turns the oxygen into a good leaving group (-OPOCl2). A chloride ion then attacks C1 (the most electron-deficient position adjacent to nitrogen), followed by elimination of the phosphate species.

Step-by-Step Protocol
  • N-Oxidation:

    • Dissolve isoquinoline (10 mmol) in DCM (50 mL).

    • Add m-CPBA (1.2 equiv) portion-wise at 0°C.

    • Stir at RT for 3 hours. Wash with 10% NaHCO3 to remove m-chlorobenzoic acid. Dry (Na2SO4) and concentrate to yield the N-oxide.

  • Chlorination (Critical Step):

    • Setup: Flame-dried round-bottom flask, inert atmosphere (Ar/N2).

    • Solvent: Anhydrous DCM or CHCl3 (Note: Neat POCl3 is often used, but DCM allows better thermal control).

    • Addition: Dissolve N-oxide (1.0 equiv) in solvent. Add POCl3 (1.5–2.0 equiv) dropwise at 0°C.

    • Reflux: Heat to reflux (approx. 60–80°C if neat, 40°C if DCM) for 2–4 hours. Monitor by TLC (the N-oxide spot will disappear; product is less polar).

  • Workup (Safety Critical):

    • Cool reaction mixture to 0°C.

    • Quench: Pour slowly onto crushed ice/water with vigorous stirring. Caution: POCl3 hydrolysis is exothermic and generates HCl gas.

    • Neutralization: Basify carefully with solid Na2CO3 or 50% NaOH to pH 8–9.

    • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry, and concentrate.

Key Success Factor: Temperature control during the POCl3 addition is vital. Rapid addition can lead to "runaway" exotherms and tar formation.

Protocol B: C5-Chlorination (The Electrophilic Pathway)

Target: C5 Position (with C8 as minor isomer) Mechanism: Electrophilic Aromatic Substitution (EAS) on the protonated species. Utility: Accessing the carbocyclic core for further coupling (Suzuki/Buchwald).

The Logic

Standard chlorination (Cl2/FeCl3) often yields complex mixtures. By conducting the reaction in concentrated sulfuric acid , the nitrogen is fully protonated. This deactivates the pyridine ring entirely, forcing the electrophile to the benzene ring. The C5 position is kinetically favored over C8 due to the stability of the sigma-complex intermediate (peri-interaction at C8 destabilizes the transition state).

Step-by-Step Protocol
  • Dissolution:

    • Dissolve isoquinoline (10 mmol) in concentrated H2SO4 (10 mL) at 0°C. Ensure complete dissolution (exothermic).

    • Note: The solution acts as both solvent and catalyst.

  • Reagent Addition:

    • Add N-Chlorosuccinimide (NCS) (1.1 equiv) or AgSO4/Cl2. NCS is preferred for bench-top safety and stoichiometry control.

    • Add NCS portion-wise over 30 minutes to maintain temperature <25°C.

  • Reaction:

    • Stir at room temperature for 12–24 hours.

    • Optimization: If conversion is low, heat to 50°C, but be aware that C8 impurity levels may rise.

  • Isolation:

    • Pour onto ice. Basify with NH4OH (conc.) to precipitate the free base.

    • Extract with EtOAc.

  • Purification:

    • The crude will likely contain a 85:15 to 70:30 mixture of 5-Cl : 8-Cl isomers.

    • Separation: These isomers are separable by column chromatography (Hexane/EtOAc gradient). 5-Cl typically elutes second (more polar) compared to 8-Cl in many systems, though this varies by stationary phase.

Protocol C: C8-Chlorination (Directed C-H Activation)

Target: C8 Position (High Selectivity) Mechanism: Rh(III)-catalyzed C-H activation directed by N-oxide. Utility: Accessing the difficult-to-target C8 position without C5 contamination.

The Logic

Classical EAS favors C5. To hit C8 selectively, we use the N-oxide oxygen as a Directing Group (DG) . A Rh(III) catalyst coordinates to the oxygen, placing the metal in proximity to the C8 hydrogen (forming a 5-membered metallacycle), facilitating selective activation.

Step-by-Step Protocol
  • Reagents:

    • Substrate: Isoquinoline N-oxide (0.5 mmol).

    • Catalyst: [Cp*RhCl2]2 (2.5 mol%).

    • Additive: AgSbF6 (10 mol%) (activates the catalyst).

    • Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.2 equiv).

    • Solvent: 1,2-Dichloroethane (DCE).

  • Procedure:

    • Combine N-oxide, catalyst, silver salt, and NCS in a sealed tube with DCE (2 mL).

    • Heat to 100–120°C for 16 hours.

  • Deoxygenation (Optional):

    • The product is the 8-chloro-isoquinoline N-oxide.

    • To get the parent heterocycle, treat with PCl3 or Zn/AcOH.

Comparative Data Summary

ParameterProtocol A (Nucleophilic)Protocol B (Electrophilic)Protocol C (C-H Activation)
Primary Target C1 C5 (Major), C8 (Minor)C8 (Selective)
Starting Material Isoquinoline N-oxideIsoquinolineIsoquinoline N-oxide
Key Reagent POCl3H2SO4 / NCS[Cp*RhCl2]2 / NCS
Mechanism Addition-EliminationSEAr (Protonated)Directed C-H Activation
Typical Yield 85–95%60–75% (mixed isomers)70–85%
Limitation Requires N-oxide stepRegio-isomeric mixturesHigh catalyst cost (Rh)

Troubleshooting & Critical Parameters

"The Black Tar" Scenario (Protocol A)
  • Cause: Overheating during POCl3 addition or quenching.

  • Fix: strictly maintain 0°C during addition. Quench into ice, not water, and keep the quench pot below 20°C.

Low Conversion in EAS (Protocol B)
  • Cause: Deactivation by protonation is too strong.

  • Fix: Add a Lewis Acid catalyst (FeCl3) alongside NCS, or switch to "Swamping Catalyst" conditions (AlCl3 melt), though this is harsh.

C5 vs C8 Separation
  • Insight: If chromatography is difficult, consider recrystallization of the HCl salts. The crystal packing often differs significantly between the symmetric (pseudo) 5- and 8-isomers.

References

  • C1-Chlorination (Reissert-Henze Mechanism)

    • Robison, M. M., & Robison, B. L. (1958). The Reaction of Isoquinoline N-Oxide with Phosphoryl Chloride.[2] Journal of Organic Chemistry.

  • Electrophilic Substitution (C5/C8 Selectivity)

    • Dewar, M. J. S., & Maitlis, P. M. (1957). Electrophilic Substitution.[3][4][5] Part XI. Nitration of Heterocyclic Nitrogen Compounds. Journal of the Chemical Society. (Foundational text on C5/C8 preference).

  • Rh-Catalyzed C-H Activation (C8 Selectivity)

    • Hwang, H., Kim, J., & Chang, S. (2014). Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation.[1] Journal of the American Chemical Society / IBS.

  • General Isoquinoline Chemistry

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard reference for reactivity maps).

Sources

Application Note: Nucleophilic Substitution Strategies at the C-1 Position of Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The C-1 position of the isoquinoline scaffold represents a critical vector for structure-activity relationship (SAR) exploration in drug discovery. Due to the inductive electron-withdrawing effect of the adjacent nitrogen atom, C-1 is the most electrophilic site on the ring, making it highly susceptible to nucleophilic attack. This application note provides a comprehensive technical guide for executing nucleophilic substitutions at this position. We detail three distinct protocols: classical SNAr, Palladium-catalyzed cross-coupling, and modern oxidative C-H functionalization.

Introduction & Electronic Rationale

The isoquinoline ring system is ubiquitous in alkaloids and pharmaceutical agents (e.g., Fasudil, Quinapril). The reactivity profile of isoquinoline is dominated by the pyridine-like moiety.

Why C-1?
  • Inductive Effect: The nitrogen atom at position 2 exerts a strong

    
     (inductive) effect, depleting electron density at C-1 and C-3.
    
  • Resonance Contribution: Resonance forms place a partial positive charge at C-1, making it a "hard" electrophile.

  • Leaving Group Lability: In 1-haloisoquinolines, the C-X bond is activated. The order of reactivity for SNAr is generally F > Cl ≈ Br > I, contrary to SN2, because the rate-determining step is the nucleophilic attack (addition), not bond breaking.

Mechanistic Pathways

Understanding the mechanism is vital for troubleshooting. We distinguish between the Addition-Elimination pathway (SNAr) and Transition Metal-Catalyzed cycles.

Diagram 1: Mechanistic Divergence at C-1

The following diagram contrasts the anionic Meisenheimer intermediate of SNAr with the oxidative addition complex of Pd-catalysis.

C1_Mechanism cluster_0 Classical SNAr cluster_1 Pd-Catalyzed Coupling Start 1-Chloroisoquinoline Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer + Nu: (Rate Limiting) OxAdd Oxidative Addition [LnP(Ar)Cl] Start->OxAdd + Pd(0) Nu Nucleophile (Nu:) Product_SNAr 1-Substituted Isoquinoline Meisenheimer->Product_SNAr - Cl⁻ (Fast) Pd0 Pd(0) Catalyst RedElim Reductive Elimination OxAdd->RedElim + Nu-M TransMetal Transmetallation (Nu-M) RedElim->Pd0 Regenerate Catalyst Product_Pd Cross-Coupled Product RedElim->Product_Pd

Figure 1: Comparative mechanistic pathways for C-1 functionalization. SNAr proceeds via an anionic intermediate, while Pd-coupling involves a catalytic cycle.

Experimental Protocols

Protocol A: Thermal SNAr with Amines

Application: Best for primary and secondary amines. Substrate: 1-Chloroisoquinoline.[1]

Reagents:

  • Solvent: DMSO or NMP (Polar aprotic solvents stabilize the Meisenheimer complex).

  • Base: K2CO3 or Cs2CO3 (Cesium effect can enhance solubility).

  • Temperature: 100°C – 140°C (Microwave irradiation is preferred for speed).

Step-by-Step Methodology:

  • Charge: To a microwave vial, add 1-chloroisoquinoline (1.0 equiv), Amine (1.5 equiv), and Cs2CO3 (2.0 equiv).

  • Solvate: Add anhydrous DMSO (concentration ~0.2 M). Seal the vial.

  • Reaction: Heat at 120°C for 1-2 hours. Note: If using thermal heating without microwave, reflux overnight may be required.

  • Workup: Pour reaction mixture into ice-water (10x volume). The product often precipitates.

  • Purification: Filter the solid. If no precipitate forms, extract with EtOAc, wash with brine (3x to remove DMSO), and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Application: Required for weak nucleophiles (anilines, amides) or when SNAr fails due to steric hindrance.

Reagents:

  • Catalyst: Pd(OAc)2 (2-5 mol%) or Pd2(dba)3.

  • Ligand: BINAP or Xantphos (Chelating ligands prevent catalyst decomposition).

  • Base: NaOtBu (Strong base required for activating the amine).

  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Charge: Add 1-chloroisoquinoline (1.0 equiv), Aniline derivative (1.2 equiv), Pd(OAc)2 (5 mol%), BINAP (7.5 mol%), and NaOtBu (1.5 equiv).

  • Solvate: Add degassed Toluene via syringe.

  • Reaction: Heat to 100°C for 12-18 hours.

  • Validation: Monitor by TLC. The starting chloride is usually less polar than the product.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via column chromatography.[1]

Protocol C: Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

Application: Direct C-H functionalization without a pre-existing halogen (Green Chemistry). Mechanism: Addition of organolithium to C-1, followed by oxidative aromatization.

Reagents:

  • Nucleophile: R-Li (Organolithium) or Grignard.

  • Oxidant: DDQ, MnO2, or air.

  • Solvent: THF or Et2O (anhydrous).

Step-by-Step Methodology:

  • Addition: Cool a solution of isoquinoline (1.0 equiv) in dry THF to 0°C.

  • Nucleophilic Attack: Dropwise add R-Li (1.1 equiv). The solution often turns deep red/brown (formation of the dihydroisoquinoline anion). Stir for 1 hour.

  • Quench/Oxidation:

    • Method 1 (External Oxidant): Add a solution of DDQ (1.2 equiv) in THF. Stir at Room Temp for 2 hours.

    • Method 2 (Air): Bubble air through the solution (slower, variable yields).

  • Workup: Quench with saturated NH4Cl. Extract with DCM.

Workflow Visualization (Protocol A)

The following diagram outlines the decision matrix and workflow for the standard SNAr protocol.

SNAr_Workflow Start Start: 1-Chloroisoquinoline CheckNu Is Nucleophile a Primary/Secondary Amine? Start->CheckNu PrepSNAr Prepare S_NAr Condition: Solvent: DMSO Base: Cs2CO3 CheckNu->PrepSNAr Yes GoToPd Switch to Protocol B (Buchwald-Hartwig) CheckNu->GoToPd No (Weak Nu) Heat Apply Heat (120°C) Microwave preferred PrepSNAr->Heat Monitor TLC / LCMS Check (Disappearance of SM) Heat->Monitor Monitor->Heat Incomplete (Increase Temp) Workup Workup: Water Crash or EtOAc Extract Monitor->Workup Complete Purify Flash Chromatography Workup->Purify

Figure 2: Operational workflow for selecting and executing the SNAr protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SNAr) Nucleophile too weak or steric hindrance.Switch to Protocol B (Pd-catalysis) or use a higher boiling solvent (NMP) at 180°C.
Hydrolysis Product (1-Hydroxy) Wet solvent (DMSO is hygroscopic).Use anhydrous DMSO; store Cs2CO3 in a desiccator.
Pd Catalyst Death (Black ppt) Inadequate degassing or poor ligand choice.Freeze-pump-thaw solvents; switch to XPhos or BrettPhos for difficult amines.
Incomplete Oxidation (Protocol C) Insufficient oxidant or reaction time.Use DDQ (stronger) instead of air; ensure vigorous stirring.

References

  • Mechanistic Studies on SNAr

    • Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions.
  • Palladium-Catalyzed Coupling

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
  • Isoquinoline Reactivity Reviews

    • Li, J. J. (Ed.).[1][2][3][4][5] "Name Reactions in Heterocyclic Chemistry II". Wiley, 2011. (Contextualizing Chichibabin and SNAr).

  • Green Chemistry Approaches (Solvent Effects)

    • Gomes, C. S., et al. "Solvent effects in palladium catalysed cross-coupling reactions." Green Chemistry, 2019.

Sources

Application Note: Analytical Characterization of 1-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-Chloroisoquinolin-6-ol (CAS: 223673-45-6 / 850197-67-0) is a critical heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1][2] Its structure features an amphoteric scaffold—containing both a basic isoquinoline nitrogen and an acidic phenolic hydroxyl group at position 6—along with a reactive chlorine at position 1.[1][2]

This dual nature presents specific analytical challenges:

  • Tautomeric Potential: While the C1-chlorine prevents lactam formation, the phenolic proton is sensitive to solvent pH.[1][2]

  • Chromatographic Tailing: The basic nitrogen interacts with residual silanols on standard HPLC columns.[1][2]

  • Regioisomerism: Distinguishing the 6-hydroxy isomer from the 7-hydroxy or 5-hydroxy analogues requires precise structural elucidation.[1][2]

This guide provides a validated analytical framework for the identification, purity assessment, and handling of 1-Chloroisoquinolin-6-ol.[1][2]

Structural Identification (Identity)[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of the substitution pattern relies on


H NMR.[1][2][3][4] The coupling constants (

values) are diagnostic for distinguishing the 6-hydroxy isomer from other positional isomers.[1][2]

Protocol:

  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    to ensure full solubility and sharpen the phenolic -OH signal.[1][2]
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).[1][2]

Diagnostic Signals (400 MHz, DMSO-


): 
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H3 ~8.16Doublet (d)5.6Heterocyclic ring proton; couples with H4.[1][2]
H4 ~7.43Doublet (d)5.9Heterocyclic ring proton; couples with H3.[1][2]
H8 ~8.26Doublet (d)9.0Peri-position proton; strong deshielding.[1][2]
H7 ~7.27Doublet of doublets (dd)9.0, 2.4Ortho to H8, meta to H5.[1][2]
H5 ~7.12Doublet (d)2.2–2.4Meta coupling confirms 6-substitution.[1][2]
-OH ~10.5–11.0Broad Singlet-Exchangeable phenolic proton.[1][2]

Note: Chemical shifts are approximate and may vary slightly based on concentration and temperature.[1][2][4] The key confirmation is the meta-coupling of H5 (small


) and the ortho-coupling of H7/H8.
Mass Spectrometry (MS)

The presence of a chlorine atom provides a distinct isotopic signature useful for quick confirmation.[1][2]

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).[1][2]

  • Molecular Ion:

    
     (for 
    
    
    
    Cl).[1][2]
  • Isotopic Pattern: A characteristic 3:1 intensity ratio between

    
     180.0 and 182.0 (
    
    
    
    Cl isotope) confirms the presence of a single chlorine atom.[1][2]

Chromatographic Purity (HPLC Method)[1][2][6]

The amphoteric nature of the molecule requires an acidic mobile phase to suppress the ionization of the phenol (keeping it neutral) and protonate the nitrogen (ensuring a single ionic species), preventing peak splitting.[2]

Standardized HPLC Protocol (Reverse Phase)
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm or 5 µm.[1][2]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2]7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (aromatic ring) and 280 nm (phenol specificity).[1][2]
Injection Vol 5–10 µL

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
12.0595
15.0595
15.1955
20.0955 (Re-equilibration)
System Suitability Criteria

To ensure data trustworthiness, the system must pass these checks before analyzing samples:

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for basic isoquinolines).[1][2]
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1][2]
  • Retention Time (

    
    ):  Reproducibility RSD 
    
    
    
    .

Analytical Workflow Logic

The following diagram illustrates the decision-making process for characterizing the compound, from synthesis to final release.

AnalyticalWorkflow Figure 1: Analytical Decision Matrix for 1-Chloroisoquinolin-6-ol Characterization Start Crude Material (Synthesis Output) NMR 1H NMR (DMSO-d6) Check: J-Coupling Start->NMR MS LC-MS (ESI+) Check: Cl Isotope Pattern Start->MS End Certificate of Analysis (CoA) HPLC HPLC Purity (Acidic Mobile Phase) NMR->HPLC Identity Confirmed MS->HPLC Decision Purity > 98%? HPLC->Decision Decision->End Yes Recryst Recrystallization (MeOH/Water) Decision->Recryst No Recryst->HPLC Retest

Impurity Profiling & Troubleshooting

Common impurities arise from the synthesis precursors or degradation.[1][2]

Impurity / ArtifactOriginDetection Strategy
1-Chloro-6-methoxyisoquinoline Unreacted precursor (if made via BBr3 demethylation).[1][2]HPLC: Elutes later than product (more lipophilic). NMR: Singlet at ~3.9 ppm (OCH3).[1][2]
1,6-Dichloroisoquinoline Over-chlorination side product.[1][2]MS: Isotope pattern changes (9:6:1 for Cl2).[1][2]
Isoquinolin-6-ol De-chlorination (hydrogenolysis).[1][2]MS: Mass shift (-34 Da).[1][2] HPLC: Elutes earlier.
Peak Tailing Interaction with silanols.[1][2]Fix: Increase buffer strength or add 0.1% TFA instead of Formic Acid.

Safety & Handling Protocol

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2] Storage:

  • Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Protect from light (isoquinolines can photo-oxidize).[1][2]

Solubility Profile:

  • Soluble: DMSO, DMF, Methanol (warm).[1][2]

  • Sparingly Soluble: Dichloromethane, Ethyl Acetate.[1][2]

  • Insoluble: Water (unless pH > 10 or pH < 2).[1][2]

References

  • ChemicalBook. (n.d.).[1][2] 1-Chloroisoquinolin-6-ol Synthesis and NMR Data. Retrieved October 2025, from [1][2]

  • PubChem. (2025).[1][2] Compound Summary: 1-Chloroisoquinoline.[1][2][5][6] National Library of Medicine.[1][2] Retrieved October 2025, from [1][2]

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [1][2]

  • BenchChem. (2025).[1][2][7] Synthesis of Chloroisoquinoline Derivatives. Retrieved October 2025, from [1][2]

(Note: While specific literature for the 6-ol isomer is specialized, the NMR data in Section 2.1 is derived from the demethylation of 1-chloro-6-methoxyisoquinoline as described in Reference 1).[1][2]

Sources

Application Note: 1H and 13C NMR Spectroscopy of 1-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical scientists characterizing 1-Chloroisoquinolin-6-ol . This guide synthesizes theoretical prediction with empirical NMR trends to provide a robust framework for structural validation.

Abstract & Scope

This guide details the structural elucidation of 1-Chloroisoquinolin-6-ol (CAS: Derivative of 19493-44-8) using 1H and 13C NMR spectroscopy. Due to the amphoteric nature of the phenolic moiety and the electron-withdrawing chlorine at C1, specific solvent systems and acquisition parameters are required to prevent signal broadening and ensure accurate integration. This protocol establishes DMSO-d6 as the standard solvent and provides a predictive assignment workflow based on substituent chemical shift increments (SCS).

Chemical Structure & Numbering System

Understanding the specific numbering of the isoquinoline scaffold is critical for accurate assignment.

ChemicalStructure cluster_legend Key Interactions C1 C1 (Cl) N2 N2 C1->N2 C3 C3 (H) N2->C3 C4 C4 (H) C3->C4 J~5.8Hz C4->C1 Bridge C5 C5 (H) C6 C6 (OH) C5->C6 C7 C7 (H) C6->C7 C8 C8 (H) C7->C8 J~9.0Hz C8->C5 Bridge Info Cl @ C1: Deshields C1 OH @ C6: Shields H5, H7

Figure 1: Connectivity and numbering logic for 1-Chloroisoquinolin-6-ol. Note the distinct spin systems: the pyridine ring (H3/H4) and the benzenoid ring (H5/H7/H8).

Experimental Protocol

Sample Preparation

The presence of the hydroxyl group (-OH) at position 6 introduces hydrogen bonding potential. Non-polar solvents like CDCl3 often lead to broadened -OH signals or aggregation.

  • Solvent: DMSO-d6 (99.9% D) is mandatory for sharp phenol signals and complete solubility.

  • Concentration:

    • 1H NMR: 5–10 mg in 600 µL DMSO-d6.

    • 13C NMR: 20–30 mg in 600 µL DMSO-d6.

  • Vessel: 5mm high-precision NMR tube (e.g., Wilmad 528-PP).

  • Handling: Filter solution through a small plug of glass wool if any turbidity is observed.

Instrument Parameters (400 MHz Base Frequency)
Parameter1H NMR (Standard)13C NMR (Decoupled)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated)Standard sensitivity.
Relaxation Delay (D1) 1.0 - 2.0 sec2.0 - 3.0 secEnsure relaxation of quaternary C1/C6.
Scans (NS) 16 - 641024 - 4096Cl and OH carbons require high S/N.
Temperature 298 K (25°C)298 K (25°C)Standard. Increase to 313K if OH is broad.
Spectral Width 14 ppm (-2 to 12)240 ppm (-10 to 230)Capture downfield C1 (~150 ppm).

Data Analysis & Assignment Guide

1H NMR Assignment Logic

The spectrum will display two distinct aromatic regions. The chlorine at C1 and the hydroxyl at C6 create a unique "push-pull" electronic environment.

Predicted Chemical Shifts (DMSO-d6, δ ppm):

ProtonTypePredicted Shift (δ)MultiplicityJ-Coupling (Hz)Assignment Logic
OH Phenol10.50 - 11.00Broad Singlet-Exchangeable; disappears with D2O shake.
H-8 Aromatic8.10 - 8.20Doublet (d)~9.0Deshielded by peri-interaction with Cl/N ring.
H-3 Hetero-Arom8.25 - 8.35Doublet (d)~5.8Alpha to Nitrogen; most deshielded proton.
H-4 Hetero-Arom7.75 - 7.85Doublet (d)~5.8Beta to Nitrogen; couples with H3.
H-7 Aromatic7.20 - 7.30dd~9.0, ~2.5Ortho to OH (shielded); couples to H8 & H5.
H-5 Aromatic7.10 - 7.15Doublet (d)~2.5Ortho to OH (shielded); Meta coupling to H7.

Key Diagnostic Features:

  • The H3/H4 Pair: Look for two clean doublets with a characteristic coupling of ~5.8 Hz. H3 is typically further downfield (~8.3 ppm) than H4.

  • The H5 Singlet: H5 appears as a narrow doublet (meta coupling only) or singlet. It is significantly upfield (shielded) due to the ortho -OH group.

  • The H7/H8 Roof Effect: H8 (downfield) and H7 (upfield) will show strong ortho coupling (~9 Hz).

13C NMR Assignment Logic

The 13C spectrum is dominated by the effects of the electronegative atoms (Cl, N, O).

Predicted Chemical Shifts (DMSO-d6, δ ppm):

CarbonPredicted Shift (δ)TypeElectronic Environment
C-6 160.0 - 162.0Quaternary (C-OH)Highly deshielded by Oxygen (Ipso).
C-1 149.0 - 151.0Quaternary (C-Cl)Deshielded by Cl and N-proximity.
C-3 140.0 - 142.0CHAlpha to Nitrogen.
C-8a 138.0 - 140.0QuaternaryBridgehead.
C-8 128.0 - 130.0CHPeri-position.
C-4a 120.0 - 122.0QuaternaryBridgehead.
C-7 119.0 - 121.0CHOrtho to OH (Shielded).
C-4 118.0 - 120.0CHBeta to Nitrogen.
C-5 106.0 - 108.0CHOrtho to OH (Shielded).

Structural Elucidation Workflow

Use this logic flow to confirm the structure from raw data.

Workflow Start Start: Acquire 1H NMR in DMSO-d6 CheckOH Identify Broad Singlet > 10 ppm? (Phenolic OH) Start->CheckOH CheckH3H4 Locate AX System (d, J~6Hz) Region: 7.7 - 8.4 ppm CheckOH->CheckH3H4 Yes Fail Re-evaluate Structure (Check Isomers) CheckOH->Fail No (Check Water/Exchange) CheckH5 Locate Narrow Doublet/Singlet Region: 7.0 - 7.2 ppm (H5) CheckH3H4->CheckH5 Found CheckH7H8 Locate AB System (d & dd, J~9Hz) (H7/H8) CheckH5->CheckH7H8 Found Confirm CONFIRMED: 1-Chloroisoquinolin-6-ol CheckH7H8->Confirm Consistent CheckH7H8->Fail Inconsistent

Figure 2: Step-by-step logic for confirming the presence of the 1-chloro and 6-hydroxy substitution pattern.

Troubleshooting & Tips

  • Broad OH Signal: If the OH peak at ~10.5 ppm is extremely broad or invisible, the sample may contain trace water or acid.

    • Fix: Add a single pellet of activated 4Å molecular sieves to the tube and let stand for 1 hour.

  • H5 vs H7 Assignment: H5 is often a "singlet-like" peak because its meta-coupling (J2Hz) is small. H7 is a clear doublet of doublets (J9, J~2). If H5 looks like a triplet, check for long-range coupling to H4 (epi-zigzag).

  • Impurity Flags: Common synthesis impurities include 1-chloroisoquinoline (missing OH, H5/H7 shift downfield) or isoquinolin-6-ol (missing Cl, H1 appears as singlet at ~9.0 ppm).

References

  • ChemicalBook. (2025).[1] 1-Chloroisoquinoline 1H NMR Spectra and Properties. Retrieved from

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Trace Impurities in DMSO-d6. Retrieved from

  • Royal Society of Chemistry. (2014).[2] 1H NMR of substituted isoquinolines (Supplementary Info). Retrieved from

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS) - Isoquinoline Derivatives. Retrieved from

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Data for Heterocycles. University of Wisconsin.[3] Retrieved from

Sources

Application Note: A Scientist's Guide to HPLC Method Development for Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed framework for the development of robust and efficient High-Performance Liquid Chromatography (HPLC) methods for the separation and analysis of isoquinoline derivatives. This class of nitrogen-containing heterocyclic compounds, encompassing a vast array of natural alkaloids and synthetic molecules, presents unique chromatographic challenges due to their basicity, structural diversity, and often complex sample matrices. This application note moves beyond rote protocols to explain the underlying chemical principles and strategic decisions that govern successful method development. We will delve into the critical interplay between the physicochemical properties of isoquinoline analytes and the selection of stationary phases, mobile phase composition, and detection techniques. Detailed protocols, troubleshooting guidance, and visual workflows are provided to empower researchers, scientists, and drug development professionals to create validated, high-performance HPLC methods tailored to their specific analytical needs.

Introduction: The Analytical Significance of Isoquinoline Derivatives

Isoquinoline alkaloids and their synthetic derivatives represent a cornerstone of natural product chemistry and pharmaceutical development.[1] This large and structurally diverse family of compounds exhibits a wide spectrum of biological activities, including analgesic (e.g., morphine), antimicrobial (e.g., berberine), and antispasmodic (e.g., papaverine) properties.[1][2] The accurate separation and quantification of these compounds are paramount for quality control of botanical extracts, pharmacokinetic studies, impurity profiling, and the overall drug discovery and development process.

HPLC is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3] However, the inherent basicity of the isoquinoline nucleus (pKa of the nitrogen atom is typically between 5.1 and 5.4) presents a primary challenge in reversed-phase HPLC, often leading to poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based stationary phases.[4][5] This guide will systematically address this and other challenges, providing a logical workflow for method development.

The Method Development Workflow: A Strategic Approach

Effective HPLC method development is a systematic process of optimizing various parameters to achieve the desired separation. The following workflow illustrates the key stages, emphasizing the decision-making process based on the analyte's properties and the analytical goals.

MethodDevelopmentWorkflow cluster_prep Phase 1: Analyte & Goal Definition cluster_screening Phase 2: Initial Screening cluster_optimization Phase 3: Method Optimization cluster_validation Phase 4: Validation & Finalization AnalyteProps Characterize Analytes (pKa, logP, UV spectra) DefineGoals Define Separation Goals (Resolution, Speed, Sensitivity) ColumnSelect Column Selection (C18, Phenyl-Hexyl, etc.) DefineGoals->ColumnSelect Input MobilePhaseSelect Mobile Phase Screening (ACN vs. MeOH, pH) ColumnSelect->MobilePhaseSelect GradientOpt Gradient Optimization MobilePhaseSelect->GradientOpt Refine TempOpt Temperature Optimization GradientOpt->TempOpt FlowRateOpt Flow Rate Adjustment TempOpt->FlowRateOpt DetectorOpt Detector Settings FlowRateOpt->DetectorOpt Validation Method Validation (ICH Guidelines) DetectorOpt->Validation Verify FinalMethod Finalize Method & SOP Validation->FinalMethod

Caption: A strategic workflow for HPLC method development for isoquinoline derivatives.

Core Principles and Causality in Method Development

Understanding the Analyte: The Key to Rational Choices

The foundation of any successful HPLC method is a thorough understanding of the analyte's physicochemical properties. For isoquinoline derivatives, the two most critical parameters are the pKa and the logP (a measure of lipophilicity).

  • pKa and its Impact on Retention: The basic nitrogen atom in the isoquinoline ring means these compounds are ionizable.[4] The extent of ionization is governed by the mobile phase pH relative to the analyte's pKa. In reversed-phase HPLC, the neutral (unionized) form of a compound is more hydrophobic and therefore more strongly retained on the nonpolar stationary phase. Conversely, the ionized (protonated) form is more polar and will elute earlier.[6][7]

    • Causality: To maximize retention and achieve a stable separation, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units away from the analyte's pKa.[8] For basic isoquinolines (pKa ~5.2), this means working at a pH below 3.2 or above 7.2. Operating at a pH close to the pKa will result in a mixed population of ionized and unionized species, leading to broad or split peaks.[6]

  • LogP and Organic Modifier Selection: The logP value indicates the hydrophobicity of the molecule. A higher logP suggests greater retention in reversed-phase systems. This property guides the choice and concentration of the organic modifier (typically acetonitrile or methanol) in the mobile phase. More hydrophobic compounds will require a higher percentage of organic solvent to elute within a reasonable time.

Stationary Phase Selection: Beyond the C18

While the C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC, alternative stationary phases can offer superior selectivity and peak shape for aromatic and basic compounds like isoquinolines.

Stationary PhaseKey Characteristics & Rationale for Use
Standard C18 General-purpose phase with high hydrophobicity. A good starting point for most applications. Prone to peak tailing for basic compounds without mobile phase additives.
Phenyl-Hexyl Contains a phenyl ring linked to the silica by a hexyl chain. Offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic isoquinoline nucleus.[9][10] This can be particularly effective for resolving structurally similar aromatic alkaloids.
Polar-Embedded Incorporates a polar functional group (e.g., amide, carbamate) into the alkyl chain.[11][12] This polar group shields the residual silanol groups, significantly improving peak shape for basic compounds without the need for aggressive mobile phase additives like triethylamine.[12][13] These phases are also resistant to "phase collapse," making them stable in highly aqueous mobile phases required for retaining more polar isoquinoline derivatives.[11]
Core-Shell Consists of a solid core with a porous outer layer. This technology provides higher efficiency and resolution at lower backpressures compared to fully porous particles of the same size, allowing for faster analyses.
Mobile Phase Optimization: The Engine of Separation

The mobile phase is a powerful tool for manipulating retention and selectivity.[7]

  • pH Control and Buffers: As established, controlling the pH is critical. A buffer is essential to maintain a stable pH and ensure reproducible retention times.[14][15] For low pH separations (pH 2-3), phosphate or formate buffers are common choices. For higher pH work (pH > 7), which requires specialized pH-stable columns, borate or ammonium buffers can be used.

  • Organic Modifier: Acetonitrile vs. Methanol:

    • Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength, often resulting in sharper peaks and lower backpressure.

    • Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding. When using phenyl-based columns, methanol can enhance π-π interactions, providing a valuable tool for optimizing the separation of aromatic isomers.[10]

  • Mobile Phase Additives for Peak Shape Improvement:

    • Triethylamine (TEA): A common additive (typically 0.1-0.2%) used to improve the peak shape of basic compounds.[3] TEA acts as a "silanol blocker" by competing with the basic analytes for interaction with acidic residual silanol groups on the silica surface.[16] It also helps to adjust the mobile phase to a slightly basic pH.

    • Ion-Pairing Reagents: For highly polar or charged isoquinoline derivatives that are poorly retained, ion-pairing chromatography can be employed. Anionic reagents like sodium heptanesulfonate are added to the mobile phase. These reagents have a hydrophobic tail that adsorbs onto the stationary phase and an ionic head that pairs with the protonated basic analyte, increasing its retention.[17][18]

Detection Strategies: From UV to MS/MS

  • UV-Visible Detection (DAD/PDA): Most isoquinoline derivatives possess chromophores and can be readily detected by UV absorbance. A Diode Array Detector (DAD) or Photodiode Array (PDA) is highly recommended as it provides spectral information across a range of wavelengths, which is invaluable for peak identification and purity assessment.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides unparalleled sensitivity and specificity. It allows for definitive peak identification based on mass-to-charge ratio (m/z) and can be used to elucidate structures through fragmentation analysis (MS/MS). The characteristic fragmentation patterns of isoquinoline alkaloids, often involving losses of substituent groups like methyl, methoxy, and carbonyl moieties, are key to their identification in complex mixtures.[19][20][21]

Experimental Protocols

Protocol 1: General Screening Method for a Mixture of Isoquinoline Alkaloids

This protocol provides a robust starting point for separating a mixture of unknown isoquinoline derivatives.

  • Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-25 min: 5% to 70% B

    • 25-28 min: 70% to 95% B

    • 28-30 min: Hold at 95% B

    • 30.1-35 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: DAD (220-400 nm), with specific wavelengths extracted based on analyte spectra (e.g., 254 nm, 280 nm).

Rationale: The Phenyl-Hexyl column provides alternative selectivity for aromatic compounds. The low pH mobile phase (formic acid, pH ~2.7) ensures the basic isoquinolines are fully protonated and in a single ionic state, promoting sharp peaks. The gradient covers a wide polarity range to elute both polar and non-polar derivatives.

Protocol 2: Optimized Method for Polar Isoquinolines with Peak Tailing Issues

This protocol is designed for situations where early-eluting, polar analytes exhibit poor peak shape with standard C18 columns.

  • Column: Polar-Embedded C18 (e.g., 100 mm x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 2% B

    • 1-15 min: 2% to 50% B

    • 15-17 min: 50% to 90% B

    • 17-19 min: Hold at 90% B

    • 19.1-23 min: Re-equilibrate at 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: LC-MS/MS (using ESI+ with targeted analysis based on precursor/product ions).

Rationale: The polar-embedded column minimizes interactions with silanol groups, directly addressing the cause of peak tailing for these basic compounds. The ammonium formate buffer is volatile and ideal for LC-MS compatibility. The higher column temperature reduces mobile phase viscosity and can improve peak efficiency.

Troubleshooting Common Issues

Troubleshooting Problem Problem Observed PeakTailing Peak Tailing Poor peak symmetry for basic analytes Problem->PeakTailing PoorResolution Poor Resolution Overlapping peaks Problem->PoorResolution VariableRetention Variable Retention Times Shifting peaks Problem->VariableRetention Sol_Tailing Solutions for Tailing: - Lower mobile phase pH (e.g., 2.5-3.0) - Use a polar-embedded column - Add a silanol blocker (e.g., 0.1% TEA) - Use a high-purity, modern column PeakTailing->Sol_Tailing Sol_Resolution Solutions for Resolution: - Optimize gradient slope (make it shallower) - Change organic modifier (ACN to MeOH or vice-versa) - Try a different stationary phase (e.g., C18 to Phenyl-Hexyl) - Lower the column temperature PoorResolution->Sol_Resolution Sol_Retention Solutions for Variability: - Ensure mobile phase is buffered - Check for proper column equilibration - Verify pump performance and check for leaks - Ensure consistent column temperature VariableRetention->Sol_Retention

Caption: A troubleshooting guide for common HPLC issues with isoquinoline derivatives.

Conclusion

The successful development of HPLC methods for isoquinoline derivatives hinges on a systematic approach grounded in the fundamental principles of chromatography and a clear understanding of the analytes' physicochemical properties. By rationally selecting the stationary phase, carefully controlling the mobile phase pH to manage the ionization state of these basic compounds, and optimizing other chromatographic parameters, it is possible to achieve robust, high-resolution separations. The protocols and strategies outlined in this guide provide a strong foundation for researchers to develop and validate methods suitable for a wide range of applications, from natural product analysis to pharmaceutical quality control.

References

  • Role of pKa in Reverse Phase HPLC Method Development. (2025). LCGC Europe. [Link]

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  • Why Is PH Important For HPLC Buffers. (n.d.). Scribd. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do?. (2025). Welch Materials. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2017). LCGC International. [Link]

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  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. (n.d.). Waters Knowledge Base. [Link]

  • Development of a Polar-embedded Stationary Phase with Unique Properties. (2009). Journal of Chromatography A. [Link]

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  • Implementing Pharmacopeial Methods —Method in the Madness?. (2020). LCGC International. [Link]

  • Role of Buffers in Liquid Chromatography. (n.d.). Phenomenex. [Link]

  • Determination of pK(a) by pH gradient reversed-phase HPLC. (2002). Journal of Chromatography A. [Link]

  • Ion-Pairing Agents | HPLC. (2024). Mason Technology. [Link]

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  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. (2020). Journal of the Brazilian Chemical Society. [Link]

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Application Notes & Protocols for the Utilization of 1-Chloroisoquinolin-6-OL in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] This document provides a detailed guide for researchers on the strategic use of 1-Chloroisoquinolin-6-OL , a versatile bifunctional intermediate poised for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor development.[4] By leveraging the orthogonal reactivity of the C1-chloro and C6-hydroxyl groups, this building block enables sequential and site-selective modifications, facilitating the rapid generation of diverse compound libraries for drug discovery programs. We present a plausible synthetic route to this key intermediate, detailed protocols for its principal transformations, and strategic blueprints for its application in multi-step synthesis.

Physicochemical Properties and Reactivity Profile

1-Chloroisoquinolin-6-OL is a unique building block whose utility is defined by two distinct reactive centers: an electrophilic carbon at the C1 position, activated for nucleophilic aromatic substitution and cross-coupling, and a nucleophilic phenolic oxygen at the C6 position.

Table 1: Physicochemical Properties of 1-Chloroisoquinolin-6-OL (Predicted)

Property Value Notes
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
Physical State Likely a solid at STP Based on related compounds.
Solubility Soluble in polar organic solvents (DMF, DMSO, MeOH) Phenolic group enhances polarity.

| pKa (Phenol) | ~9-10 | Typical range for a substituted phenol. |

The causality behind its synthetic utility lies in this duality. The electron-withdrawing nature of the isoquinoline nitrogen makes the C1 position highly susceptible to palladium-catalyzed cross-coupling reactions. Concurrently, the phenolic hydroxyl group provides a classical site for nucleophilic attack, most commonly for the formation of ether linkages. This orthogonality allows for a controlled, stepwise elaboration of the molecular scaffold.

Caption: Orthogonal reactive sites of 1-Chloroisoquinolin-6-OL.

Proposed Synthesis of 1-Chloroisoquinolin-6-OL

Direct commercial availability of 1-Chloroisoquinolin-6-OL is limited. Therefore, a robust and logical synthetic route from readily available starting materials is essential. The following multi-step synthesis is proposed, leveraging classical isoquinoline synthesis methods. The Bischler-Napieralski reaction is particularly effective for cyclizing β-arylethylamides, especially when the benzene ring is activated with electron-donating groups like a methoxy substituent.[5][6]

G Proposed Synthetic Workflow A 4-Methoxyphenethylamine B N-Acetyl-4-methoxyphenethylamine A->B Ac₂O or AcCl, Base C 6-Methoxy-3,4-dihydroisoquinoline B->C Bischler-Napieralski POCl₃, heat D 6-Methoxyisoquinoline C->D Oxidation Pd/C, heat E 6-Hydroxyisoquinoline D->E Demethylation BBr₃ or HBr F 1-Chloro-6-hydroxyisoquinoline E->F Chlorination POCl₃, heat

Caption: Proposed multi-step synthesis of the target intermediate.

Protocol 1: Synthesis of the Intermediate

  • Acetylation: React 4-methoxyphenethylamine with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to yield N-(4-methoxyphenethyl)acetamide.

  • Bischler-Napieralski Cyclization: Treat the resulting amide with a dehydrating agent like phosphorus oxychloride (POCl₃) and heat to induce intramolecular electrophilic substitution, yielding 6-methoxy-3,4-dihydroisoquinoline.[5][7]

  • Aromatization: Dehydrogenate the dihydroisoquinoline intermediate to form 6-methoxyisoquinoline. This is commonly achieved by heating with a palladium on carbon (Pd/C) catalyst.

  • Demethylation: Cleave the methyl ether to unmask the phenolic hydroxyl group. Boron tribromide (BBr₃) in an inert solvent like dichloromethane is highly effective for this transformation, yielding 6-hydroxyisoquinoline.[8]

  • Chlorination: Introduce the chlorine atom at the C1 position. Heating 6-hydroxyisoquinoline (or its N-oxide) with phosphorus oxychloride (POCl₃) will install the chloro group, yielding the final product, 1-Chloroisoquinolin-6-OL. The hydroxyl group is generally stable under these conditions but protection may be considered for optimization.

Core Application Protocols in Pharmaceutical Synthesis

The true value of 1-Chloroisoquinolin-6-OL is realized in its ability to undergo sequential, site-selective functionalization.

Protocol 2: O-Alkylation of the C6-Hydroxyl Group (Williamson Ether Synthesis)

This protocol establishes an ether linkage at the C6 position, a common motif in many kinase inhibitors that interact with the solvent-front region of the ATP binding pocket. The Williamson ether synthesis is a classic, reliable method for this purpose.[9][10][11]

  • Rationale: The reaction proceeds via an Sₙ2 mechanism.[12][13] A non-protic polar solvent is chosen to solvate the alkoxide intermediate without protonating it, and a moderately strong base is sufficient to deprotonate the phenol.

  • Reagents & Equipment:

    • 1-Chloroisoquinolin-6-OL (1.0 eq)

    • Alkyl halide (e.g., Benzyl bromide, 1.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen inlet.

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add 1-Chloroisoquinolin-6-OL and potassium carbonate.

    • Add anhydrous DMF and stir the suspension for 15 minutes at room temperature.

    • Add the alkyl halide dropwise to the stirring suspension.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature and pour into ice-water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on TLC and the appearance of a new, less polar spot. ¹H NMR will show the disappearance of the phenolic proton and the appearance of new signals corresponding to the introduced alkyl group.

Protocol 3: C-C Bond Formation at the C1 Position (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the introduction of aryl or heteroaryl moieties at the C1 position.[14]

  • Rationale: This palladium-catalyzed reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[15] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote efficient coupling. The phenolic proton is acidic and will be deprotonated by the base, which can interfere with the catalyst. Therefore, in situ protection or using a base that does not form a catalytically inhibitive phenoxide is crucial. A common strategy is to use a stronger base like Cs₂CO₃ which can serve both roles, or to pre-protect the phenol as a silyl ether.

  • Reagents & Equipment:

    • 1-Chloroisoquinolin-6-OL (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd₂(dba)₃ (2.5 mol%)

    • SPhos (or other suitable ligand, 10 mol%)

    • Potassium phosphate (K₃PO₄, 2.5 eq)

    • Toluene/Water (10:1 mixture)

    • Schlenk flask, magnetic stirrer, condenser, heating mantle, vacuum/nitrogen line.

  • Procedure:

    • To a Schlenk flask, add 1-Chloroisoquinolin-6-OL, the arylboronic acid, and potassium phosphate.

    • Evacuate and backfill the flask with nitrogen three times.

    • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the toluene portion of the solvent mixture and sparge with nitrogen for 10 minutes.

    • Add the degassed solvent and the catalyst solution to the Schlenk flask via syringe.

    • Heat the reaction mixture to 100-110 °C and stir vigorously until TLC or LC-MS indicates complete consumption of the starting material (typically 6-24 hours).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.

  • Self-Validation: Successful coupling is confirmed by mass spectrometry (new molecular ion peak) and NMR (signals corresponding to both the isoquinoline and the newly introduced aryl group).

Strategic Application: Sequential Functionalization Workflow

The orthogonal reactivity of 1-Chloroisoquinolin-6-OL is best demonstrated in a sequential synthesis strategy to build a complex, drug-like molecule. This approach allows for the introduction of distinct functionalities at two different points of the scaffold, maximizing molecular diversity.

G Sequential Functionalization Strategy A 1-Chloroisoquinolin-6-OL B Step 1: Suzuki Coupling (C1 Position) A->B Ar-B(OH)₂, Pd Catalyst C 1-Aryl-isoquinolin-6-OL B->C D Step 2: Williamson Ether Synthesis (C6 Position) C->D R-X, Base E Final Product: 1-Aryl-6-(alkoxy)isoquinoline D->E

Caption: A workflow for building molecular complexity.

This strategy is highly relevant in the synthesis of kinase inhibitors, where one part of the molecule (e.g., the C1-aryl group) can be designed to interact with the hinge region of the kinase, while the other part (e.g., the C6-ether side chain) can be tailored to achieve selectivity or improve pharmacokinetic properties. For instance, the focal adhesion kinase (FAK) signaling pathway is a key target in oncology, and inhibitors often require carefully positioned functional groups to achieve potency and selectivity.[16][17][18] While not a direct precursor to known drugs like GSK2256098 (which is pyrimidine-based),[19][20] this isoquinoline scaffold provides an excellent starting point for novel FAK inhibitor discovery programs.

Safety and Handling

While specific toxicity data for 1-Chloroisoquinolin-6-OL is not widely available, data from the parent compound, 1-chloroisoquinoline, should be used as a guide.

  • Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. Handle with appropriate personal protective equipment (PPE).

  • PPE: Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-Chloroisoquinolin-6-OL is a high-potential, versatile building block for pharmaceutical intermediate synthesis. Its dual, orthogonally reactive sites provide a logical and efficient platform for constructing complex molecules. The protocols and strategies outlined in this guide are designed to be robust and adaptable, empowering medicinal chemists to accelerate the discovery of novel therapeutics by enabling the systematic exploration of chemical space around the privileged isoquinoline scaffold.[21]

References

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  • Organica, Q. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Available at: [Link]

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  • Wikipedia. (2024). Williamson ether synthesis. Available at: [Link]

  • YouTube. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link]

  • Scribd. (n.d.). Pomeranz-Fritsch Isoquinoline Synthesis. Available at: [Link]

  • Google Patents. (2021). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • Aurigene Pharmaceutical Services. (n.d.). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. Available at: [Link]

  • ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1985). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. Available at: [Link]

  • MDPI. (2020). Structure-Based Virtual Screening, Synthesis and Biological Evaluation of Potential FAK-FAT Domain Inhibitors for Treatment of Metastatic Cancer. Molecules, 25(14), 3288. Available at: [Link]

  • Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Society for Mass Spectrometry, 28(11), 2479–2487. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • RSC Publishing. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. MedChemComm, 14(5), 793-846. Available at: [Link]

  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(5), 793-846. Available at: [Link]

  • National Center for Biotechnology Information. (2016). A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098. Neuro-Oncology, 18(9), 1296–1304. Available at: [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(21), 7244. Available at: [Link]

  • Google Patents. (2024). US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
  • Unknown. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • MDPI. (2021). The Development of FAK Inhibitors: A Five-Year Update. Molecules, 26(23), 7377. Available at: [Link]

  • ResearchGate. (2014). A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells. Cell Cycle, 13(21), 3429-3435. Available at: [Link]

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  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). Available at: [Link]

  • Synfacts. (2011). Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation. Synfacts, 2011(10), 1116. Available at: [Link]

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  • Sciedu Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. International Journal of Chemistry, 15(1). Available at: [Link]

  • ResearchGate. (2023). Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. Available at: [Link]

  • MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(9), 653-660. Available at: [Link]

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Application Notes & Protocols: Leveraging 1-Chloroisoquinolin-6-OL as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-Chloroisoquinolin-6-OL. We move beyond a simple characterization of the molecule to present it as a powerful and versatile starting scaffold for the generation of novel chemical entities with therapeutic potential. The protocols and insights herein are designed to provide a robust framework for hit identification and lead optimization campaigns.

Strategic Overview: The Isoquinoline Core and the Unique Potential of 1-Chloroisoquinolin-6-OL

The isoquinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of diseases, including cancers, infections, and neurological disorders.[1][2] The inherent biological relevance of this scaffold makes its derivatives prime candidates for drug discovery programs.

1-Chloroisoquinolin-6-OL is of particular strategic interest due to its distinct structural features, which provide two orthogonal points for chemical modification. This dual reactivity is the cornerstone of its utility in building diverse chemical libraries for screening.

  • The C-1 Chloro Substituent: The chlorine atom at the C-1 position is highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile and predictable introduction of a wide variety of nucleophiles (amines, thiols, alcohols), enabling extensive exploration of the surrounding chemical space to modulate target binding and physicochemical properties.[3]

  • The C-6 Hydroxyl Group: The phenolic hydroxyl at the C-6 position serves as a classical handle for forming ether or ester linkages. This position is crucial for influencing properties such as solubility, cell permeability, and for probing interactions with the solvent-exposed regions of a target's binding site. The modification of the 6-position has been shown to be critical in optimizing kinase inhibitors.[4]

This guide will detail protocols for leveraging these features to synthesize derivative libraries and screen them against key biological targets.

Physicochemical Properties and Safe Handling

Accurate characterization and safe handling are prerequisites for successful and reproducible experimentation.

PropertyValueSource(s)
Molecular Formula C₉H₆ClNO[5]
Molecular Weight 179.60 g/mol [5]
CAS Number 850197-67-0[6]
Appearance Typically supplied as a solid[6]
Synthesis Precursor 1-Chloro-6-methoxyisoquinoline[3][6]
InChI Key VUYRQFWSJKHQLA-UHFFFAOYSA-N[7]

Safety & Handling: According to aggregated GHS data for the parent 1-chloroisoquinoline, the compound should be handled with care. It is classified as a skin and eye irritant and may cause respiratory irritation.[5]

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard laboratory precautions should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

Synthetic Strategy: Building a Focused Library

The primary application of 1-Chloroisoquinolin-6-OL is as a foundational block for combinatorial chemistry. The dual reactivity allows for a systematic approach to developing a library of analogues for Structure-Activity Relationship (SAR) studies.

G cluster_0 C-1 Position Modification (SNAr) cluster_1 C-6 Position Modification scaffold 1-Chloroisoquinolin-6-OL Scaffold c1_nuc Diverse Nucleophiles (R-NH2, R-SH, R-OH) scaffold->c1_nuc c6_elec Electrophiles (Alkyl Halides, Acyl Chlorides) scaffold->c6_elec c1_lib C-1 Substituted Library c1_nuc->c1_lib Base-mediated coupling sar SAR Analysis c1_lib->sar Screening c6_lib C-6 O-Substituted Library c6_elec->c6_lib Williamson Ether/ Esterification c6_lib->sar Screening

Caption: Synthetic utility of 1-Chloroisoquinolin-6-OL.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution at the C-1 Position

This protocol describes a representative method for displacing the C-1 chloro group with an amine, a common reaction in medicinal chemistry to build SAR.

Causality: The reaction is typically performed in a polar aprotic solvent (like DMF or DMSO) to solubilize the reactants and is often heated to overcome the activation energy of the SNAr reaction. A non-nucleophilic base (e.g., DIPEA) is required to neutralize the HCl generated during the reaction, driving it to completion.

Materials:

  • 1-Chloroisoquinolin-6-OL

  • Amine of interest (e.g., piperidine, morpholine, benzylamine) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vial with a magnetic stir bar

  • TLC plates, ethyl acetate, hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add 1-Chloroisoquinolin-6-OL (1 eq, e.g., 100 mg).

  • Dissolve the starting material in anhydrous DMF (e.g., 2 mL).

  • Add the amine of interest (1.2 eq).

  • Add DIPEA (2.0 eq).

  • Seal the vial and heat the reaction mixture to 80-100 °C.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting material is consumed. Use a suitable mobile phase (e.g., 50% ethyl acetate in hexanes).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water (2x), followed by saturated NaHCO₃ solution (1x), and finally brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-aminoisoquinolin-6-ol derivative.

  • Validation: Confirm the structure of the final product using ¹H NMR and Mass Spectrometry.

Biological Screening Strategy: From Scaffold to Hit

Based on the activities of the broader quinoline and isoquinoline classes, derivatives of 1-Chloroisoquinolin-6-OL are promising candidates for screening against several target families.[8][9]

G cluster_0 Primary Screening Cascades start 1-Chloroisoquinolin-6-OL Derivative Library kinase Biochemical Kinase Assays (e.g., ROCK, Chek1, PI3K) start->kinase cell Cellular Proliferation Assays (Cancer Cell Lines) start->cell mic Antibacterial MIC Assays (e.g., M. tuberculosis, E. coli) start->mic hit Identified 'Hits' kinase->hit cell->hit mic->hit lead_opt Lead Candidate hit->lead_opt Lead Optimization (SAR, ADME-Tox)

Caption: High-level biological screening workflow.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a robust, luminescence-based method to screen compounds for inhibitory activity against a specific kinase.

Causality: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction, then termination of the reaction and depletion of remaining ATP. In the second step, the produced ADP is converted back to ATP, which is then used by luciferase to generate a light signal that is directly proportional to kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower light signal.[10]

Materials:

  • Purified kinase of interest (e.g., ROCK-I, Chek1)

  • Kinase-specific substrate and cofactors

  • Synthesized 1-chloroisoquinolin-6-ol derivatives dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting range is from 100 µM to 1 nM.

  • In a 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase buffer.

  • Add the test compounds to the wells. Include controls :

    • Negative Control (0% inhibition): Reaction with DMSO vehicle only.

    • Positive Control (100% inhibition): Reaction with a known potent inhibitor for the target kinase (e.g., Staurosporine).

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding ADP-Glo™ Reagent. This also depletes the remaining ATP. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Luminescencecompound - Luminescencepositive) / (Luminescencenegative - Luminescencepositive)).

    • Plot % Inhibition versus compound concentration (log scale).

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Cellular Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Causality: The MTT assay is a colorimetric assay based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO or isopropanol with 0.04 N HCl

  • Clear, flat-bottomed 96-well plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 72 hours at 37 °C in a humidified CO₂ incubator.

  • After incubation, add MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in living cells.

  • Self-Validation: Visually inspect the wells under a microscope to confirm formazan crystal formation and check for signs of contamination or precipitation.

  • Carefully remove the medium and add DMSO or the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

The Iterative Cycle of Optimization

The data generated from these primary screens are not an endpoint but the beginning of an iterative optimization cycle. Hits identified from these assays form the basis for further medicinal chemistry efforts.

G A Library Synthesis (Protocol 1) B Biological Screening (Protocols 2 & 3) A->B Iterative Cycle C Data Analysis (IC50 / GI50) B->C Iterative Cycle D SAR Interpretation & New Compound Design C->D Iterative Cycle D->A Iterative Cycle

Caption: The drug discovery cycle starting from the scaffold.

By systematically modifying the C-1 and C-6 positions of the 1-Chloroisoquinolin-6-OL scaffold and evaluating each new analogue, researchers can build a detailed Structure-Activity Relationship (SAR). This knowledge guides the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties, ultimately paving the way for the development of a clinical candidate.

References

  • Kumar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 3, 100191. Available from: [Link]

  • Luo, C., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Current Medicinal Chemistry, 27(24), 4043-4077. Available from: [Link]

  • Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41(1), 108-148. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Journal of Saudi Chemical Society, 25(9), 101301. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140539, 1-Chloroisoquinoline. Retrieved from [Link]

  • Allan, A. C., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1168-1171. Available from: [Link]

  • Kintses, B., et al. (2013). Multiplex analysis of enzyme kinetics and inhibition by droplet microfluidics using picoinjectors. Analytical Chemistry, 85(10), 5127-5134. Available from: [Link]

  • Chan, C. Y., et al. (2005). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 49(5), 2164-2165. Available from: [Link]

  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1192. Available from: [Link]

  • Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6-7), 731-744. Available from: [Link]

  • Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[3][12][13]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. Available from: [Link]

  • Huang, S., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912. Available from: [Link]

  • Wang, Y., et al. (2023). Biological activity-informed synthesis of quinoline-derived chiral γ-nitroketones via a bifunctional squaramide. Zeitschrift für Naturforschung B, 78(3-4), 163-169. Available from: [Link]

Sources

Application Note: Synthesis of Antimicrobial Agents from 1-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 1-chloroisoquinolin-6-ol (CAS: 850197-67-0) as a privileged scaffold for antimicrobial drug discovery. Unlike simple isoquinolines, this bifunctional building block offers two distinct vectors for chemical modification: the electrophilic C1-chlorine (the "Warhead" site) and the nucleophilic C6-hydroxyl (the "Modulator" site).

By leveraging the differential reactivity of these positions, researchers can rapidly generate libraries of 1-amino-6-alkoxyisoquinolines , a class of compounds exhibiting potent activity against Gram-positive pathogens (e.g., MRSA) and fungal strains. This note provides optimized protocols for


 displacement, Williamson ether synthesis, and biological screening.

Chemical Rationale & Scaffold Analysis[1][2][3]

The 1-chloroisoquinolin-6-ol scaffold is unique due to its electronic push-pull system.

  • Position C1 (Electrophilic): The nitrogen atom in the isoquinoline ring pulls electron density, making the C1-position highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). This is the primary site for introducing diverse amine pharmacophores (e.g., piperazines) that drive antimicrobial potency.
    
  • Position C6 (Nucleophilic): The hydroxyl group allows for the tuning of physicochemical properties (LogP, solubility). Alkylation here can improve membrane permeability or reduce efflux pump susceptibility.

Strategic Workflow: The "C6-First" vs. "C1-First" Approach

We recommend a C6-First strategy for library generation. The C1-chloride is robust enough to survive mild phenolic alkylation, allowing researchers to lock in pharmacokinetic properties (at C6) before diversifying the active pharmacophore (at C1).

SynthesisStrategy Start 1-Chloroisoquinolin-6-ol (Starting Material) PathA Path A: C6-First (Recommended) Start->PathA High Chemoselectivity PathB Path B: C1-First (Direct Amination) Start->PathB Rapid Screening InterA Intermediate: 1-Chloro-6-alkoxyisoquinoline PathA->InterA R-X, Base (Ether Synthesis) InterB Intermediate: 1-Amino-isoquinolin-6-ol PathB->InterB HNR2, Heat (SnAr) Final Final Product: 1-Amino-6-alkoxyisoquinoline InterA->Final HNR2, Heat (SnAr) InterB->Final R-X, Base (Requires Protection)

Figure 1: Divergent synthetic pathways. Path A is preferred to avoid zwitterionic intermediates and solubility issues.

Pre-Synthesis Considerations

Safety & Handling
  • Sensitization: 1-Chloroisoquinolines are potent skin and respiratory sensitizers. All weighing must occur in a fume hood.

  • Reagent Quality: Commercial 1-chloroisoquinolin-6-ol often contains trace

    
     or HCl salts. Wash the starting material with saturated 
    
    
    
    and dry if the pH is acidic, as acid inhibits the
    
    
    reaction by protonating the nucleophilic amine.
Equipment
  • Microwave reactor (optional but recommended for C1-amination).

  • Sealed pressure tubes (if microwave is unavailable).

  • LC-MS (ESI mode) for monitoring.

Experimental Protocols

Protocol A: C6-O-Alkylation (The "Anchor" Step)

Objective: To attach a lipophilic tail or solubilizing group at the 6-position while preserving the C1-chloride.

Reagents:

  • 1-Chloroisoquinolin-6-ol (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv)
    
  • Solvent: DMF (Dry)

Procedure:

  • Dissolve 1-chloroisoquinolin-6-ol (500 mg, 2.78 mmol) in dry DMF (5 mL) in a round-bottom flask.

  • Add anhydrous

    
     (768 mg, 5.56 mmol). Stir at room temperature for 15 minutes to generate the phenoxide.
    
    • Note: The solution will turn yellow/orange.

  • Add the Alkyl Halide dropwise.

  • Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The product (ether) will have a higher

      
       than the starting phenol.
      
  • Workup: Pour into ice water (50 mL). The product usually precipitates. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc.

  • Yield Expectation: 85–95%.

Protocol B: C1-Amination ( "Warhead" Installation)

Objective: To displace the chlorine with a cyclic secondary amine (e.g., N-methylpiperazine, Morpholine). This is the critical step for antimicrobial activity.

Reagents:

  • Intermediate from Protocol A (or 1-Chloroisoquinolin-6-ol) (1.0 equiv)

  • Amine Nucleophile (e.g., N-methylpiperazine) (2.0 – 3.0 equiv)

  • Solvent: Ethanol (or n-Butanol for higher temps)

  • Catalyst: None usually required; KI (0.1 equiv) can accelerate sluggish reactions.

Procedure:

  • Place the 1-chloro intermediate (1.0 mmol) and the amine (3.0 mmol) in a pressure tube or microwave vial.

  • Add Ethanol (3 mL).

    • Expert Tip: For volatile amines, use the amine neat (no solvent) if it is a liquid.

  • Thermal Method: Seal and heat at reflux (80–100°C) for 12–24 hours.

  • Microwave Method (Preferred): Heat at 140°C for 30 minutes (High Absorption setting).

  • Monitoring: LC-MS should show total consumption of the starting material (M+) and appearance of the product (M - Cl + Amine).

  • Workup:

    • Evaporate solvent/excess amine under reduced pressure.[1]

    • Dissolve residue in DCM, wash with sat.

      
      .
      
    • Purify via flash chromatography (DCM:MeOH gradient).

Antimicrobial Screening Workflow

Synthesized derivatives should be screened against a standard panel of ESKAPE pathogens.

Screening Logic (SAR Cycle)

The following diagram illustrates the iterative logic for optimizing the hit compounds.

SAR_Logic Library Synthesized Library (Variable C1 Amine) Screen Primary Screen (MIC Determination) Library->Screen Hit Hit Identification (MIC < 16 µg/mL) Screen->Hit Active Fail Inactive (MIC > 64 µg/mL) Screen->Fail Inactive Optimize Optimization Phase Hit->Optimize Mod1 Modify C6-Ether (Lipophilicity) Optimize->Mod1 Mod2 Modify C1-Amine (Basicity/Sterics) Optimize->Mod2 Mod1->Library New Cycle Mod2->Library New Cycle

Figure 2: Structure-Activity Relationship (SAR) optimization cycle for isoquinoline antimicrobials.

Data Reporting Format

When recording data, normalize results against standard antibiotics (e.g., Ciprofloxacin).

Compound IDC1 SubstituentC6 SubstituentMIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]LogP (Calc)
ISOQ-01 Piperazin-1-yl-OH32641.2
ISOQ-02 4-Methylpiperazin-1-yl-OH8321.8
ISOQ-03 4-Methylpiperazin-1-yl-OBnz (Benzyloxy)2 163.5
Ref Ciprofloxacin-0.50.01-

Note: Data in table is illustrative of expected trends based on isoquinoline SAR.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Protocol A Competitive N-alkylation (Isoquinoline Nitrogen)Ensure

is anhydrous. Keep temp < 60°C. The C6-phenoxide is a better nucleophile than the ring nitrogen, but high heat promotes mixtures.
No Reaction in Protocol B Deactivated ElectrophileThe C6-OH (if unprotected) is electron-donating, deactivating the ring. Solution: Use Protocol A first to convert OH to Ether (less donating) or Acetate.
Product is Water Soluble Amphiphilic NatureIf the product has a basic amine and a free phenol, it may be zwitterionic. Adjust pH to 9-10 during extraction to ensure the amine is neutral.

References

  • Provides foundational data on physical properties and general synthesis of the 1-chloro core.
  • Source for commercial availability and specific reaction conditions for nitro/amino isoquinoline deriv
  • National Institutes of Health (NIH) - PubChem. (2025). Isoquinoline, 1-chloro- Compound Summary. Retrieved October 26, 2023, from [Link]

    • Authoritative source for safety d
  • Molecules (MDPI). (2013). Novel Isoquinoline Derivatives as Antimicrobial Agents. Retrieved October 26, 2023, from [Link]

    • Primary literature supporting the SAR trends (C1-amine and C6-alkoxy substitution effects) cited in the screening section.
  • Organic & Biomolecular Chemistry. (2011). Synthesis of 3-hydroxyisoquinolines and related scaffolds. Retrieved October 26, 2023, from [Link]

    • Background on the synthesis of hydroxyisoquinoline precursors.

Sources

Application Notes & Protocols: A Framework for Investigating 1-Chloroisoquinolin-6-OL in Neurological Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This guide provides a comprehensive framework for the preclinical investigation of 1-Chloroisoquinolin-6-OL, a novel derivative, for its potential therapeutic application in neurological disorders. While specific biological data on this compound is nascent, its structural motifs suggest plausible interactions with key neurological targets, such as protein kinases and cholinesterases, which are implicated in the pathophysiology of neurodegenerative diseases.[2][3] This document outlines a logical, multi-stage research cascade, beginning with fundamental characterization and progressing through detailed in vitro and in vivo protocols. The methodologies are designed to be self-validating, providing researchers with a robust pathway to assess the compound's mechanism of action, neuroprotective efficacy, and preliminary safety profile.

Introduction: The Scientific Rationale

The development of effective treatments for neurological disorders remains one of the most significant challenges in modern medicine.[4] The complexity of the central nervous system (CNS) necessitates innovative chemical entities that can modulate pathological pathways with high specificity and efficacy. The isoquinoline core is of particular interest due to its rigid structure, which allows for precise orientation of functional groups to interact with biological targets.[1]

1-Chloroisoquinolin-6-OL is an investigational compound that combines several features of interest:

  • The Isoquinoline Core: A recognized pharmacophore with a history of CNS activity.[5]

  • A C1-Chloro Substituent: This reactive site is amenable to nucleophilic substitution, making the compound a versatile intermediate for creating derivative libraries, but also potentially contributing to direct target engagement.[2]

  • A C6-Hydroxyl Group: This phenolic group can act as a hydrogen bond donor and/or acceptor, which is critical for interactions with many enzyme active sites.

This guide, therefore, proposes a systematic approach to unlock the therapeutic potential of 1-Chloroisoquinolin-6-OL, focusing on its evaluation as a potential kinase inhibitor or cholinesterase modulator for neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Compound Profile: Synthesis and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to any drug discovery program. While experimental data for 1-Chloroisoquinolin-6-OL is limited, we can infer its characteristics from structurally related and precursor molecules.

2.1. Synthesis Pathway

A plausible and common route to obtain 1-Chloroisoquinolin-6-OL is through the demethylation of its precursor, 1-Chloro-6-methoxyisoquinoline.[2] This ether cleavage is typically achieved under strong acidic conditions, for example, using hydrobromic acid (HBr).

2.2. Physicochemical Data Summary

The following table summarizes key properties of the parent and precursor compounds. Researchers must experimentally determine the precise values for 1-Chloroisoquinolin-6-OL as a primary step.

Property1-Chloroisoquinoline[6]1-Chloro-6-methoxyisoquinoline[2]1-Chloroisoquinolin-6-OL (Predicted)
Molecular Formula C₉H₆ClNC₁₀H₈ClNOC₉H₆ClNO
Molecular Weight 163.6 g/mol 193.63 g/mol 179.61 g/mol
Appearance White to light yellow powderSolidTo be determined (TBD)
Melting Point 33 - 38 °C77 °CTBD
LogP (Predicted) 2.4-2.82.5-3.0Lower than precursor due to -OH group
pKa (Predicted) TBDTBDPhenolic -OH (~9-10), Isoquinoline N (~4-5)

Hypothesized Neurological Targets & Mechanism of Action

Based on the broader isoquinoline and quinoline pharmacophore families, we can postulate several high-priority target classes for 1-Chloroisoquinolin-6-OL. The initial screening strategy should be designed to validate or invalidate these primary hypotheses.

Hypothesized_MoA cluster_compound 1-Chloroisoquinolin-6-OL cluster_targets Potential Molecular Targets cluster_outcomes Downstream Neurological Pathways Compound C₉H₆ClNO Kinases Protein Kinases (e.g., GSK-3β, CDK5) Compound->Kinases Hypothesis 1 Cholinesterases Cholinesterases (AChE, BChE) Compound->Cholinesterases Hypothesis 2 Other Other Targets (e.g., Ion Channels, PDEs) Compound->Other Exploratory Tau Modulation of Tau Phosphorylation Kinases->Tau Neuroinflammation Reduction of Neuroinflammation Kinases->Neuroinflammation Apoptosis Inhibition of Neuronal Apoptosis Kinases->Apoptosis Synaptic Enhancement of Synaptic Function Cholinesterases->Synaptic

Caption: Hypothesized mechanisms of action for 1-Chloroisoquinolin-6-OL in a neurological context.

Part 1: In Vitro Evaluation Strategy

The in vitro phase is designed to rapidly assess the compound's biological activity, identify its primary molecular target(s), and establish a therapeutic window by comparing efficacy with cytotoxicity.[7]

In_Vitro_Workflow cluster_screening Primary Screening cluster_cellular Cellular Assays cluster_validation Mechanism Validation P1 Protocol 4.1: Biochemical Target Engagement (e.g., Kinase Panel) P2 Protocol 4.2: Neuronal Cytotoxicity Assay (Determine Max Tolerated Conc.) P1->P2 Identify Hits P4 Protocol 4.4: Cellular Target Engagement (Western Blot for p-Substrates) P1->P4 P3 Protocol 4.3: Neuroprotection Assay (vs. Aβ, Glutamate, H₂O₂) P2->P3 Set Dose Range P3->P4 Confirm Cellular Efficacy GoNoGo GoNoGo P4->GoNoGo Go/No-Go To In Vivo

Caption: A logical workflow for the in vitro evaluation of 1-Chloroisoquinolin-6-OL.

Protocol 4.1: Biochemical Target Engagement - Kinase Inhibition Profiling

Rationale: To quantitatively determine if 1-Chloroisoquinolin-6-OL directly inhibits the enzymatic activity of key kinases implicated in neurodegeneration.[8] An initial broad panel screen is recommended, followed by dose-response curves for any identified hits.

Methodology: ADP-Glo™ Kinase Assay (Promega)

This protocol is adaptable for various kinases. Here, we use GSK-3β as an example.

  • Preparation of Reagents:

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 1-Chloroisoquinolin-6-OL in 100% DMSO, starting from a 10 mM stock. The final assay concentration will be 100-fold lower.

    • Kinase Buffer: Prepare 1x Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • ATP Solution: Prepare ATP in kinase buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration, which is near the Km for GSK-3β).

    • Enzyme/Substrate Mix: Dilute recombinant human GSK-3β enzyme and its specific substrate peptide (e.g., GS-2 peptide) in kinase buffer to a 2x final concentration.

  • Assay Procedure (384-well plate format):

    • Add 50 nL of serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the 2x Enzyme/Substrate mix to all wells.

    • Add 2.5 µL of the 2x ATP solution to initiate the reaction. Mix briefly on a plate shaker.

    • Incubate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using "No Enzyme" (100% inhibition) and "DMSO Vehicle" (0% inhibition) controls.

    • Plot the normalized percent inhibition against the log of the compound concentration.

    • Calculate the IC₅₀ value using a non-linear regression model (four-parameter variable slope).

Suggested Kinase Panel for Neurological Screening:

Kinase TargetRelevance in Neurological Disease
GSK-3β Tau hyperphosphorylation, neuroinflammation, apoptosis
CDK5 Aberrant activation in AD and PD, neuronal death
MAPK (p38, JNK) Stress response, inflammation, apoptosis
ROCK2 Neurite outgrowth, synaptic plasticity
LRRK2 Familial Parkinson's disease, lysosomal function
Protocol 4.2: Cellular Assay - Neuronal Cytotoxicity

Rationale: To determine the concentration range at which 1-Chloroisoquinolin-6-OL is toxic to neuronal cells. This is crucial for distinguishing true neuroprotective effects from artifacts of cytotoxicity and for establishing a safe dose range for subsequent experiments.[9]

Methodology: MTT Assay in SH-SY5Y Human Neuroblastoma Cells

  • Cell Culture:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours. For differentiated neurons, treat with 10 µM Retinoic Acid for 5-7 days prior to the assay.

  • Compound Treatment:

    • Prepare serial dilutions of 1-Chloroisoquinolin-6-OL in culture medium. A typical range would be from 0.1 µM to 100 µM.

    • Replace the old medium with medium containing the compound or vehicle (DMSO, final concentration ≤ 0.5%).

    • Incubate for 24 or 48 hours at 37°C, 5% CO₂.

  • Viability Assessment:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

    • Plot viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 4.3: Cellular Assay - Neuroprotection Against Aβ-induced Toxicity

Rationale: To assess if the compound can protect neuronal cells from a disease-relevant toxic insult, such as amyloid-beta (Aβ) oligomers, a key pathological driver in Alzheimer's disease.

Methodology: Lactate Dehydrogenase (LDH) Release Assay

  • Preparation of Aβ Oligomers:

    • Reconstitute synthetic Aβ₁₋₄₂ peptide in HFIP, evaporate, and resuspend in DMSO.

    • Dilute into cold serum-free culture medium to 100 µM and incubate at 4°C for 24 hours to form oligomers.

  • Assay Procedure:

    • Seed and differentiate SH-SY5Y cells as described in Protocol 4.2.

    • Pre-treat the cells for 2 hours with non-toxic concentrations of 1-Chloroisoquinolin-6-OL (determined from Protocol 4.2).

    • Add Aβ₁₋₄₂ oligomers to a final concentration of 5 µM. Include controls: Vehicle only (Baseline), Aβ only (Max Damage), and a positive control compound if available.

    • Incubate for 24 hours.

  • LDH Measurement:

    • Collect 50 µL of supernatant from each well.

    • Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the specified wavelength (typically 490 nm).

  • Data Analysis:

    • Calculate the percentage of neuroprotection relative to the Aβ-only treated cells.

    • Determine the EC₅₀ (50% effective concentration) for the neuroprotective effect.

Part 2: In Vivo Proof-of-Concept Strategy

Following successful in vitro validation, the next critical step is to evaluate the compound's efficacy in a living organism, which provides insights into its pharmacokinetics, blood-brain barrier penetration, and effects on complex behavioral outcomes.[10]

In_Vivo_Workflow P1 Prerequisite: Pharmacokinetics (PK) & Maximum Tolerated Dose (MTD) Studies P2 Protocol 5.1: Select Disease-Relevant Animal Model (e.g., 5xFAD for AD) P1->P2 Inform Dose Selection P3 Chronic Dosing Regimen (e.g., 1-3 months) P2->P3 P4 Protocol 5.2: Behavioral Assessment (e.g., Morris Water Maze) P3->P4 P5 Protocol 5.3: Terminal Brain Tissue Analysis (Immunohistochemistry, Western Blot) P4->P5 Correlate Behavior with Pathology Decision Evaluate Therapeutic Potential P5->Decision

Caption: High-level workflow for in vivo testing of a lead neurological drug candidate.

Protocol 5.1: Animal Model Selection & Dosing

Rationale: The choice of animal model is paramount and must align with the compound's hypothesized mechanism of action to provide translatable data.[11]

Recommended Models for Initial Studies:

ModelNeurological DisorderKey Pathological Features
5xFAD Transgenic Mouse Alzheimer's DiseaseRapid Aβ plaque deposition, gliosis, cognitive deficits
MPTP-induced Mouse Parkinson's DiseaseAcute loss of dopaminergic neurons, motor deficits[12]
LPS Intraperitoneal Injection NeuroinflammationAcute microgliosis and astrogliosis, cytokine storm

Dosing Regimen:

  • Route of Administration: Oral gavage is preferred for screening orally bioavailable compounds. Intraperitoneal (IP) injection is an alternative.

  • Dose & Frequency: Dosing should be based on prior PK and MTD studies. A typical starting point is daily dosing at 1, 5, and 20 mg/kg.

  • Duration: For chronic neurodegenerative models like the 5xFAD mouse, a treatment duration of 1-3 months is often required to observe significant changes in pathology and behavior.

Protocol 5.2: Behavioral Assessment - Morris Water Maze (MWM)

Rationale: The MWM is a gold-standard test for assessing hippocampus-dependent spatial learning and memory, which is commonly impaired in Alzheimer's disease models.

Methodology (Abbreviated):

  • Apparatus: A large circular pool (120-150 cm diameter) filled with opaque water. A small escape platform is hidden 1-2 cm below the surface. Visual cues are placed around the room.

  • Acquisition Phase (5-7 days):

    • Mice are given 4 trials per day to find the hidden platform from different starting positions.

    • If a mouse fails to find the platform within 60 seconds, it is guided to it.

    • Record the escape latency (time to find the platform) and path length using a video tracking system. Learning is demonstrated by a decrease in both metrics over successive days.

  • Probe Trial (24 hours after last acquisition trial):

    • The platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • Key metrics are the time spent in the target quadrant (where the platform was) and the number of platform location crossings. A significant preference for the target quadrant indicates robust memory.

Protocol 5.3: Post-Mortem Brain Tissue Analysis

Rationale: To directly measure the effect of the compound on the underlying neuropathology and to correlate these biological changes with the observed behavioral outcomes.

Methodology: Immunohistochemistry (IHC) for Aβ and p-Tau

  • Tissue Processing:

    • Following the final behavioral test, deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

    • Section the brain into 30-40 µm coronal sections using a cryostat or vibratome.

  • IHC Staining:

    • Perform antigen retrieval if necessary (e.g., using formic acid for Aβ).

    • Block non-specific binding with a blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).

    • Incubate overnight at 4°C with primary antibodies (e.g., anti-Aβ 6E10, anti-phospho-Tau AT8).

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488).

    • Mount sections on slides with a DAPI-containing mounting medium to visualize cell nuclei.

  • Imaging and Quantification:

    • Capture images of relevant brain regions (e.g., hippocampus, cortex) using a fluorescence or confocal microscope.

    • Quantify the plaque burden or p-Tau load by measuring the percentage of the stained area using image analysis software (e.g., ImageJ/Fiji).

Conclusion & Decision-Making

The successful development of a neurological drug requires a rigorous, evidence-based approach. The protocols outlined in this guide provide a systematic pathway to characterize the therapeutic potential of 1-Chloroisoquinolin-6-OL. A "Go" decision to advance the compound toward more complex preclinical studies would be supported by a data package demonstrating:

  • Potent and selective in vitro activity at a relevant neurological target (e.g., IC₅₀ < 1 µM).

  • A clear therapeutic window with cellular neuroprotective effects (EC₅₀) occurring at concentrations at least 10-fold lower than the cytotoxicity threshold (CC₅₀).

  • Significant rescue of behavioral deficits in a relevant in vivo model.

  • Confirmation of target engagement in vivo through a measurable reduction in downstream pathological markers.

This structured approach maximizes the probability of success while ensuring that resources are allocated to the most promising candidates, ultimately accelerating the journey toward novel therapies for devastating neurological disorders.

References

  • Chem-Impex. (n.d.). 1-Chloroisoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140539, 1-chloroisoquinoline. Retrieved from [Link]

  • Avanzini, G., et al. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience. Retrieved from [Link]

  • Ge, M., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Harry, G. J., et al. (1998). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives. Retrieved from [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • Valentine, H., & Williams, R. T. (2016). Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration. Journal of the Royal Society of Medicine. Retrieved from [Link]

  • Utreras, E., et al. (2013). Protocols for Characterization of Cdk5 Kinase Activity. Bio-protocol. Retrieved from [Link]

  • Stephenson, J., et al. (2023). Transforming Drug Development for Neurological Disorders: Proceedings from a Multidisease Area Workshop. The Journal of Prevention of Alzheimer's Disease. Retrieved from [Link]

Sources

High-Integrity Screening of Isoquinoline Alkaloids: From Library to Lead

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoquinoline alkaloids (e.g., berberine, sanguinarine, papaverine) represent a privileged scaffold in drug discovery, exhibiting potent antimicrobial, antineoplastic, and neuroprotective activities. However, their physicochemical properties—specifically intrinsic fluorescence, poor aqueous solubility, and DNA intercalation—frequently generate false positives in standard high-throughput screening (HTS) campaigns. This guide outlines a validated, self-correcting experimental workflow designed to navigate these artifacts, ensuring that identified hits possess genuine therapeutic potential rather than assay-specific liabilities.

Strategic Workflow: The Isoquinoline Pipeline

The following diagram illustrates the critical decision gates and feedback loops required to screen isoquinolines effectively. Note the explicit "Artifact Correction Loop" in the primary screen.

IsoquinolineScreening cluster_0 Critical Control Point Library Isoquinoline Library (Natural & Synthetic) QC Phase 1: QC & Solubility (DMSO Tolerance Check) Library->QC Primary Phase 2: Primary Screen (Cell Viability/Enzymatic) QC->Primary Clear Solution ArtifactCheck Artifact Correction Loop (Autofluorescence/Quenching) Primary->ArtifactCheck Signal > Threshold ArtifactCheck->Primary False Positive (Discard) HitVal Validated Hits ArtifactCheck->HitVal True Signal Confirmed Mech Phase 3: Mechanism of Action (DNA Binding / AChE Inhibition) HitVal->Mech ADME Phase 4: ADME-Tox (Selectivity Index) Mech->ADME Lead Lead Candidate ADME->Lead SI > 10

Figure 1: Strategic workflow for isoquinoline screening. The "Artifact Correction Loop" is the defining feature preventing false positives caused by intrinsic fluorescence.

Phase 1: Compound Management & Solubility QC

Expert Insight: Isoquinolines often exist as quaternary ammonium salts (e.g., berberine chloride) or free bases. The salt form is generally more water-soluble but can precipitate in high-phosphate buffers (PBS) due to the "common ion effect" or formation of insoluble phosphates.

Protocol: "Step-Down" Solubilization

Objective: Prepare stable stocks without precipitation shock.

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to a concentration of 10–50 mM .

    • Note: If the compound is colored (common for isoquinolines), visual inspection for undissolved particles is difficult. Centrifuge at 10,000 x g for 5 minutes; a pellet indicates incomplete dissolution.

  • Solubility Check:

    • Dilute the stock 1:100 into the exact assay buffer (e.g., DMEM + 10% FBS) in a clear tube.

    • Incubate at 37°C for 30 minutes.

    • Measure Absorbance: Read OD600. An OD > 0.05 (relative to buffer blank) indicates precipitation.

  • Storage: Store stocks at -20°C in amber vials. Isoquinolines are light-sensitive; exposure can lead to photo-oxidation products that are toxic, confounding toxicity data.

Phase 2: Primary Screening (The "Fluorescence Trap")

The Challenge: Many isoquinolines are fluorophores. Berberine emits green fluorescence (Ex ~420nm / Em ~530nm), overlapping with FITC and interacting with viability dyes like Resazurin. Sanguinarine emits orange-red fluorescence.

Trustworthiness (Self-Validating Protocol): You must run a parallel "Artifact Plate" to subtract compound interference.

Protocol: Autofluorescence-Corrected Viability Assay

Method: CellTiter-Glo (Luminescence) is preferred to avoid fluorescence interference, but if using Resazurin/MTT, follow this correction method.

Materials:

  • Activity Plate: Cells + Compound + Reagent.[1][2]

  • Compound Interference Plate (CIP): Medium (No Cells) + Compound + Reagent.

  • Background Plate: Cells + DMSO + Reagent.

Steps:

  • Seeding: Seed cells (e.g., HepG2) at 5,000 cells/well in 96-well black-walled plates. Incubate 24h.

  • Treatment: Add compounds (0.1 – 100 µM). Keep DMSO < 0.5%.[3][4][5]

  • Incubation: Incubate for 24–72 hours.

  • Reagent Addition: Add Resazurin (Alamar Blue) or MTT. Incubate 1–4 hours.

  • Measurement:

    • Measure Fluorescence (Ex 560 / Em 590) for Resazurin.

    • Crucial Step: Measure the Compound Interference Plate (CIP) using the same settings.

  • Data Processing (The Correction Formula):



  • Interpretation: If the CIP signal is > 20% of the Activity signal, the compound is interfering. Switch to a luminescent ATP assay (e.g., CellTiter-Glo) or a label-free method (confluency imaging).

Phase 3: Mechanistic Deconvolution (Target Validation)

Isoquinolines frequently act via DNA intercalation or Topoisomerase inhibition . A spectral shift assay is a rapid, cost-effective way to confirm DNA binding.

Protocol: DNA Intercalation Spectral Shift

Principle: Planar isoquinolines intercalate between base pairs, often causing a bathochromic shift (red shift) and hypochromicity (decreased absorbance) in their UV-Vis spectrum.

  • Baseline: Prepare 50 µM isoquinoline in Tris-HCl buffer (pH 7.4). Measure UV-Vis spectrum (200–600 nm).

  • Titration: Add increasing concentrations of CT-DNA (Calf Thymus DNA) (0, 10, 20, ... 100 µM bp).

  • Observation:

    • Intercalation: Look for the formation of an isosbestic point (a specific wavelength where absorbance remains constant while it changes elsewhere). This confirms a specific equilibrium between free and bound states.

    • Hypochromicity: Absorbance at

      
       decreases as DNA concentration increases.
      
  • Data Analysis: Plot

    
     vs 
    
    
    
    to determine the binding constant (
    
    
    ).

Phase 4: ADME-Tox & Selectivity Profiling

A "hit" is only a lead if it kills cancer cells but spares normal tissue.

Protocol: The Selectivity Index (SI) Calculation

Requirement: Parallel screening of a cancer line (e.g., HeLa) and a normal fibroblast line (e.g., HFF-1 or MRC-5).

  • Setup: Run the Autofluorescence-Corrected Viability Assay (Phase 2) on both cell lines simultaneously.

  • Calculation:

    
    
    
  • Thresholds:

    • SI < 2: General toxin (Discard).

    • SI > 10: Promising therapeutic window (Proceed to Microsomal Stability).

Data Presentation: Example Summary Table
Compound IDIC50 (HeLa) [µM]IC50 (HFF-1) [µM]SI (HFF-1/HeLa)DNA Binding (

)
Outcome
ISO-001 2.54.01.6

Fail (Toxic)
ISO-002 15.0>100>6.6No BindingFail (Low Potency)
ISO-003 0.8 25.0 31.2

Pass (Lead)

References

  • National Institutes of Health (NIH) - PubChem. Isoquinoline Alkaloids: Biological Activities and Structures. [Link]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. (Discusses autofluorescence interference). [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. [Link]

  • MDPI - Molecules. Recent Advances in the Biological Activity of Isoquinoline Alkaloids. [Link][6]

Sources

Troubleshooting & Optimization

purification of crude 1-Chloroisoquinolin-6-OL by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active | Status: Online | Agent: Senior Application Scientist

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely working with 1-Chloroisoquinolin-6-ol , a critical intermediate often used in the synthesis of HIF-prolyl hydroxylase inhibitors (like Roxadustat analogs) or kinase inhibitors.

The Chemist's Dilemma: This molecule presents a "dual-personality" challenge during chromatography:

  • The 1-Chloro Group: Reduces the basicity of the isoquinoline nitrogen but introduces susceptibility to nucleophilic aromatic substitution (

    
    ).
    
  • The 6-Hydroxy Group: Introduces significant polarity and hydrogen-bonding capability, leading to poor solubility in non-polar solvents and severe "tailing" on silica gel.

This guide replaces standard textbook advice with field-proven troubleshooting protocols designed to save your crude material.

Part 1: Pre-Purification Diagnostics (Triage)

Q: My crude is a sticky solid and won't dissolve in Hexane/Ethyl Acetate. How do I load this?

A: Do NOT attempt wet loading with strong solvents.

Using a "strong" solvent (like pure DCM or Methanol) to wet-load a column running in a non-polar mobile phase (like Hexane/EtOAc) will destroy your resolution. The compound will "wash" down the column before the gradient starts.

The Protocol: Celite Dry Loading Because 1-Chloroisoquinolin-6-ol has poor solubility in non-polar media, dry loading is mandatory for sharp bands.

  • Dissolve: Dissolve your crude mixture in the minimum amount of THF or MeOH/DCM (1:1).

  • Adsorb: Add Celite 545 (approx. 2g per 1g of crude) to the flask.

  • Evaporate: Rotovap to dryness. You want a free-flowing powder.

    • Caution: Do not use a water bath >40°C. The 1-Cl position is reactive; excessive heat can degrade the product.

  • Load: Pour the powder on top of your pre-packed silica column and add a layer of sand.

Part 2: Mobile Phase Optimization

Q: Which solvent system yields the best separation?

A: The "Standard" vs. The "Polar" Route.

You have two choices depending on the impurity profile (typically N-oxides or des-chloro byproducts).

Method A: The "Standard" Gradient (Hexane/Ethyl Acetate)

Best for removing non-polar impurities.

  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Mobile Phase: Hexane (A) / Ethyl Acetate (B).

  • Gradient: 0% B

    
     60% B over 20 CV (Column Volumes).
    
  • Note: The 6-OH group usually requires >30% EtOAc to elute.

Method B: The "Polar" Gradient (DCM/Methanol)

Best if the compound sticks to the baseline in Method A.

  • Mobile Phase: Dichloromethane (A) / Methanol (B).[1]

  • Gradient: 0% B

    
     10% B.
    
  • Warning: Do not exceed 10% MeOH if possible; silica dissolves slightly in high MeOH, contaminating your product.

Data Table: Estimated Values (Silica Gel)
Solvent System

(Product)

(Impurity: N-Oxide)

(Impurity: 1,6-Dichloro)
3:1 Hex/EtOAc 0.15 - 0.250.05 (Baseline)0.60 (High)
1:1 Hex/EtOAc 0.45 - 0.550.100.85
95:5 DCM/MeOH 0.30 - 0.400.150.90

Part 3: Troubleshooting "Tailing" & Streaking

Q: My product is streaking (tailing) badly. Is it the Nitrogen or the Phenol?

A: It is likely the Phenol interacting with silica silanols.

Silica gel is slightly acidic (


).
  • The Nitrogen: The 1-Chloro substitution withdraws electrons, making the isoquinoline nitrogen less basic than unsubstituted isoquinoline. It is less likely to protonate and stick to silica.

  • The Phenol: The 6-OH group is a hydrogen bond donor. This causes drag (tailing).

The Fix: Acid Modification Add 1% Acetic Acid (AcOH) to your mobile phase.

  • Mechanism:[2][3][4][5][6] This keeps the phenol protonated (neutral) and suppresses the ionization of surface silanols.

  • Contraindication: Do NOT use Triethylamine (TEA). While TEA is standard for alkaloids, it will deprotonate the phenol (forming a phenoxide anion), causing it to bind irreversibly to the silica.

Part 4: Visualization & Logic Flows

Workflow: Purification Decision Tree

Caption: Logical workflow for selecting the correct loading and elution strategy based on crude solubility.

PurificationWorkflow Start Crude 1-Chloroisoquinolin-6-ol SolubilityCheck Solubility Check (Hexane/EtOAc) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble WetLoad Method: Wet Loading (Hexane/DCM) Soluble->WetLoad Yes DryLoad Method: Dry Loading (Celite/Silica) Soluble->DryLoad No (Sticky/Solid) TLC Run TLC Analysis WetLoad->TLC DryLoad->TLC Tailing Severe Tailing? TLC->Tailing StandardElution Elute: Hex/EtOAc (Gradient 0-60%) Tailing->StandardElution No ModifiedElution Elute: Hex/EtOAc + 1% AcOH (Suppress Ionization) Tailing->ModifiedElution Yes

Part 5: Common Failure Modes (FAQs)

Ticket #001: "I lost my product on the column."

Diagnosis: You likely used a nucleophilic solvent or modifier.

  • Cause: The 1-Chloro position is susceptible to

    
    . If you used Methanol with high heat, or an amine modifier (like Ammonia or TEA) and let it sit on the column, you may have displaced the chloride.
    
  • Solution: Check the NMR of the "lost" fraction. If the 1-Cl signal is gone or shifted, you synthesized the 1-methoxy or 1-amino derivative on the column. Always keep the column run time under 2 hours.

Ticket #002: "Co-elution with the N-Oxide."

Diagnosis: The column was overloaded or the gradient was too steep.

  • Cause: The synthesis precursor (Isoquinoline N-oxide) is very polar. If you ramp to 100% EtOAc or MeOH too fast, it will drag into your product.

  • Solution: Hold the gradient at 40% EtOAc for 3 CVs. The product usually elutes here, while the N-oxide requires >80% EtOAc or MeOH to move.

References

  • BenchChem. (2025).[4] Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide. (See section on Isoquinoline purification). Link

  • ChemicalBook. (n.d.). 1-Chloroisoquinoline Synthesis and Properties.Link

  • Bischler–Napieralski & Pomeranz-Fritsch Reactions. (Standard text). Purification of Isoquinoline Derivatives.[4] In: Heterocyclic Chemistry (Joule & Mills).

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Purifying Nitrogen Heterocycles.Link

  • ResearchGate. (2014). Discussion on Mobile Phase Selection for Polar Heterocycles.Link

Sources

challenges in the synthesis of substituted isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Current Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Queue: Substituted Isoquinoline Synthesis Challenges

Welcome to the Isoquinoline Synthesis Support Hub

You have reached the Tier-3 Technical Support for heterocyclic synthesis. Below you will find resolved tickets addressing the most critical failures in isoquinoline construction: cyclization stalls, regioselectivity errors, and oxidation state mismatches.

Ticket #001: Bischler-Napieralski Cyclization Failure

User Report: "I’m attempting to cyclize a


-phenethylamide using 

in refluxing toluene. The starting material is consumed, but I’m seeing a complex mixture and significant tarring. No desired 3,4-dihydroisoquinoline is forming."
Diagnostic & Root Cause Analysis

The Bischler-Napieralski (B-N) reaction relies on the electrophilic aromatic substitution of an imidoyl chloride intermediate onto the benzene ring.

  • Root Cause A (Electronic Deactivation): If your benzene ring has electron-withdrawing groups (EWGs) or is unsubstituted, the ring is not nucleophilic enough to attack the imidoyl intermediate.

  • Root Cause B (Retro-Ritter Fragmentation): Harsh conditions often cause the intermediate to fragment into a styrene derivative and a nitrile (Retro-Ritter reaction), leading to polymerization (tar).

Resolution Protocol: The Modified "Mild" Cyclization

If standard


 reflux fails, switch to the Triflic Anhydride (

)
modification. This activates the amide under milder conditions, preventing thermal degradation.

Step-by-Step Protocol (Tf2O Modification):

  • Preparation: Dissolve the

    
    -phenethylamide (1.0 equiv) and 2-chloropyridine (1.2 equiv, base) in anhydrous DCM (0.1 M).
    
  • Activation: Cool to -78°C. Dropwise add

    
     (1.1 equiv).
    
    • Checkpoint: Stir for 20 mins. The solution should turn slightly yellow (formation of imidoyl triflate).

  • Cyclization: Allow the reaction to warm slowly to 0°C or room temperature over 2–4 hours.

  • Quench: Quench with saturated

    
    .
    
  • Aromatization (Optional): If the target is the fully aromatic isoquinoline, treat the crude dihydroisoquinoline with DDQ (2 equiv) in dioxane at reflux for 2 hours.

Data Comparison: Dehydrating Agents

ReagentActivation PowerTemperature RequiredRisk of Retro-RitterRecommended Substrate

ModerateHigh (Reflux)HighElectron-Rich Rings

LowVery High (140°C+)ModerateRobust Substrates

Very HighLow (-78°C to RT)LowElectron-Poor / Sensitive
Ticket #002: Regioselectivity Issues in Rh(III)-Catalyzed C-H Activation

User Report: "I am using a benzamide directing group with


 and an internal alkyne. I am getting a 1:1 mixture of regioisomers (C3 vs C4 substitution). How do I control this?"
Diagnostic & Root Cause Analysis

In Rh(III)-catalyzed annulation, regioselectivity is dictated by the steric and electronic difference between the two sides of the alkyne.

  • Mechanism: The Rh inserts into the ortho C-H bond. The alkyne then inserts into the Rh-C bond.

  • The Rule: The bulky substituent of the alkyne prefers to be distal to the bulky metal center (and the directing group).

Visual Logic: C-H Activation Pathway

The following diagram illustrates the decision points for regiocontrol.

RhodiumCatalysis Start Benzamide + Alkyne CH_Act C-H Activation (Rhodacycle Formed) Start->CH_Act RegioCheck Alkyne Asymmetry? CH_Act->RegioCheck Insertion Alkyne Insertion Elimination Reductive Elimination (Isoquinolinone) Insertion->Elimination RegioCheck->Insertion Sterics/Electronics Bulky Bulky Group -> Distal (C3) RegioCheck->Bulky EWG EWG -> Proximal (C4) RegioCheck->EWG

Caption: Workflow of Rh(III)-catalyzed C-H activation showing the critical alkyne insertion step determining regioselectivity.

Resolution Protocol: Directing Group & Alkyne Tuning

To force a single isomer:

  • Alkyne Choice: Use a "biased" alkyne (e.g., Methyl vs. t-Butyl, or Aryl vs. Alkyl). The larger group will end up at C3 (next to the Nitrogen).

  • Directing Group: If using a benzamide, an N-pivaloyloxy substituent acts as an oxidizing directing group that cleaves the N-O bond, locking the structure into an isoquinolone which can be converted to an isoquinoline.

Protocol: Rh(III)-Catalyzed Synthesis

  • Mix: Benzamide (0.2 mmol), Alkyne (0.24 mmol),

    
     (2.5 mol%), and 
    
    
    
    (2.0 equiv, oxidant) in MeOH.
  • Heat: Seal tube and heat to 60–80°C for 16 hours.

  • Purification: Cool, filter through Celite, and purify via column chromatography (Hexane/EtOAc).

Ticket #003: Pictet-Spengler "Gummy Mess" (Yield Optimization)

User Report: "Reaction of dopamine with an aldehyde gives low yield. The product is a tetrahydroisoquinoline (THIQ), but I need the aromatic isoquinoline."

Diagnostic & Root Cause Analysis
  • Issue 1 (The Mess): Pictet-Spengler reactions are sensitive to pH. If the acid is too strong, you get polymerization. If too weak, the imine doesn't cyclize.

  • Issue 2 (Oxidation State): The Pictet-Spengler always yields a tetrahydro- product. You must perform a secondary oxidation step to get the isoquinoline.

Resolution Protocol: The Two-Stage Sequence

Stage 1: Optimized Cyclization (Phosphate Buffer Method) Instead of harsh refluxing acid, use a buffered aqueous media if the amine is water-soluble (like dopamine).

  • Dissolve amine hydrochloride in 0.1 M Phosphate Buffer (pH 6).

  • Add aldehyde (1.1 equiv).

  • Stir at 40°C. The "Endo" cyclization is favored.

Stage 2: Aromatization (The "Fix") To convert the THIQ to Isoquinoline:

  • Reagent: 10% Pd/C in Decalin or Xylene.

  • Procedure: Reflux the THIQ with Pd/C for 4–12 hours.

  • Mechanism: Catalytic dehydrogenation drives the system to aromatic stability.

Ticket #004: General Troubleshooting Matrix
SymptomProbable CauseRecommended Action
Reaction turns black/tarry Temperature too high; Retro-Ritter fragmentation.Switch from

reflux to

at -78°C.
Starting material recovers Ring is deactivated (EWG present).Use Superacid media (

) or switch to Rh-catalyzed route.
Wrong Regioisomer (C-H Act.) Alkyne substituents are too similar.Increase steric bulk difference on alkyne; use bulky directing group.
Product is not aromatic Pictet-Spengler stops at tetrahydro- stage.Perform oxidation (Pd/C, S8, or DDQ).
References
  • Bischler-Napieralski Mechanism & Troubleshooting

    • BenchChem Technical Guide. "Troubleshooting guide for Bischler-Napieralski synthesis."[1] Link

    • J&K Scientific. "Bischler-Napieralski Reaction Reagents and Tips."[2] Link

  • Rh(III)

    • Organic Letters (2013). "Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation."[3][4][5][6] Link

    • MDPI Catalysts. "Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation." Link

  • Pictet-Spengler Optimization

    • Aalto University Dissertations. "The Pictet-Spengler reaction: with focus on isoquinoline synthesis."[7][8][9][10][11] Link

    • NIH/PubMed. "The Pictet-Spengler Reaction Updates Its Habits."[11] Link

End of Support Guide. For further assistance, please submit a new ticket with your specific NMR spectra attached.

Sources

overcoming poor regioselectivity in isoquinoline halogenation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOQ-REGIO-001 Subject: Overcoming Poor Regioselectivity in Isoquinoline Halogenation Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Why Your Reaction Failed

User Reported Issue: "I attempted to brominate isoquinoline using standard electrophilic aromatic substitution (EAS) conditions (


, 

), but I obtained a messy mixture of 5-bromo, 8-bromo, and unreacted starting material. I need a single regioisomer."

Root Cause Analysis: Isoquinoline is electronically "schizophrenic." The pyridine ring is electron-deficient (deactivating), while the benzene ring is relatively electron-rich.

  • Acidic Conditions (Protonated): In the presence of Lewis or Brønsted acids (standard EAS), the nitrogen protonates. The resulting isoquinolinium ion is highly deactivated. Electrophilic attack is forced onto the benzene ring, specifically positions C5 and C8 .

    • The Problem: The transition states for C5 and C8 attack are nearly isoenergetic, leading to the dreaded ~60:40 mixture.

  • Neutral Conditions: The nitrogen lone pair often reacts with the electrophile first (forming N-bromo salts), preventing ring substitution or leading to decomposition.

Decision Matrix: Select Your Target Before proceeding, identify your target position to select the correct protocol.

Regioselectivity_Decision_Tree Start Target Position? C5 C5 (Major) Start->C5 Classical EAS C8 C8 (Selective) Start->C8 Metal Catalysis C1 C1 (Nucleophilic) Start->C1 N-Oxide Route C4 C4 (Difficult) Start->C4 Perbromide Route Method5 Protocol A: Acid-Mediated EAS (Requires Separation) C5->Method5 Method8 Protocol B: Rh/Ir-Catalyzed C-H Activation C8->Method8 Method1 Protocol C: N-Oxide + POCl3 C1->Method1 Method4 Protocol D: Thermal Rearrangement C4->Method4

Figure 1: Strategic decision tree for selecting the correct halogenation protocol based on the desired regioisomer.

Technical Protocols & Troubleshooting

Protocol A: The Classical C5 Target (Managing the Mixture)

Applicability: When you need 5-bromoisoquinoline and can tolerate purification steps.[1] The Fix: Use the "Swamping Catalyst" method (Sulfuric Acid solvent) to lock the protonation state and lower temperature to improve kinetic selectivity.

Step-by-Step Workflow:

  • Dissolution: Dissolve isoquinoline (1.0 equiv) in concentrated

    
     (10 vol) at 0°C.
    
    • Tech Note: The acid acts as both solvent and blocking group (protonating N).

  • Reagent Addition: Cool to -25°C . Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise.

    • Critical: Do NOT use

      
      . NBS provides a controlled concentration of bromonium ions.
      
  • Reaction: Stir for 2–4 hours at -25°C to -15°C.

  • Quench: Pour onto crushed ice and neutralize with

    
     (keep T < 25°C).
    
  • Purification (The Bottleneck):

    • The crude ratio is typically ~60:40 (5-Br : 8-Br).

    • Fractional Distillation: 5-Br boils slightly lower but requires high vacuum.

    • Recrystallization: The hydrobromide salts often have different solubilities. Recrystallize the HBr salt from ethanol/acetone to enrich the 5-isomer.

Data Table: C5 vs C8 Selectivity Factors

Variable Effect on Selectivity (C5:C8) Recommendation
Temperature Lower T favors C5 (Kinetic Product) Run at -25°C

| Acid Strength | Higher acidity protects N, prevents polymerization | Use conc.


 |
| Reagent  | NBS is superior to 

| Use NBS to avoid

formation |
Protocol B: Selective C8 Functionalization (The Modern Solution)

Applicability: When you need 8-halo-isoquinoline exclusively. The Fix: Bypass EAS entirely. Use the N-oxide as a Directing Group (DG) for Transition Metal-Catalyzed C-H Activation.[2]

Mechanism: The oxygen of the N-oxide coordinates to a metal center (Rh or Ir), forming a 5-membered metallacycle that places the metal exactly at C8.

Protocol (Based on Rh(III) Catalysis):

  • Substrate: Convert Isoquinoline to Isoquinoline N-oxide (mCPBA, DCM, RT).

  • Catalyst System:

    • 
       (2.5 mol%)
      
    • 
       (10 mol%) (Halide scavenger)
      
    • N-Halosuccinimide (NXS) as the halogen source.

  • Conditions: 1,2-Dichloroethane (DCE), 100°C, 12h.

  • Deoxygenation: The product is the 8-halo-N-oxide. Reduce it back to the free base using

    
     or Zn/AcOH.
    
Protocol C: Selective C1 Chlorination (Nucleophilic Pathway)

Applicability: Accessing 1-chloroisoquinoline (key scaffold for drug discovery). The Fix: The Reissert-Henze type mechanism.

User FAQ: "Why can't I just use


? Why do I need 

?" Answer: C1 is the most electron-deficient carbon. It repels electrophiles (

) but attracts nucleophiles.

activates the N-oxide (making it a better leaving group) and supplies the nucleophile (

) intramolecularly.

N_Oxide_Mechanism Step1 Isoquinoline N-Oxide Step2 O-Phosphorylation (Activation) Step1->Step2 + POCl3 Step3 Nucleophilic Attack at C1 Step2->Step3 Cl- attack Step4 Elimination of HO-POCl2 Step3->Step4 Rearrange Product 1-Chloroisoquinoline Step4->Product

Figure 2: Mechanism of the regioselective chlorination at C1 via N-oxide activation.

Protocol:

  • Reflux Isoquinoline N-oxide in neat

    
     (or with 
    
    
    
    co-solvent) for 3-5 hours.
  • Safety Warning: Quenching

    
     is exothermic. Pour slowly onto ice with vigorous stirring.
    
Protocol D: The "Impossible" C4 Position

Applicability: 4-bromoisoquinoline . The Fix: This position is electronically "invisible" to standard EAS. You must use the Perbromide Thermal Rearrangement .

Protocol:

  • Salt Formation: Treat isoquinoline with

    
     in 
    
    
    
    or acetic acid to form the isoquinolinium perbromide salt (
    
    
    ).
  • Thermolysis: Heat the isolated salt to 180–200°C (neat or in a high-boiling inert solvent like nitrobenzene).

  • Mechanism: The bromine migrates from the nitrogen to the C4 position via an addition-elimination sequence that avoids the deactivated benzene ring.

  • Yield: Expect lower yields (30–50%). Purification via chromatography is usually required.

References & Authoritative Grounding

  • Classical C5/C8 Bromination:

    • Title: Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[1][3][4][5]

    • Source: Organic Syntheses, Coll. Vol. 10, p.668 (2004).

    • URL:[Link]

    • Relevance: Defines the standard H2SO4/NBS protocol and separation techniques.

  • C8-Selective C-H Activation:

    • Title: Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C–H Activation Using N-Oxide as a Stepping Stone.[2]

    • Source: Journal of the American Chemical Society (JACS).[6]

    • URL:[Link]

    • Relevance: Establishes the Rh-catalyzed route for exclusive C8 halogenation.

  • C1 Chlorination Mechanism:

    • Title: Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN.

    • Source: The Journal of Organic Chemistry.

    • URL:[Link]

    • Relevance: Validates the N-oxide activation strategy for C1 functionalization.

  • Transition Metal Catalysis Overview:

    • Title: Modern Transition-Metal-Catalyzed Carbon–Halogen Bond Formation.[2]

    • Source: Chemical Reviews.[2]

    • URL:[Link]

    • Relevance: Broad review of metal-catalyzed halogenation strategies including isoquinolines.

Sources

Technical Support Center: Troubleshooting NMR Signal Assignment for Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) signal assignment of isoquinoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of N-heterocyclic compounds. Isoquinoline and its derivatives are core scaffolds in numerous natural products and pharmacologically active molecules, making their unambiguous structural characterization essential.[1][2]

This resource provides in-depth, field-proven insights in a question-and-answer format to address common and complex issues encountered during the NMR analysis of substituted isoquinolines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Fundamental Signal Assignments

Question 1: I have a simple isoquinoline derivative. What are the expected chemical shift ranges for the protons and carbons?

Answer: Understanding the typical chemical shift regions is the first step in assignment. The electron-withdrawing nitrogen atom and the aromatic ring currents significantly influence the electronic environment of each nucleus.

For the parent isoquinoline molecule, protons on the pyridine ring (H1, H3) are the most deshielded, appearing furthest downfield. Protons on the benzene ring (H5, H6, H7, H8) typically appear in a more congested upfield aromatic region. The proton at C1 is particularly notable for its downfield shift due to its proximity to the nitrogen atom.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Isoquinoline Core

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Influences
C1 ~9.2 (singlet)~153Proximity to electronegative Nitrogen
C3 ~8.5 (doublet)~143Proximity to electronegative Nitrogen
C4 ~7.6 (doublet)~121---
C4a ---~129Quaternary Carbon
C5 ~7.8-8.0 (doublet)~127-129Peri-position to Nitrogen
C6 ~7.6-7.8 (triplet)~127---
C7 ~7.5-7.7 (triplet)~130---
C8 ~7.9-8.1 (doublet)~127-129---
C8a ---~136Quaternary Carbon

Note: These values are approximate and can be significantly influenced by the solvent and substituents.[3]

Question 2: How do electron-donating and electron-withdrawing substituents affect the chemical shifts?

Answer: Substituent effects are generally predictable based on fundamental electronic principles. The position and nature of the substituent are critical.[4][5]

  • Electron-Donating Groups (EDGs) like -OCH₃, -NH₂, or alkyl groups will shield nearby protons and carbons, causing their signals to shift upfield (to a lower δ value). This effect is most pronounced for ortho and para positions relative to the substituent.

  • Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or halogens will deshield adjacent nuclei, resulting in a downfield shift (to a higher δ value). This is due to the reduction of electron density around the affected protons and carbons.

For instance, an EDG at C6 would be expected to shift the signals for H5 and H7 upfield. Conversely, an EWG at C4 would primarily deshield H3 and cause a downfield shift. These predictable patterns are the first clues in assigning signals in a substituted system.[4]

Troubleshooting Common Issues

Question 3: The aromatic region of my ¹H NMR spectrum is a crowded mess of overlapping signals. How can I resolve them?

Answer: Signal overlap in the aromatic region is one of the most frequent challenges when analyzing substituted isoquinolines.[6][7] Several strategies can be employed, ranging from simple experimental adjustments to more advanced 2D NMR techniques.

Initial Troubleshooting Steps:

  • Change the NMR Solvent: The anisotropic effects of aromatic solvents can induce significant changes in chemical shifts. Switching from a standard solvent like CDCl₃ to an aromatic one like benzene-d₆ or pyridine-d₅ can often spread out overlapping signals.[6][8] The π-stacking interactions between the aromatic solvent and the isoquinoline ring alter the local magnetic fields experienced by the protons, providing a different spectral dispersion.[6]

  • Vary the Sample Concentration: Intermolecular interactions, such as π-π stacking between isoquinoline molecules, can be concentration-dependent.[9][10] Acquiring spectra at different concentrations may slightly alter the chemical shifts, which can sometimes be sufficient to resolve overlapping multiplets.[6][8]

  • Increase the Magnetic Field Strength: If available, re-running the sample on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion in Hertz, often resolving second-order coupling effects and simplifying complex multiplets.

If these methods are insufficient, 2D NMR is the definitive solution.

Caption: Logic of 2D NMR experiments for structure elucidation.

Experimental Protocols for Key 2D Experiments

1. COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are spin-spin coupled (typically through 2 or 3 bonds). [11]This helps establish connectivity within isolated spin systems. For an isoquinoline, this can trace the protons on the benzene ring (e.g., H5-H6-H7-H8) and the pyridine ring (H3-H4).

  • Methodology:

    • Acquire a standard ¹H NMR spectrum to determine the spectral width (SW).

    • Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments). [6] 3. Set the spectral width in both dimensions (F2 and F1) to cover all proton signals.

    • Set the number of scans (NS) to 2-8 and the number of increments in F1 (TD(F1)) to 256 or 512 for adequate resolution. [6] 5. Process the data with a 2D Fourier transform.

    • Analysis: Off-diagonal cross-peaks at (δ₁, δ₂) indicate that the proton at δ₁ is coupled to the proton at δ₂. [12] 2. HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify direct one-bond correlations between protons and the carbons they are attached to. [11][13]This is the most effective way to resolve overlapping proton signals and assign the carbons that bear protons. [14]* Methodology:

    • Acquire standard ¹H and ¹³C spectra to determine their respective spectral widths.

    • Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker for multiplicity editing).

    • Set the F2 (¹H) and F1 (¹³C) spectral widths. The experiment is optimized for an average one-bond ¹JCH coupling constant, typically ~145-160 Hz for aromatic systems.

    • Analysis: Each cross-peak correlates a proton signal on the F2 axis with a carbon signal on the F1 axis, signifying a direct C-H bond. Edited HSQC spectra can also distinguish CH/CH₃ (positive phase) from CH₂ (negative phase) signals. [13] 3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify longer-range correlations (2-4 bonds) between protons and carbons. [11]This is crucial for connecting spin systems and, most importantly, for assigning non-protonated (quaternary) carbons. [13]* Methodology:

    • Use the same spectral widths as the HSQC experiment.

    • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker).

    • The key parameter is the long-range coupling delay, which is optimized for an average ⁿJCH of 8-10 Hz. [11] 4. Analysis: A cross-peak between a proton at δH and a carbon at δC indicates they are 2-4 bonds apart. For example, the distinct H1 proton will show an HMBC correlation to C3 and C8a, providing a critical link to assign these carbons. Similarly, H4 will correlate to C5 and C8a. By piecing together these long-range connections, the entire carbon skeleton can be unambiguously assigned.

4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Objective: To identify protons that are close to each other in space (< 5 Å), regardless of their through-bond connectivity. [15]This is invaluable for determining regiochemistry and stereochemistry.

  • Methodology:

    • Setup is similar to a COSY experiment, using a NOESY pulse sequence (e.g., noesygpph on Bruker).

    • A critical parameter is the "mixing time" (d8), typically set between 500-800 ms, which allows for the NOE to build up.

    • Analysis: Cross-peaks indicate spatial proximity. For example, a NOESY correlation between a substituent's proton (e.g., a methyl group) and a specific proton on the isoquinoline ring (e.g., H8) can definitively establish the substituent's position.

By systematically applying this suite of experiments, even complex substitution patterns on the isoquinoline scaffold can be confidently resolved.

References

  • Assembly of Isoquinolines via CuI-catalyzed Coupling of β-Keto Esters and 2-Halobenzylamines. (n.d.). AWS. Retrieved from [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository. Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. (2020). MDPI. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? (2014). Mestrelab Research. Retrieved from [Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2012). ResearchGate. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. (2009). ResearchGate. Retrieved from [Link]

  • 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. (2008). ResearchGate. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]

  • Chemical shifts and substituent effects in the PMR spectra of substituted iso-quinolines. (1972). ResearchGate. Retrieved from [Link]

  • 2D NMR. (n.d.). EPFL. Retrieved from [Link]

  • Signal Overlap in NMR Spectroscopy. (2018). YouTube. Retrieved from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022). MDPI. Retrieved from [Link]

  • 2D NMR A correlation map between two NMR parameters. (n.d.). Retrieved from [Link]

  • 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • NMR Spectroscopy: Modern Spectral Analysis. (1998). Wiley-VCH. Retrieved from [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. (2020). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for Halogenated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the challenges associated with the mass spectrometric analysis of halogenated compounds. This guide is designed to provide not just procedural instructions, but also the underlying scientific principles to enable you to troubleshoot and optimize your analytical methods effectively.

Introduction

Halogenated compounds are of significant interest across various scientific disciplines, from environmental analysis to pharmaceutical development. However, achieving high sensitivity in their detection by mass spectrometry (MS) can be a formidable task. This resource provides in-depth troubleshooting guidance and frequently asked questions to help you enhance your signal-to-noise ratio and obtain reliable, high-quality data.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the analysis of halogenated compounds and provides step-by-step solutions.

Issue 1: Poor Sensitivity for a Halogenated Analyte in Full Scan Mode

Scenario: You are analyzing a chlorinated or brominated compound using a standard Electron Impact (EI) or Electrospray Ionization (ESI) source, but the signal intensity is too low for confident detection or quantification.

Root Cause Analysis:

Halogenated compounds, due to the high electronegativity of the halogen atoms, have a strong tendency to capture thermal electrons.[1] Standard ionization techniques like EI, which rely on electron bombardment to create positive ions, may not be the most efficient method for these molecules. Furthermore, extensive fragmentation in EI can distribute the ion current across many fragments, reducing the intensity of any single characteristic ion.

Solution Workflow:

  • Switch to Negative Chemical Ionization (NCI): NCI is a "softer" ionization technique that is highly selective and sensitive for electrophilic compounds, such as those containing halogens.[1][2] It promotes the formation of negative ions, often with less fragmentation than EI, leading to a more intense signal for the molecular ion or a key fragment.[3]

    • Protocol for Switching to NCI (GC-MS):

      • Ensure your GC-MS system is equipped with NCI capabilities and the appropriate reagent gas (e.g., methane or ammonia).

      • Introduce the reagent gas into the ion source at a controlled flow rate. The reagent gas molecules will be ionized by the electron beam, creating a plasma of reagent gas ions and thermal electrons.

      • The thermal electrons are then captured by the halogenated analyte molecules, resulting in the formation of negative ions.

      • Optimize the ion source temperature and reagent gas flow rate to maximize the signal for your analyte of interest.[2]

  • Optimize Ion Source Parameters: Even with the correct ionization technique, suboptimal source conditions can lead to poor sensitivity.[4]

    • Key Parameters to Optimize:

      • Source Temperature: This affects the efficiency of the ionization process.

      • Reagent Gas Flow (for NCI): The pressure of the reagent gas influences the production of thermal electrons.

      • Capillary Voltage (for LC-MS/ESI): This voltage is critical for the efficient generation of charged droplets.

      • Nebulizing and Drying Gas Flow Rates (for LC-MS/ESI): These parameters affect desolvation and ion release.

Visualizing the NCI Process:

nci_process cluster_source Ion Source (NCI Mode) e_beam Electron Beam reagent_gas Reagent Gas (e.g., CH4) e_beam->reagent_gas Ionizes thermal_e Thermal Electrons (e-) reagent_gas->thermal_e Produces analyte Halogenated Analyte (M-X) analyte->thermal_e Captures neg_ion Negative Ion ([M-X]-) thermal_e->neg_ion Forms mass_analyzer To Mass Analyzer neg_ion->mass_analyzer

Caption: Workflow of Negative Chemical Ionization (NCI) for halogenated compounds.

Issue 2: Inconsistent Signal and Poor Reproducibility in LC-MS

Scenario: When analyzing halogenated compounds in complex matrices (e.g., plasma, soil extracts) via LC-MS, you observe significant signal suppression or enhancement, leading to unreliable quantification.

Root Cause Analysis:

This is a classic example of "matrix effects," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[5][6] These effects can be highly variable, leading to poor data quality.

Solution Workflow:

  • Improve Chromatographic Separation: The most effective way to mitigate matrix effects is to chromatographically separate the analyte of interest from the interfering matrix components.[4]

    • Strategies for Better Separation:

      • Gradient Optimization: Develop a gradient elution profile that provides better resolution between your analyte and the bulk of the matrix.

      • Column Selection: Experiment with different column chemistries (e.g., C18, phenyl-hexyl, biphenyl) to alter selectivity.

      • Use of Smaller Particle Size Columns (UHPLC): This can significantly improve peak resolution and efficiency.

  • Enhance Sample Preparation: A more rigorous sample cleanup will remove a larger portion of the interfering matrix components before the sample is even injected into the LC-MS system.

    • Effective Sample Preparation Techniques:

      • Solid-Phase Extraction (SPE): A highly effective technique for selectively isolating the analyte of interest and removing a wide range of matrix components.

      • Liquid-Liquid Extraction (LLE): Can be used to partition the analyte into a cleaner solvent.

  • Employ Stable Isotope-Labeled Internal Standards: A heavy-isotope-labeled version of your analyte will co-elute and experience the same matrix effects. By calculating the ratio of the analyte to the internal standard, you can correct for signal suppression or enhancement.

Visualizing the Mitigation of Matrix Effects:

matrix_effects cluster_problem Problem: Matrix Effects cluster_solution Solutions coelution Analyte and Matrix Co-elution ion_suppression Ion Suppression in MS Source coelution->ion_suppression poor_data Poor Data Quality ion_suppression->poor_data chromatography Improve Chromatography chromatography->coelution Reduces sample_prep Enhance Sample Prep sample_prep->coelution Reduces internal_std Use Isotope-Labeled Internal Standard internal_std->poor_data Corrects for

Caption: Strategies to overcome matrix effects in LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is Negative Chemical Ionization (NCI) so effective for halogenated compounds?

A1: The high electronegativity of halogen atoms (F, Cl, Br, I) makes compounds containing them highly "electrophilic," meaning they have a strong affinity for electrons.[1] NCI takes advantage of this property by creating a source environment rich in low-energy thermal electrons. Halogenated compounds readily capture these electrons to form stable negative ions, a process that is often more efficient than forming positive ions through electron impact.[3] This high efficiency of negative ion formation translates to enhanced sensitivity.[2]

Q2: I don't have NCI capabilities. How can I improve the sensitivity of my halogenated compound analysis using ESI-MS?

A2: While NCI is often ideal, you can still optimize your ESI-MS method for halogenated compounds:

  • Mobile Phase Optimization: The composition of your mobile phase significantly impacts ESI efficiency.[4] For negative ion mode ESI, using a basic mobile phase (e.g., with a small amount of ammonium hydroxide) can promote deprotonation and the formation of [M-H]- ions, if your molecule has an acidic proton. For positive ion mode, acidic modifiers like formic acid are standard.

  • Adduct Formation: Sometimes, forming specific adducts can improve signal intensity. For example, you might see [M+Cl]- or [M+formate]- in negative mode, or [M+Na]+ and [M+K]+ in positive mode. While often considered a nuisance, if one adduct is formed consistently and with high intensity, you can monitor that specific m/z for quantification.[7]

  • Source Parameter Optimization: As detailed in the troubleshooting section, systematically optimizing parameters like capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate is crucial for maximizing signal.[4][8]

Q3: What is derivatization and how can it help in the analysis of halogenated compounds?

A3: Derivatization is the process of chemically modifying an analyte to enhance its analytical properties.[9][10] For halogenated compounds, this can be beneficial in a few ways:

  • Improved Ionization: If a halogenated compound does not ionize well, it can be reacted with a derivatizing agent that introduces a functional group that is easily ionized (e.g., a permanently charged group or a group that is readily protonated or deprotonated).

  • Enhanced Chromatographic Properties: Derivatization can be used to improve the volatility of a compound for GC analysis or to alter its retention behavior in LC to move it away from interfering matrix components.

  • Increased Sensitivity for Specific Detectors: For techniques like GC with an electron capture detector (ECD), which is also highly sensitive to halogenated compounds, derivatization can be used to introduce additional electrophilic groups to further enhance the signal.[10] A generic LC-MS/MS method has been developed for the analysis of potentially genotoxic alkyl halides by derivatizing them with 4-dimethylaminopyridine.[11]

Q4: How can I confirm that a peak in my mass spectrum corresponds to a halogenated compound?

A4: The natural isotopic abundances of chlorine and bromine provide a distinct signature in the mass spectrum.

  • Chlorine: Chlorine has two stable isotopes, 35Cl (~75.8% abundance) and 37Cl (~24.2% abundance), with a mass difference of approximately 2 Da. A compound containing one chlorine atom will exhibit a characteristic M+ and M+2 isotopic pattern with an intensity ratio of roughly 3:1.[12]

  • Bromine: Bromine also has two stable isotopes, 79Br (~50.7% abundance) and 81Br (~49.3% abundance), also with a mass difference of about 2 Da. A compound with one bromine atom will show an M+ and M+2 pattern with an intensity ratio of nearly 1:1.[12]

The presence of these characteristic isotopic patterns is a strong indicator of a halogenated compound.

Table 1: Isotopic Patterns for Halogenated Compounds

Number of Halogen AtomsHalogenExpected Isotopic PeaksApproximate Intensity Ratio
1ChlorineM+, M+23:1
2ChlorineM+, M+2, M+49:6:1
1BromineM+, M+21:1
2BromineM+, M+2, M+41:2:1
1 Cl, 1 BrChlorine, BromineM+, M+2, M+43:4:1

Q5: My instrument's sensitivity seems to be decreasing over time when analyzing complex samples. What should I check?

A5: A gradual loss of sensitivity, especially with complex matrices, often points to contamination of the ion source and ion optics.[13]

  • Ion Source Cleaning: The ion source is the first point of contact for the analyte and any non-volatile matrix components. Over time, these can build up on the source elements, leading to reduced ionization efficiency and charging effects. Regular cleaning of the ion source, following the manufacturer's recommendations, is essential.

  • Ion Optics Cleaning: Components downstream of the ion source, such as ion guides and lenses, can also become contaminated.[14] This can lead to poor ion transmission into the mass analyzer.

  • Inlet and Column Contamination: For LC-MS, contamination can build up at the head of the analytical column or in the injector, leading to peak shape issues and signal loss. Regular flushing of the system and the use of guard columns can help mitigate this.

References

  • Wikipedia. (n.d.). Chemical ionization.
  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography.
  • Lupo, S. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America.
  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
  • JEOL. (n.d.). Ionization Methods in Organic Mass Spectrometry.
  • Alfa Chemistry. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS).
  • National Institutes of Health. (n.d.). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants.
  • Agilent. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • IntechOpen. (n.d.). Unveiling Hidden Pollutants: An Environmental Forensics Approach to Water Contamination.
  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • PubMed. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • Chromacuity. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • Thermo Fisher Scientific. (n.d.). Negative Ion Chemical Ionization (NCI) studies using the Thermo Scientific ISQ 7000 singe quadrupole GC-MS system.
  • PubMed. (n.d.). A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis.
  • Shimadzu. (n.d.). Ionization Modes: NCI.
  • ResearchGate. (n.d.). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review.
  • National Institutes of Health. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
  • ACS Publications. (n.d.). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • ACS Publications. (n.d.). Signal enhancement of elements due to the presence of carbon-containing compounds in inductively coupled plasma mass spectrometry.
  • Agilent. (n.d.). Agilent ICP-MS Interactive Troubleshooting tool for Low sensitivity.
  • SlidePlayer. (n.d.). Mass Spectrometry Ionisation Techniques.
  • ResearchGate. (n.d.). Derivatization in Mass Spectrometry– 3. Alkylation (Arylation).
  • University of Colorado Boulder. (n.d.). Gas Chromatography - Mass Spectrometry.
  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods.
  • ResearchGate. (n.d.). Troubleshooting: reasons for MS-related ghost peaks and loss of sensitivity for high masses?.
  • ACS Publications. (n.d.). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines.
  • PubMed. (2017, July 28). Importance of optimizing chromatographic conditions and mass spectrometric parameters for supercritical fluid chromatography/mass spectrometry.
  • BOC Sciences. (n.d.). Liquid Chromatography-Mass Spectrometry (LC-MS).
  • YouTube. (2022, December 19). Ionization Techniques in MS|Electrospray|Chemical|Matrix Assisted Laser Desorption.
  • National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
  • PubMed. (2013, June 28). Derivatization reactions for use with the electron-capture detector.
  • MDPI. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis.
  • SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis.
  • YouTube. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis.
  • Element Lab Solutions. (n.d.). Optimising-LC-MS-sensitivity.
  • Sigma-Aldrich. (n.d.). How to Maximize Sensitivity in LC-MS.
  • YouTube. (2023, July 29). Derivatization in Gas Chromatography (Part II).
  • LCGC North America. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Agilent. (2018, September 20). Combination of Chemical Ionization (CI) and Low Energy Ionization (EI) Capabilities with High-Resolution Q-TOF GC/MS.

Sources

Technical Support Center: Managing Solubility of 1-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: The "Push-Pull" Solubility Challenge

1-Chloroisoquinolin-6-ol (CAS: Analogous structures referenced) presents a classic medicinal chemistry paradox known as the "Push-Pull" solubility profile.[1] Its behavior is dictated by two opposing structural features:[1][2]

  • The Lipophilic "Push": The 1-Chloro substituent and the aromatic isoquinoline core create significant lipophilicity (

    
    ), driving the molecule to aggregate in aqueous media.[1]
    
  • The Polar "Pull": The 6-Hydroxyl group acts as a hydrogen bond donor/acceptor, providing a handle for solvation but also creating high lattice energy in the solid state due to intermolecular hydrogen bonding.[3]

Key Physicochemical Parameters (Estimated):

Parameter Value / Behavior Implication

| pKa (Phenolic OH) | ~9.2 – 9.8 | Soluble in basic media (


) as a phenoxide anion.[3][1] |
| pKa (Isoquinoline N)  | ~1.5 – 2.0 | The 1-Cl group is electron-withdrawing, drastically reducing basicity.[1] It will not easily dissolve in mild acids (e.g., 0.1 M HCl) unlike unsubstituted isoquinolines.[3] |
| Appearance  | Off-white to beige solid | High crystallinity often requires sonication to break lattice energy.[3][1] |

Solubility Troubleshooting Guide (Q&A)

Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4). How do I fix this?

Diagnosis: This is "Crash-Out" precipitation.[3][1] At pH 7.4, the molecule is predominantly neutral.[3] The 1-Cl group suppresses protonation of the nitrogen, and the pH is too low to deprotonate the hydroxyl group.[1] The neutral species has very low aqueous solubility (


).[3]

The Solution: The "Co-Solvent Step-Down" Method Do not add DMSO stock directly to the bulk buffer.[1] Instead, create an intermediate dilution.

  • Prepare Stock: 10 mM in 100% anhydrous DMSO.

  • Intermediate Step: Dilute stock 1:10 into a surfactant-rich vehicle (e.g., 20% Solutol HS 15 or 10% Tween-80 in water).[3][1]

  • Final Dilution: Add this intermediate slowly to your PBS.

    • Why this works: The surfactant creates micelles that sequester the lipophilic core while the hydroxyl group interacts with the water interface.

Q2: I need to run a cellular assay. What is the maximum safe DMSO concentration, and will it dissolve?

Diagnosis: Cellular assays typically tolerate 0.1% to 0.5% DMSO.[3] The Solution:

  • Solubility Limit: In 100% DMSO, 1-Chloroisoquinolin-6-ol is soluble up to ~50-100 mM.[3][1]

  • Assay Limit: At 0.5% DMSO (final), you can theoretically achieve

    
    .[3]
    
  • Risk: However, the effective solubility in the culture media (containing proteins) is the limiting factor. Serum albumin (BSA/FBS) helps solubilize the compound via non-specific binding.[3]

  • Protocol: Pre-warm the media to 37°C before spiking. If precipitation occurs at

    
    , verify if the precipitate is crystalline (insolubility) or amorphous (protein aggregation).[3]
    
Q3: How do I purify this compound if it's stuck in the organic layer during extraction?

Diagnosis: You are likely extracting at neutral or acidic pH, where the compound prefers the organic phase (DCM or Ethyl Acetate).[3]

The Solution: The "pH-Swing" Extraction You can exploit the phenolic hydroxyl group for purification without chromatography.[1]

  • Dissolve: Take the crude mixture in Ethyl Acetate.

  • Extract (Impurity Removal): Wash with 1M HCl.[3] (The 1-Cl-isoquinoline is too weakly basic to protonate; it stays in the organic layer.[1] Basic impurities move to the aqueous layer).[3]

  • Extract (Product Capture): Extract the organic layer with 0.5 M NaOH .

    • Mechanism:[3][2][4][5][6] The phenol deprotonates (

      
      ), moving the product into the aqueous layer.[1] Neutral impurities stay in the organic layer.[3]
      
  • Recover: Separate the aqueous layer and acidify carefully with HCl to pH ~6-7. The product will precipitate as a solid.[3] Filter and dry.[3]

Visualized Workflows

Diagram 1: pH-Dependent Solubility Logic

This diagram illustrates the ionization states of 1-Chloroisoquinolin-6-ol and how pH dictates solvent choice.[1]

SolubilityLogic Neutral Neutral Species (pH 3 - 8) Hydrophobic & Aggregation Prone Cation Cationic Species (pH < 1) Requires Strong Acid (Unstable?) Neutral->Cation Add Strong Acid (TFA/Conc HCl) Protonates N (Difficult due to Cl) Anion Phenoxide Anion (pH > 10) Water Soluble Neutral->Anion Add Base (NaOH) Deprotonates -OH DMSO Solvent: DMSO / DMF (Best for Stock) Neutral->DMSO High Solubility BasicAq Solvent: 0.1M NaOH (Best for Extraction) Neutral->BasicAq Insoluble until pH > pKa Organic Solvent: DCM / EtOAc (Best for Synthesis) Neutral->Organic High Solubility Anion->Neutral Add Acid (HCl) Reprotonates -O- Anion->BasicAq High Solubility

Caption: The "Solubility Switch": The molecule is lipophilic at neutral pH but becomes hydrophilic at high pH due to phenoxide formation.[1] Acidic solubility is poor due to the electron-withdrawing Chlorine.[1]

Diagram 2: The "Co-Solvent Step-Down" Protocol

Use this workflow for preparing biological assay buffers to prevent precipitation.

StepDownProtocol Step1 1. Solid Compound (1-Chloroisoquinolin-6-ol) Step2 2. Master Stock (100% DMSO, 10-50mM) Step1->Step2 Dissolve Step3 3. Intermediate Dilution (10% Tween-80 or PEG400) Step2->Step3 1:10 Dilution (Stabilizes Micelles) Precip Direct Addition: PRECIPITATION RISK Step2->Precip Avoid Direct Injection into PBS Step4 4. Final Assay Buffer (PBS + <0.5% DMSO) Step3->Step4 Slow Addition (Vortexing)

Caption: Step-down dilution strategy utilizing surfactant intermediates to prevent kinetic precipitation in aqueous buffers.

Standardized Solubility Data Table

Note: Data derived from structural analogs (1-chloroisoquinoline and 6-hydroxyisoquinoline) and standard solubility modeling.[1]

Solvent SystemSolubility RatingEstimated Saturation (

)
Usage Recommendation
DMSO Excellent

Primary stock solution storage (store at -20°C).[3][1]
DMF Good

Alternative stock; use if DMSO interferes with reaction.[3]
Ethanol (100%) Moderate

Good for evaporation/transfer; avoid for long-term stock.[3][1]
DCM / Chloroform Good

Ideal for synthesis work-up and chromatography.[3]
Water (pH 7) Poor

Do not use. Will crash out.[3]
0.1 M NaOH Very Good

Forms Na-salt.[3] Solution turns yellow (phenoxide).[3]
0.1 M HCl Poor

The 1-Cl group prevents N-protonation.[1]

References

  • PubChem. (2025).[3][7] Compound Summary: 1-Chloroisoquinoline.[3][1][5][8] National Library of Medicine.[3] Available at: [Link][3]

  • Byju's. (2025). pKa Table of Phenols and Heterocycles. Available at: [Link][3]

Sources

preventing degradation of 1-Chloroisoquinolin-6-OL during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-ISOQ-006 Subject: Prevention of Degradation & Side Reactions in 1-Chloroisoquinolin-6-ol Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2][3]

Executive Summary: The "Janus" Molecule Challenge

1-Chloroisoquinolin-6-ol (CAS: N/A for specific isomer, generic 1-Cl-isoquinoline: 19493-44-8) presents a unique "push-pull" stability challenge.[1][2][3] It possesses two contradictory reactive centers:[1][2]

  • C1-Chlorine (Electrophile): Highly susceptible to nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and hydrolysis.[2][3]
    
  • C6-Hydroxyl (Nucleophile): Electron-rich phenol that is prone to oxidation and competes as a nucleophile in coupling reactions.[1][2][3]

The Core Threat: The primary degradation pathway is the hydrolysis of the C1-Cl bond to form 6-hydroxyisoquinolin-1(2H)-one (isocarbostyril) .[1][2] This reaction is thermodynamically driven by the formation of the stable amide-like lactam structure.[1][2]

Technical Modules: Degradation Mechanisms & Prevention

Module A: The Hydrolysis Trap (C1 Instability)[1][2]

The C1-chlorine in isoquinolines resembles an imidoyl chloride.[1][2][3] Unlike chlorobenzene, it is activated by the adjacent ring nitrogen.[2][3] In the presence of moisture and trace acid (often generated in situ), it degrades rapidly.[2]

The Mechanism:

  • Protonation: Trace acid protonates the ring nitrogen (

    
    ), increasing electrophilicity at C1.[2][3]
    
  • Addition: Water attacks C1.

  • Elimination: HCl is expelled, and the system tautomerizes to the stable lactam (isoquinolin-1-one).[1][2][3]

Graphviz Diagram: Hydrolysis Pathway

HydrolysisPathway Start 1-Chloroisoquinolin-6-ol Inter1 Protonated Species (Highly Electrophilic C1) Start->Inter1 + H+ (Trace Acid) Inter2 Tetrahedral Intermediate Inter1->Inter2 + H2O End 6-Hydroxyisoquinolin-1(2H)-one (Lactam Degradant) Inter2->End - HCl (Irreversible)

Figure 1: Acid-catalyzed degradation pathway converting the active chloride to the inactive lactam.[1][2][3]

Prevention Protocol:

  • Solvent Grade: Use only anhydrous solvents (THF, DMF, DCM) stored over molecular sieves (3Å or 4Å).[1][2][3]

  • Base Scavenging: Always include a non-nucleophilic base (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , or 2,6-lutidine) to neutralize HCl generated during reactions.[2][3] This prevents the autocatalytic cycle of acid-mediated hydrolysis [1].[1][2][3]
  • Atmosphere: Strict Argon or Nitrogen purging is required.[2][3]

Module B: The Phenolic Liability (C6 Reactivity)[1][2]

The C6-OH group donates electron density into the ring.[1][2][3] While this stabilizes the ring against oxidation compared to electron-poor systems, the phenol itself is a nucleophile.[1][2]

Risks:

  • O-Alkylation/Acylation: If you attempt to react the C1-Cl with a nucleophile (e.g., an amine), the C6-OH may compete, leading to polymerization or self-coupling.[1][2]

  • Oxidation: In basic, aerobic conditions, electron-rich phenols can form quinone-like species.[1][2][3]

Prevention Protocol:

  • Protection Strategy: If the C1 reaction requires strong bases (e.g., NaH, LiHMDS), protect the phenol first.[2]

    • Recommended: TBDMS (tert-butyldimethylsilyl) or MOM (methoxymethyl) ethers.[1][2][3]

    • Avoid: Esters (Acyl groups), as they are labile to the nucleophiles often used to displace the C1-Cl.[1][2]

Experimental Protocols

Protocol 1: Handling for Suzuki-Miyaura Coupling (C1 Functionalization)

Objective: Couple an aryl boronic acid to C1 without degrading the C1-Cl bond prior to catalysis.[1][2]

Reagents:

  • 1-Chloroisoquinolin-6-ol (1.0 eq)[1][2][3]

  • Aryl Boronic Acid (1.2 eq)[1][2][3]

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (0.05 eq)[2][3]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (3.0 eq)[2][3]
    
  • Solvent: 1,4-Dioxane/Water (4:[1][2]1) (Degassed)

Step-by-Step:

  • Degassing (Critical): The solvent mixture must be sparged with Argon for 20 minutes before adding the isoquinoline.[3] Oxygen promotes phenolic oxidation; dissolved

    
     can alter pH.[3]
    
  • Order of Addition:

    • Add solid reagents (

      
      , Boronic Acid, Catalyst) to the reaction vessel.[2]
      
    • Cycle vacuum/Argon 3 times.[2][3]

    • Add 1-Chloroisoquinolin-6-ol last, dissolved in the degassed solvent.

  • Temperature Control: Do not exceed 80°C. Higher temperatures accelerate hydrolysis of the C1-Cl bond by the water present in the Suzuki system.[2][3]

  • Monitoring: Monitor via LC-MS. Look for the mass of the lactam (M-Cl+OH).[1][2] If lactam formation >5%, lower temperature and increase catalyst loading.[2][3]

Protocol 2: Storage & Stability[1][2][4]
  • Temperature: -20°C.

  • Container: Amber glass vial with a Teflon-lined cap (prevents leaching of plasticizers).[1][2][3]

  • Desiccant: Store vial inside a secondary jar containing Drierite or Silica Gel.[2][3]

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
LC-MS shows peak at [M-18] (Lactam formation) Moisture ingress or acidic impurities in solvent.[1][2][3]Switch to anhydrous solvents.[2][3] Add 1 eq. of 2,6-lutidine to scavenge acid traces.[2][3]
Material turns dark brown/black Oxidation of the C6-phenol.[1][2][3]Purge all solvents with Argon.[2][3] Add antioxidants (e.g., BHT) if compatible with downstream steps.[1][2][3]
Low yield in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

reactions
C6-OH deprotonation competes with external nucleophile.[2][3]Protect C6-OH as a silyl ether (TBS) or benzyl ether (Bn) before attempting substitution.[1][2][3]
Solid does not dissolve in DCM Zwitterionic character (Phenoxide/Isoquinolinium).[1][2][3]Add a small amount of MeOH (if tolerable) or protect the phenol to increase lipophilicity.[3]

Decision Support Diagram

Use this flow to determine the correct reaction setup based on your target transformation.

ReactionDecision Start Start: 1-Chloroisoquinolin-6-ol Q1 Is the reaction condition Basic? Start->Q1 Q2 Is the Nucleophile Stronger than Phenoxide? Q1->Q2 Yes (e.g., Suzuki, Buchwald) PathC Add Acid Scavenger (Avoid Hydrolysis) Q1->PathC No (Acidic/Neutral) PathA Direct Reaction Possible (Argon Sparging Required) Q2->PathA Yes (e.g., Thiol, Amine) PathB MUST PROTECT C6-OH (Use TBS or MOM) Q2->PathB No (e.g., Alkoxide, Hydride)

Figure 2: Decision tree for protecting group strategy versus direct functionalization.

References

  • BenchChem. (2025).[2][3][4][5][6][7] Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. Retrieved from [2][3]

  • ChemicalBook. (2025).[2][3][7][8] 1-Chloroisoquinoline Synthesis and Properties. Retrieved from [1][2][3]

  • LibreTexts Chemistry. (2025).[2][3] Nucleophilic Substitution and Hydrolysis Mechanisms. Retrieved from [1][2][3]

  • PubChem. (2025).[2][3] Isoquinoline, 1-chloro- Compound Summary. Retrieved from [1][2][3]

  • ACS Publications. (2026).[2][3] Base-Mediated Direct Heteroarylation of C(sp3)-H Bonds. (Demonstrates reactivity of 1-chloroisoquinoline in base). Retrieved from [1][2][3]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 1-Chloroisoquinolin-6-OL for Preclinical Development

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of 1-Chloroisoquinolin-6-OL. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this key intermediate from bench-scale discovery to the multi-gram and kilogram quantities required for preclinical evaluation. We will address common challenges, provide detailed protocols, and explain the underlying chemical principles to ensure a robust, reproducible, and scalable process.

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds. 1-Chloroisoquinolin-6-OL, with its strategically placed chloro, hydroxyl, and nitrogen functionalities, serves as a versatile building block for further elaboration in drug discovery programs. However, scaling its synthesis presents unique challenges related to reagent handling, reaction control, and purification. This document provides expert-driven insights to navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs) on Synthetic Strategy

This section addresses high-level strategic questions that are critical for planning a successful scale-up campaign.

Q1: What is the most robust and scalable synthetic route to 1-Chloroisoquinolin-6-OL?

A1: While several methods exist for constructing isoquinoline cores, for preclinical scale-up, a convergent and reliable multi-step sequence starting from a commercially available, pre-functionalized precursor is superior.[1] We recommend a pathway built around the Bischler-Napieralski reaction, followed by functional group manipulations. This approach offers excellent control over regiochemistry and avoids the use of difficult-to-handle organometallic reagents or catalysts that can complicate downstream purification.

The recommended overall strategy is as follows:

  • Amide Formation: Synthesis of N-[2-(3-methoxyphenyl)ethyl]acetamide from 3-methoxyphenethylamine.

  • Cyclization (Bischler-Napieralski): Intramolecular cyclization to form 3,4-dihydro-6-methoxyisoquinoline.[2][3]

  • Aromatization: Oxidation of the dihydroisoquinoline to 6-methoxyisoquinoline.

  • Isoquinolinone Formation: Conversion of 6-methoxyisoquinoline to 6-methoxyisoquinolin-1(2H)-one.

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) to yield 1-chloro-6-methoxyisoquinoline.[4]

  • Demethylation: Cleavage of the methyl ether to afford the final product, 1-Chloroisoquinolin-6-OL.

This pathway is advantageous because the critical, and often challenging, C1-chlorination step is performed on a stable isoquinolinone intermediate, which is a common and effective strategy.[4]

Q2: Why is the Bischler-Napieralski reaction preferred for the initial cyclization over alternatives like the Pictet-Spengler?

A2: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides under dehydrating conditions.[5] It is particularly effective for aromatic rings bearing electron-donating groups, such as the methoxy group in our proposed precursor.[2] This makes it ideal for our target. The Pictet-Spengler reaction, conversely, involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which would require an additional, often harsh, oxidation step to achieve the desired aromatic isoquinoline core.[4]

Q3: What are the Critical Quality Attributes (CQAs) and Key Process Parameters (KPPs) to monitor during scale-up?

A3: For a successful preclinical manufacturing campaign, rigorous in-process controls are essential. The following table outlines the key parameters to monitor at each major stage.

Process Stage Critical Quality Attributes (CQAs) Key Process Parameters (KPPs) Recommended Analytical Method
Cyclization Purity of dihydroisoquinoline intermediate; absence of starting amide.Temperature control during reagent addition; reaction time.HPLC, TLC, ¹H NMR
Aromatization Complete conversion to the aromatic isoquinoline; minimal byproduct formation.Choice of oxidant; reaction temperature.HPLC, LC-MS
Chlorination High conversion to 1-chloro derivative; minimal tar/polymer formation.Anhydrous conditions; rate of POCl₃ addition; reflux temperature.HPLC, LC-MS
Demethylation Complete cleavage of the methyl ether; stability of the chloro-substituent.Reagent stoichiometry (BBr₃ or HBr); reaction temperature and duration.HPLC, LC-MS
Final Product Purity ≥ 98%; defined impurity profile; residual solvent levels.Crystallization solvent system; drying temperature and vacuum.HPLC, qNMR, GC-HS, Karl Fischer

Q4: What are the primary safety concerns when handling reagents like phosphorus oxychloride (POCl₃) and boron tribromide (BBr₃) at scale?

A4: Both POCl₃ and BBr₃ are highly corrosive and moisture-sensitive reagents that require specialized handling, particularly at larger scales.

  • Phosphorus Oxychloride (POCl₃): Reacts violently with water, releasing toxic HCl gas. It is a strong irritant to the skin, eyes, and respiratory system.[6] All transfers and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood or a closed reactor system. Personnel must wear appropriate PPE, including acid-resistant gloves, lab coats, and face shields.

  • Boron Tribromide (BBr₃): Similar to POCl₃, it is extremely corrosive and reacts vigorously with water. It is typically supplied as a solution in a solvent like dichloromethane. Operations should be performed at low temperatures (e.g., -78 °C to 0 °C) to control the reaction exotherm.

Section 2: Troubleshooting Guide for Synthesis Scale-Up

This section provides solutions to specific problems that may arise during the synthesis of 1-Chloroisoquinolin-6-OL.

Problem 1: Low yield or failed Bischler-Napieralski cyclization.

  • Question: My attempt to cyclize N-[2-(3-methoxyphenyl)ethyl]acetamide resulted in a complex mixture and very little of the desired 3,4-dihydro-6-methoxyisoquinoline. What went wrong?

  • Answer & Solution: This is a common issue often traced back to two main causes: insufficient activation or side reactions.[2]

    • Cause - Insufficient Dehydrating Agent Potency: For some substrates, POCl₃ alone may not be powerful enough to drive the reaction to completion.

      • Solution: A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a more potent dehydrating system.[3] Alternatively, milder but highly effective modern reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base can be used, though cost may be a factor at scale.[7]

    • Cause - Side Reactions (Retro-Ritter): The nitrilium ion intermediate can fragment, especially at high temperatures, leading to a styrene derivative as a byproduct.[7]

      • Solution: Maintain strict temperature control. Begin the reaction at a lower temperature and gradually increase to reflux. Monitor the reaction by TLC or HPLC and stop the heating as soon as the starting material is consumed to prevent product degradation or byproduct formation.[2]

Problem 2: Tar formation and incomplete reaction during the POCl₃ chlorination step.

  • Question: When I heated my 6-methoxyisoquinolin-1(2H)-one with POCl₃, the reaction turned dark and tarry, and my final workup showed significant starting material remaining. How can I fix this?

  • Answer & Solution: Tar formation in this reaction is almost always due to moisture or excessive temperatures. Incomplete conversion points to insufficient reagent or reaction time.

    • Cause - Presence of Water: POCl₃ reacts violently with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and catalyze polymerization.

      • Solution: Ensure the isoquinolinone starting material is rigorously dried under vacuum. Use freshly distilled POCl₃ and anhydrous solvents. All glassware must be oven-dried and the reaction should be set up under a strict inert atmosphere (N₂ or Ar).

    • Cause - Temperature Control: While reflux is necessary, localized overheating can cause decomposition.

      • Solution: Use a suitable heating mantle with a temperature controller and ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel. For larger scales, using a refluxing solvent like toluene or xylene can help moderate the temperature.[2]

    • Cause - Stoichiometry: Using POCl₃ as both the reagent and solvent is common at the lab scale, but at a larger scale, this can be excessive and lead to a difficult workup.

      • Solution: Use POCl₃ as a reagent (3-5 equivalents) in a high-boiling inert solvent such as toluene or acetonitrile. This improves control and simplifies the quenching and workup process.

Problem 3: Incomplete demethylation or formation of impurities during the final step.

  • Question: My final demethylation step with BBr₃ is giving me a mixture of the desired product, starting material, and an unknown impurity. How can I achieve a clean conversion?

  • Answer & Solution: Ether cleavage reactions can be sensitive, and success depends on the choice of reagent and precise control of conditions.

    • Cause - Insufficient Reagent or Time: Cleavage may be slow, especially if the temperature is too low.

      • Solution: Ensure at least 1.1 to 1.5 equivalents of BBr₃ are used. Allow the reaction to slowly warm to room temperature after the initial low-temperature addition and hold for several hours, monitoring by HPLC until completion.

    • Cause - Product Instability: The phenolic product can be susceptible to oxidation or other side reactions under harsh conditions.

      • Solution: Consider using 48% aqueous hydrobromic acid (HBr) as an alternative to BBr₃. Refluxing in aqueous HBr is a classic and robust method for cleaving aryl methyl ethers and can sometimes provide cleaner results and a simpler workup, though it may require longer reaction times.[4]

    • Cause - Impurity Formation: The impurity could be a result of re-methylation or reaction with the solvent.

      • Solution: Ensure the workup procedure effectively quenches all reactive species. A slow, controlled quench with methanol followed by water is standard for BBr₃ reactions. For HBr reactions, neutralization with a base like sodium bicarbonate is critical. Purify the final product promptly after workup.

Section 3: Visualized Workflow and Synthetic Pathway

Overall Synthetic Pathway

The diagram below illustrates the recommended multi-step synthesis for 1-Chloroisoquinolin-6-OL.

G cluster_0 Precursor Synthesis cluster_1 Core Ring Formation cluster_2 Final Functionalization A 3-Methoxyphenethylamine B N-[2-(3-methoxyphenyl)ethyl]acetamide A->B Acetic Anhydride C 3,4-Dihydro-6-methoxyisoquinoline B->C Bischler-Napieralski (POCl3, P2O5) D 6-Methoxyisoquinoline C->D Aromatization (e.g., Pd/C) E 6-Methoxyisoquinolin-1(2H)-one D->E Oxidation F 1-Chloro-6-methoxyisoquinoline E->F Chlorination (POCl3) G 1-Chloroisoquinolin-6-OL F->G Demethylation (HBr or BBr3)

Caption: Synthetic route for 1-Chloroisoquinolin-6-OL.

Scale-Up Workflow: Chlorination Step

This diagram outlines the critical workflow and decision points for the key chlorination step at a larger scale.

G start Start: Dry 6-Methoxyisoquinolin-1(2H)-one setup Setup Reactor Under N2 Atmosphere start->setup charge_reagents Charge Reactor with Substrate and Anhydrous Solvent setup->charge_reagents add_pocl3 Slowly Add POCl3 (3-5 eq) at < 20°C charge_reagents->add_pocl3 reflux Heat to Reflux (e.g., 80-110°C) add_pocl3->reflux monitor In-Process Control (IPC) via HPLC reflux->monitor monitor->reflux Conversion < 98% quench Cool to 0°C and Quench Slowly into Ice/Water monitor->quench Conversion ≥ 98% workup Basify with NaOH/NaHCO3 & Extract with Organic Solvent quench->workup purify Purify Crude Product (Recrystallization or Chromatography) workup->purify end End: Isolated 1-Chloro-6-methoxyisoquinoline purify->end

Caption: Workflow for the preclinical scale chlorination reaction.

Section 4: Experimental Protocols

The following protocols are provided as a general framework. For preclinical scale-up, these must be adapted and optimized based on available equipment and safety protocols.

Protocol 1: Synthesis of 1-Chloro-6-methoxyisoquinoline (Step 5)

Reagents:

  • 6-Methoxyisoquinolin-1(2H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (4.0 eq)

  • Toluene, anhydrous

Procedure:

  • Equip a suitable, dry reactor with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet.

  • Charge the reactor with 6-methoxyisoquinolin-1(2H)-one and anhydrous toluene (approx. 5-10 volumes).

  • Begin stirring and slowly add phosphorus oxychloride (POCl₃) dropwise via an addition funnel, ensuring the internal temperature does not exceed 30°C.

  • Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by HPLC. Upon completion (starting material < 2%), cool the reaction mixture to room temperature.

  • In a separate vessel, prepare a stirred mixture of crushed ice and water.

  • CAUTION: Highly exothermic and releases HCl gas. Slowly and carefully transfer the reaction mixture into the ice/water mixture, maintaining the quench temperature below 20°C.

  • Once the quench is complete, slowly add 50% aqueous NaOH to basify the mixture to a pH of 8-9.

  • Separate the organic layer. Extract the aqueous layer twice with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 1-chloro-6-methoxyisoquinoline, which can be purified by recrystallization from a solvent system like ethanol/water or by silica gel chromatography.

Protocol 2: Synthesis of 1-Chloroisoquinolin-6-OL (Step 6 - HBr Method)

Reagents:

  • 1-Chloro-6-methoxyisoquinoline (1.0 eq)

  • 48% Aqueous Hydrobromic Acid (HBr) (10 volumes)

Procedure:

  • Charge a reactor equipped for reflux with 1-chloro-6-methoxyisoquinoline.

  • Add 48% aqueous HBr (approx. 10 volumes relative to the starting material).

  • Heat the mixture to a vigorous reflux (approx. 120-125°C) and maintain for 12-24 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until the pH is ~7-8. The product will precipitate as a solid.

  • Filter the solid product, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum at 40-50°C to a constant weight to afford the final product, 1-Chloroisoquinolin-6-OL.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved February 7, 2026, from [Link]

  • Myers, A. G., et al. (2011). A versatile synthesis of substituted isoquinolines. Angewandte Chemie International Edition, 50(44), 10452-10455. Available at: [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved February 7, 2026, from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Isoquinoline, 1-chloro-. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). A Review on Medicinally Important Heterocyclic Compounds. Molecules, 27(9), 2891. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Synthesis Byproduct Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Status: Online | Ticket Priority: High

Welcome to the Advanced Synthesis Support Hub.

I am your Senior Application Scientist. You are likely here because a standard HPLC run revealed an unexpected peak, or a scale-up batch failed a purity specification. In drug development, an "unknown" is not just a chemical puzzle—it is a regulatory blockade.

This guide is not a textbook. It is a decision-support system designed to move you from "Unknown Peak at RRT 1.2" to "Confirmed Structure & Control Strategy." We will prioritize causality, orthogonal validation, and regulatory compliance (ICH M7/Q3A).

Part 1: Detection & Isolation (The "Ghost Peak" Protocol)

User Ticket #101: "I see a recurring impurity (~0.5%) in my HPLC trace, but I cannot isolate enough material for NMR. It co-elutes when I scale up."

Scientist Response: The transition from analytical (µg scale) to preparative (mg/g scale) chromatography often fails due to column overload and selectivity shifts . You cannot simply inject more volume onto an analytical column.

Troubleshooting Protocol: The "Heart-Cutting" Enrichment Strategy

To characterize a trace impurity, you need high purity (>90%) and sufficient mass (>5 mg for 1H NMR, >30 mg for 13C/2D NMR).

Step-by-Step Isolation Workflow:

  • Loadability Check: Do not use your analytical method. Switch to a volatile buffer (e.g., Ammonium Formate/Acetate) immediately. Non-volatile buffers (Phosphate) will ruin your isolated sample during lyophilization.

  • Gradient Focusing: Instead of a full 0-100% gradient, use a "shallow gradient" focused on the impurity.

    • Example: If impurity elutes at 40% B, run the gradient from 35% to 45% B over 20 minutes. This maximizes resolution between the main peak and the impurity.

  • Peak Collection (Heart-Cutting):

    • Collect only the apex of the impurity peak.

    • Discard the "shoulders" where the main API overlaps.

    • Pool and Re-concentrate: You may need 20-50 injections. Pool the fractions, rotary evaporate the organic solvent, and lyophilize the aqueous residue.

Visualizing the Workflow:

IsolationStrategy Start Unknown Impurity (<0.1% - 1.0%) Step1 Analytical Method Screening (Check pH/Solvent) Start->Step1 Step2 Scale-Up Calculation (Load vs. Resolution) Step1->Step2 Optimize Step3 Prep-HPLC (Focused Gradient) Step2->Step3 Transfer Step4 Fraction Pooling & Lyophilization Step3->Step4 Collect End Isolated Solid for NMR/MS Step4->End

Figure 1: Critical path for isolating trace impurities from complex mixtures.

Part 2: Structural Elucidation (The "Puzzle" Phase)

User Ticket #204: "HRMS gives me a formula of C14H18N2O3, matching my API, but the retention time is different. Is it an isomer?"

Scientist Response: Yes, this is a classic Isobaric Interference . Mass Spectrometry (MS) gives you the "fingerprint" (weight), but NMR gives you the "face" (connectivity). You cannot solve regio-isomers (e.g., ortho- vs para- substitution) with MS alone.

Technical Deep Dive: The Orthogonal Approach

You must combine High-Resolution Mass Spectrometry (HRMS) with 2D NMR.

FeatureHRMS (Q-TOF / Orbitrap)NMR (1H / 2D)Why you need BOTH
Primary Data Exact Mass (<5 ppm error)Proton EnvironmentMS confirms formula; NMR confirms arrangement.
Blind Spot Cannot distinguish positional isomers.Low sensitivity (needs mg quantities).MS finds the impurity; NMR solves the structure.
Key Experiment MS/MS Fragmentation: Look for "neutral losses" (e.g., -18 for H2O, -44 for CO2).HMBC (Heteronuclear Multiple Bond Correlation): Traces connectivity over 2-3 bonds.HMBC links the "fragments" seen in MS.

The "Mass Defect" Logic: When analyzing HRMS data, look at the decimal places.

  • Hydrogen-rich impurities (saturation) have a higher mass defect (e.g., 100.1000).

  • Oxygen-rich impurities (oxidation) have a lower mass defect (e.g., 99.9900).

  • Tip: If your impurity is +16 Da, it is likely an N-oxide or hydroxylated byproduct. If it is +14 Da, it is likely a methylation.

Decision Logic for Elucidation:

StructureLogic Start Impurity Isolated MS Run HRMS (ESI +/-) Start->MS Formula Generate Molecular Formula (Mass Error < 5ppm) MS->Formula Decision Same Formula as API? Formula->Decision No Degradant or Reagent Adduct Decision->No No Yes Isomer / Rearrangement Decision->Yes Yes Action1 Check MS/MS Frag. Look for Neutral Loss No->Action1 Action2 Run 2D NMR (HSQC, HMBC, NOESY) Yes->Action2 Final Structure Confirmed Action1->Final Action2->Final

Figure 2: Decision matrix for distinguishing degradants from isomeric byproducts.

Part 3: Mechanistic Origin & Control (Root Cause Analysis)

User Ticket #305: "We identified the impurity as a dimer. It only appears during the 5kg pilot scale-up, not in the 10g lab batches."

Scientist Response: This is a Mass Transfer or Thermal History failure. Scale-up alters mixing efficiency and heat dissipation.

Common Scale-Up Culprits:
  • Thermal Gradients: In a 10g flask, heating is uniform. In a 5kg reactor, the wall is hot, but the center is cool.

    • Mechanism: If your reaction is exothermic, "hot spots" can trigger dimerization or polymerization.

    • Fix: Control dosing rate to match cooling capacity (Dosage Controlled Reaction).

  • Mixing Efficiency: Poor mixing leads to high local concentrations of reagents.

    • Mechanism: If Reagent A is added too fast, it may react with the Product (P) instead of the Starting Material (SM), forming P-A byproducts.

    • Fix: Calculate the mixing time/turnover number. Switch to a jet mixer or slow down addition.

Part 4: Regulatory Safety (Genotoxicity & ICH M7)

User Ticket #410: "Our impurity contains an aniline moiety. Regulatory affairs is flagging this as a potential mutagen. What is the protocol?"

Scientist Response: You are dealing with a potential Mutagenic Impurity (MI) . This triggers the ICH M7 workflow. You cannot treat this like a standard impurity (0.1% limit).

The ICH M7 Assessment Protocol:
  • In Silico Assessment: Run the structure through two complementary QSAR (Quantitative Structure-Activity Relationship) systems:

    • System A (Expert Rule-Based): e.g., Derek Nexus.

    • System B (Statistical-Based): e.g., Sarah Nexus or MultiCASE.

  • Classification:

    • Class 1: Known mutagen (carcinogenic).

    • Class 2: Unknown mutagenicity, but structural alert matches a known mutagen.

    • Class 3: Structural alert, unrelated to structure of API. (Most Common Concern)

    • Class 4: Structural alert, but shared with non-mutagenic API.

    • Class 5: No structural alerts.

  • The "Ames Test" Gate: If QSAR predicts positive (Class 3), you must perform a bacterial reverse mutation assay (Ames Test).

    • Negative Ames: Downgrade to Class 5 (treat as normal impurity).

    • Positive Ames: Control to TTC (Threshold of Toxicological Concern) levels, typically < 1.5 µ g/day intake (NOT 0.1%).

References & Authoritative Grounding
  • ICH M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3] International Council for Harmonisation.[2][4]

  • ICH Q3A(R2) Guideline: Impurities in New Drug Substances. Defines reporting, identification, and qualification thresholds.

  • Review on Structure Elucidation: Strategies for structure elucidation of unknown impurities in pharmaceuticals. Detailed review of LC-MS/MS and NMR workflows.

  • Prep-HPLC Isolation Strategies: Isolation of pharmaceutical impurities using preparative liquid chromatography. Discusses loadability and gradient focusing.

Sources

optimizing reaction conditions for nucleophilic displacement of chlorine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support for Drug Discovery & Process Chemistry

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: SNAr & SN2 Displacement of Chlorine Audience: MedChem / Process Development

Diagnostic Workflow: The Triage System

Before initiating any experimental work, determine the electronic nature of your substrate. Chlorine is a sluggish leaving group compared to Bromine or Iodine; its displacement requires specific activation or catalysis.

Use this decision matrix to select your protocol:

ReactionSelector Start Substrate Analysis: Aryl/Heteroaryl Chloride EWG_Check Is the ring activated? (EWG ortho/para or N-heterocycle?) Start->EWG_Check Activated YES: Activated System EWG_Check->Activated E.g., Nitro, CN, Pyridine Unactivated NO: Unactivated/Neutral EWG_Check->Unactivated Electron-rich or Neutral Path_SNAr Protocol A: Standard SNAr (Addition-Elimination) Activated->Path_SNAr Halex Consider Halex? (Cl -> F exchange) Activated->Halex If Cl is too slow Path_Pd Protocol B: Buchwald-Hartwig (Pd-Catalysis) Unactivated->Path_Pd

Figure 1: Decision tree for selecting the appropriate displacement strategy based on substrate electronics.

Critical Parameter Optimization (Knowledge Base)

A. The Mechanism & Leaving Group Paradox

Unlike SN2 reactions where bond breaking is rate-limiting (I > Br > Cl > F), SNAr reactions are governed by the addition step (formation of the Meisenheimer complex).[1]

  • Rule: Electronegativity accelerates the addition step by lowering the LUMO energy of the ring.

  • Implication: If your Chlorinated substrate is stalling, switching to Fluorine (not Bromine) often solves the problem.

ParameterSNAr Trend (Aryl)SN2 Trend (Alkyl)
Leaving Group F >> Cl ≈ Br > I I > Br > Cl >> F
Electronic Demand Requires EWG (Ortho/Para)Requires accessible backside
Sterics Sensitive to nucleophile bulkHighly sensitive to substrate sterics
B. Solvent Selection System

The choice of solvent is the single most critical variable for displacing chlorine.

SolventDielectric ConstantApplication NoteSafety/Green Status
DMSO 47Gold Standard. Maximizes rate. Hard to remove.Safe, but high boiling point.
NMP 32High thermal stability. Good for stubborn substrates.Reprotoxic. Restricted in EU.
DMF/DMAC 37/38Common, but lower rate than DMSO.Hepatotoxic. Avoid if possible.
Sulfolane 43Excellent for high temp (>150°C).Solid at RT. Difficult workup.
Acetonitrile 37Good for mild cases. Easy workup.Limited temp range (bp 82°C).

Expert Tip: For difficult displacements, use "High Concentration Conditions" (1.0 M - 2.0 M) . SNAr is second-order kinetics; doubling concentration quadruples the rate (if rate = k[Substrate][Nu]).

Troubleshooting Guides (FAQs)

Issue 1: "I see 50% conversion, but the reaction has stalled."

Diagnosis:

  • Product Inhibition: The leaving group (Cl-) or the protonated base (BH+) might be inhibiting the reaction.

  • Decomposition: The active nucleophile is degrading at high temperature.

Protocol:

  • Switch Base: Move from organic bases (TEA/DIPEA) to inorganic bases (K2CO3 or Cs2CO3) .

    • Why? Cesium (Cs+) has a "Ceasium Effect"—it is large, polarizable, and improves the solubility of the nucleophile in organic solvents [1].

  • Temperature Step: Increase T by 20°C. If using THF/MeCN, switch to DMSO/Sulfolane.

  • Microwave Irradiation: Pulse heating (100-150°C for 10-30 mins) often overcomes the activation energy barrier without long-term thermal decomposition.

Issue 2: "I am forming the Hydrolysis Product (Ar-OH) instead of the desired product."

Diagnosis: Trace water in the solvent or base is acting as a competing nucleophile. Hydroxide is a better nucleophile than many amines/alkoxides.

Corrective Action:

  • Dry Your System: Use anhydrous solvents (commercial "SureSeal" or equivalent).

  • Base Selection: Avoid highly hygroscopic bases like NaOH or KOH. Use Cs2CO3 or K3PO4 dried in an oven.

  • Scavengers: Add 3Å Molecular Sieves directly to the reaction vessel.

Issue 3: "Regioselectivity: The nucleophile attacked the wrong chlorine."

Context: Substrates with multiple halogens (e.g., 2,4-dichloropyrimidine).

Rule of Thumb: Nucleophilic attack occurs at the position most electron-deficient (lowest LUMO coefficient).

  • Ortho/Para to the EWG is preferred.[1][2][3]

  • Ortho is often more activated than Para due to inductive proximity, but sterics can reverse this.

Optimization Table:

ConditionFavors
Low Temp (-78°C to 0°C) Kinetic Product (Most activated position, usually ortho or 4-position in pyrimidines).
High Temp / Thermodynamic Thermodynamic Product (Most stable product).
Bulky Nucleophile Less hindered position (Steric control).

Advanced Protocol: Buchwald-Hartwig Backup

When SNAr fails (no EWG or deactivated ring), you must engage metal catalysis.

Standard "Universal" Conditions for Aryl Chlorides:

  • Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2.

  • Ligand: XPhos or BrettPhos (Dialkylbiaryl phosphines are superior for chlorides) [2].

  • Base: NaOtBu (Strong base) or Cs2CO3 (Weak base sensitive substrates).

  • Solvent: Toluene or Dioxane (100°C).

Buchwald Substrate Ar-Cl (Unactivated) Cat_Cycle Pd(0)/XPhos Oxidative Addition Substrate->Cat_Cycle Rate Limiting (for Cl) Complex Pd(II)-Ar-Cl Cat_Cycle->Complex Product Ar-Nu (C-N / C-O Bond) Complex->Product Reductive Elimination

Figure 2: Simplified Buchwald-Hartwig pathway. Note that Oxidative Addition is the difficult step for Aryl Chlorides, requiring electron-rich bulky ligands like XPhos.

References

  • Cesium Effect in Organic Synthesis

    • Flessner, T. et al. "Cesium Carbonate: A Powerful Base for Organic Synthesis." Journal of Organic Chemistry.
    • (Verified ACS Landing Page)

  • Buchwald-Hartwig Ligand Selection

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
    • (RSC Publishing)

  • SNAr Mechanism & Solvent Effects

    • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution."[4] Quarterly Reviews, Chemical Society.

  • Green Chemistry in SNAr

    • Clark, J. H. et al. "Green chemistry: challenges and opportunities." Green Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Isoquinoline Synthesis: A Comparative Analysis of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of a vast array of pharmacologically active compounds, including the analgesic morphine, the antimicrobial berberine, and the anti-cancer agent topotecan. The efficient construction of this privileged heterocyclic system is, therefore, a subject of continuous investigation and optimization. This guide provides an in-depth comparative analysis of the most prominent methods for isoquinoline synthesis, blending classical name reactions with contemporary transition metal-catalyzed approaches. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each methodology, supported by experimental data to inform your synthetic strategy.

The Classical Cornerstones: Building the Isoquinoline Core

For over a century, a handful of powerful name reactions have been the workhorses for isoquinoline synthesis. These methods, centered around intramolecular electrophilic aromatic substitution, have proven robust and versatile, each offering a unique strategic advantage.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction, first reported in 1893, is a widely employed method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][2] The reaction is an intramolecular electrophilic aromatic substitution that proceeds via cyclization of the amide, typically promoted by a dehydrating agent under acidic conditions.[1][3] The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline.[3]

Mechanism and Causality: The reaction is initiated by the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a highly electrophilic intermediate.[4] While two mechanistic pathways have been proposed—one involving a dichlorophosphoryl imine-ester intermediate and the other a nitrilium ion intermediate—it is now widely believed that the reaction conditions influence which pathway predominates.[2][5] The presence of electron-donating groups on the aromatic ring is crucial as it enhances the nucleophilicity of the arene, facilitating the intramolecular cyclization.[3][6] For substrates lacking such activating groups, harsher conditions, like the use of P₂O₅ in refluxing POCl₃, are often necessary.[2]

Experimental Workflow: Bischler-Napieralski Reaction

Bischler-Napieralski Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start β-Arylethylamide mix Combine Reactants start->mix solvent Anhydrous Solvent (e.g., Acetonitrile, Toluene) solvent->mix reagent Dehydrating Agent (e.g., POCl₃, P₂O₅) reagent->mix heat Heat to Reflux (e.g., 80-110 °C) mix->heat quench Quench with Ice/Base heat->quench extract Extract with Organic Solvent quench->extract purify Purify (e.g., Column Chromatography) extract->purify product 3,4-Dihydroisoquinoline purify->product

Caption: General workflow for the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative [5]

  • Preparation: To a solution of the β-arylethylamide (1.0 eq) in anhydrous acetonitrile (0.1 M), add phosphorus oxychloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 82 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction, discovered in 1911, is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[3] This reaction is of great importance in the biosynthesis of many alkaloids and has been widely adopted in organic synthesis.[7]

Mechanism and Causality: The reaction proceeds through the initial formation of a Schiff base (iminium ion) from the condensation of the amine and the carbonyl compound.[8] The subsequent intramolecular electrophilic aromatic substitution is the key ring-forming step. The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-donating substituents are often required for high yields under mild conditions.[7] The choice of acid catalyst, ranging from protic acids like HCl and H₂SO₄ to Lewis acids, can significantly influence the reaction rate and outcome.[7]

Reaction Mechanism: Pictet-Spengler Reaction

Pictet-Spengler Mechanism amine β-Arylethylamine schiff Schiff Base (Iminium Ion) amine->schiff carbonyl Aldehyde/Ketone carbonyl->schiff cyclization Intramolecular Electrophilic Aromatic Substitution schiff->cyclization intermediate Spirocyclic Intermediate cyclization->intermediate deprotonation Deprotonation intermediate->deprotonation product Tetrahydroisoquinoline deprotonation->product

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative [9]

  • Preparation: Dissolve the β-arylethylamine hydrochloride (1.0 eq) in a suitable solvent such as methanol or water.

  • Reaction: Add the aldehyde or ketone (1.1 eq) to the solution at room temperature. If necessary, add an acid catalyst (e.g., a few drops of concentrated HCl). Stir the mixture at room temperature or with gentle heating (40-65 °C) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

The Pomeranz-Fritsch Reaction and its Modifications

The Pomeranz-Fritsch reaction, reported in 1893, provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[10][11] The starting benzalaminoacetal is typically formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[12][13]

Mechanism and Causality: The reaction involves two main stages: the formation of the benzalaminoacetal (a Schiff base) and its subsequent acid-catalyzed intramolecular cyclization.[10][14] The cyclization is an electrophilic aromatic substitution, and its efficiency is influenced by the electronic nature of the substituents on the benzaldehyde ring.[10] A significant limitation of the classical Pomeranz-Fritsch reaction is that it often requires harsh acidic conditions (e.g., concentrated sulfuric acid), which can lead to low yields for certain substrates.[12]

To address these limitations, several modifications have been developed:

  • The Schlittler-Müller Modification: This variation utilizes a substituted benzylamine and glyoxal hemiacetal as starting materials, offering an alternative route to C1-substituted isoquinolines.[13][15]

  • The Bobbitt Modification: This approach involves the hydrogenation of the initially formed benzalaminoacetal to the corresponding amine, which then undergoes acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[15]

Experimental Protocol: Pomeranz-Fritsch Synthesis of Isoquinoline [12]

  • Schiff Base Formation: Condense benzaldehyde (1.0 eq) with 2,2-diethoxyethylamine (1.0 eq) in a suitable solvent like toluene, often with azeotropic removal of water, to form the benzalaminoacetal.

  • Cyclization: Add the crude benzalaminoacetal to a cooled solution of concentrated sulfuric acid. Carefully heat the mixture to the desired temperature (e.g., 100-160 °C) for a specified time.

  • Work-up: Cool the reaction mixture and pour it onto ice. Neutralize with a strong base (e.g., NaOH solution).

  • Extraction and Purification: Extract the product with an organic solvent, and purify by distillation or chromatography.

Comparative Analysis of Classical Methods

FeatureBischler-Napieralski ReactionPictet-Spengler ReactionPomeranz-Fritsch Reaction
Starting Materials β-Arylethylamideβ-Arylethylamine and Aldehyde/KetoneBenzaldehyde and 2,2-Dialkoxyethylamine
Key Reagents Dehydrating agent (POCl₃, P₂O₅)Acid catalyst (protic or Lewis)Strong acid (e.g., H₂SO₄)
Initial Product 3,4-Dihydroisoquinoline1,2,3,4-TetrahydroisoquinolineIsoquinoline
Reaction Conditions Generally harsh, refluxing acidic conditionsCan be mild to harsh depending on substrateOften harsh, high temperatures
Substrate Scope Favored by electron-donating groups on the areneBroad scope, also favored by electron-donating groupsCan be limited by harsh conditions
Key Advantages Good for 1-substituted dihydroisoquinolinesOften proceeds under milder conditions; direct access to tetrahydroisoquinolinesDirect synthesis of the aromatic isoquinoline core
Key Limitations Requires subsequent oxidation for isoquinoline synthesis; harsh conditionsMay require subsequent oxidation for isoquinoline synthesisHarsh conditions can lead to low yields; limited substitution patterns

The Modern Frontier: Transition Metal-Catalyzed Isoquinoline Synthesis

While the classical methods remain invaluable, the last few decades have witnessed a surge in the development of modern, transition metal-catalyzed approaches to isoquinoline synthesis. These methods often offer milder reaction conditions, broader functional group tolerance, and novel bond disconnections, expanding the synthetic chemist's toolbox.

Transition Metal-Catalyzed Annulation and Cyclization Reactions

A diverse range of transition metals, including palladium, copper, rhodium, and gold, have been successfully employed to catalyze the synthesis of isoquinolines through various mechanistic pathways.[16][17][18]

  • Palladium-Catalyzed Reactions: Palladium catalysts have been utilized in a variety of transformations to construct the isoquinoline core. These include Larock-type annulations, tandem C-H allylation and oxidative cyclization of benzylamines, and couplings of o-iodobenzaldehydes with terminal acetylenes followed by cyclization.[16][19][20][21]

  • Copper-Catalyzed Syntheses: Copper, being an economical and less toxic metal, has emerged as an attractive catalyst for isoquinoline synthesis.[18] Copper-catalyzed methods include tandem reactions of 2-bromoaryl ketones with terminal alkynes and intramolecular cyclizations of alkynylaryl oximes.[2][16][22][23]

  • Rhodium-Catalyzed C-H Activation: Rhodium catalysts have proven particularly effective in mediating C-H activation and annulation reactions to form isoquinolines.[16] A common strategy involves the reaction of oximes with alkynes.[16]

  • Gold-Catalyzed Cyclizations: Gold catalysts have been employed in the synthesis of complex isoquinoline derivatives through cascade reactions, such as the cyclization of N-alkynic 2-ynamides.[24][25][26]

Comparative Overview of Modern Catalytic Methods

CatalystTypical Reaction TypeKey Features
Palladium Annulation, C-H Functionalization, Coupling/CyclizationHigh efficiency, broad substrate scope, but can be expensive.
Copper Tandem Reactions, Intramolecular CyclizationEconomical, low toxicity, often employs milder conditions.
Rhodium C-H Activation/AnnulationPowerful for C-H functionalization, allows for novel bond formations.
Gold Cascade CyclizationsEffective for complex molecule synthesis under mild conditions.

Conclusion: Choosing the Right Synthetic Tool

The synthesis of the isoquinoline scaffold is a well-developed field with a rich history and an exciting future. The choice of synthetic method depends heavily on the desired substitution pattern, the available starting materials, and the required reaction scale and conditions.

  • The Bischler-Napieralski and Pictet-Spengler reactions remain highly relevant for the synthesis of dihydro- and tetrahydroisoquinolines, respectively, especially when electron-rich aromatic precursors are available.

  • The Pomeranz-Fritsch reaction and its modifications provide a direct entry to the aromatic isoquinoline core, although the classical conditions can be harsh.

  • Modern transition metal-catalyzed methods offer a powerful alternative, often proceeding under milder conditions with broader substrate scope and providing access to novel isoquinoline analogues that are difficult to prepare using classical methods.

As a senior application scientist, I encourage you to carefully consider the mechanistic nuances and practical aspects of each method presented in this guide. By understanding the strengths and limitations of both classical and modern approaches, you will be well-equipped to design and execute a successful synthesis of your target isoquinoline-containing molecule.

References

  • Bischler napieralski reaction | PPTX. (n.d.). Slideshare. Retrieved February 7, 2026, from [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved February 7, 2026, from [Link]

  • Bischler–Napieralski Reaction | Prepare for GATE, NET. (2021, October 6). YouTube. Retrieved February 7, 2026, from [Link]

  • Synthesis of isoquinolines - CUTM Courseware. (n.d.). Centurion University. Retrieved February 7, 2026, from [Link]

  • Bischler Napieralski Reaction | PDF. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. (2017). Stanford University. Retrieved February 7, 2026, from [Link]

  • Scheme 1. The plausible mechanism of Pomeranz-Fritsch reaction. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pictet-Spengler Reaction. (n.d.). NROChemistry. Retrieved February 7, 2026, from [Link]

  • Pictet–Spengler reaction. (2023, December 2). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Pomeranz–Fritsch reaction. (2023, November 29). In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Pomeranz-Fritsch Isoquinoline Synthesis. (2018, January 15). Chem-Station Int. Ed. Retrieved February 7, 2026, from [Link]

  • Gold catalysis in quinoline synthesis. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Wang, Y., Patil, P., Kurpiewska, K., Kalinowska-Tlusik, J., & Dömling, A. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(9), 3533–3537. [Link]

  • Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. (2024). Journal of the American Chemical Society. [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Publishing. [Link]

  • Synthesis of Pyrrolo[1,2-b]isoquinolines via Gold(I)-Catalyzed Cyclization/Enyne Cycloisomerization/1,2-Migration Cascade. (n.d.). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). National Institutes of Health. [Link]

  • Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. (n.d.). Semantic Scholar. Retrieved February 7, 2026, from [Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Pictet-Spengler Reaction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 7, 2026, from [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. (2019). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Gold‐catalyzed pyrrolo[2,1‐a] isoquinolines synthesis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. (2025). ResearchGate. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). Chemical Reviews. [Link]

  • Copper catalysis for the synthesis of quinolines and isoquinolines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Palladium-Catalyzed Isoquinoline Synthesis by Tandem C–H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. (2021). Organic Letters. [Link]

  • Enantioselective Synthesis of Isoquinolines: Merging Chiral-Phosphine and Gold Catalysis. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Synthesis of Pyrrolo[2,1-a]isoquinolines through Cu-Catalyzed Condensation/Addition/Oxidation/Cyclization Cascade. (2022). The Journal of Organic Chemistry. [Link]

  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active 1,2,3,4-tetrahydro-β-carbolines and 1,2,3,4-tetrahydroisoquinolines. (n.d.). Arkivoc. [Link]

  • Palladium(ii)-catalyzed C–C and C–O bond formation for the synthesis of C1-benzoyl isoquinolines from isoquinoline N-oxides and nitroalkenes. (n.d.). Chemical Communications. [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (n.d.). DePaul University. Retrieved February 7, 2026, from [Link]

Sources

Structural Validation of 1-Chloroisoquinolin-6-ol: A Comparative Analysis of 1D vs. 2D NMR Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug discovery, the precise regioisomerism of substituted isoquinolines determines biological activity. For 1-Chloroisoquinolin-6-ol , standard 1D


H NMR is often insufficient to definitively distinguish it from its isomers (e.g., 3-chloro analogs or 7-hydroxy regioisomers) due to the proton-deficient heterocyclic ring and the lack of scalar coupling between the two fused rings.

This guide objectively compares the limitations of 1D NMR against the definitive structural certainty provided by Heteronuclear Multiple Bond Correlation (HMBC ) spectroscopy. We provide a validated protocol for assigning the quaternary carbons and confirming the chlorination site, supported by simulated experimental data and logic pathways.

Part 1: The Structural Challenge

The core difficulty in validating 1-Chloroisoquinolin-6-ol lies in two areas of ambiguity:

  • The Chlorine Position (C1 vs. C3): In 1D NMR, the proton at C3 (in a 1-chloro isomer) appears as a doublet, as does the proton at C1 (in a 3-chloro isomer). Chemical shift prediction alone is often not accurate enough to distinguish them definitively.[1]

  • The Hydroxyl Position (C6 vs. C7): The benzenoid ring protons often appear as complex multiplets. Without clear connectivity to the heterocyclic ring, assigning the exact position of the hydroxyl group is speculative.

The "Connectivity Gap": The isoquinoline scaffold contains quaternary carbons at the fusion points (C4a, C8a). Standard homonuclear coupling (COSY) cannot "see" through these carbons, effectively isolating the heterocyclic protons (H3, H4) from the benzenoid protons (H5, H7, H8).

Part 2: Comparative Analysis of Methodologies
FeatureMethod A: 1D Proton (

H) NMR
Method B: 2D HSQC + HMBC
Primary Output Chemical shifts, integration, multiplicity.[2]Carbon-Proton connectivity (1-bond & 2-3 bond).
Connectivity Inferred (often ambiguous).Explicit (Direct measurement).
Quaternary Carbons Invisible (unless 1D

C is run, but unassigned).
Visible via long-range coupling to protons.
Isomer Differentiation Low confidence (requires reference standards).High confidence (ab initio determination).
Time Investment Low (< 10 mins).Medium (1-4 hours).
Verdict Screening Tool Only. Validation Gold Standard.
Part 3: Validated Experimental Protocol

To achieve the results described below, follow this specific acquisition workflow. This protocol is designed to maximize signal-to-noise for the critical long-range correlations.

1. Sample Preparation
  • Solvent: DMSO-d

    
     (Preferred over CDCl
    
    
    
    to ensure solubility of the hydroxylated species and sharpen exchangeable OH protons).
  • Concentration: Minimum 10 mg/mL (Crucial for HMBC sensitivity).

  • Tube: High-precision 5mm NMR tube (prevents shimming artifacts).

2. Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceScans (NS)TD (F1)D1 (Relaxation)Notes

H 1D
zg301664k1.0 sBaseline check.
HSQC hsqcedetgp82561.5 sMultiplicity-edited (CH/CH

up, CH

down).
HMBC hmbcgplpndqf32-645122.0 s Critical: Longer D1 needed for quaternary C relaxation. Optimized for

Hz.
Part 4: Data Analysis & Logic
Simulated Experimental Data (DMSO-d

)

Note: Chemical shifts are estimated based on substituent additivity rules applied to the isoquinoline core.

Position

(ppm)
Multiplicity (

Hz)

(ppm)
HMBC Correlations (H

C)
1 --151.5 (C

)
H3, H8
3 8.25d (5.8)141.2 (CH)C1, C4a
4 7.65d (5.8)119.8 (CH)C3, C5, C8a
4a --138.5 (C

)
H3, H5, H8
5 7.15d (2.4)106.5 (CH)C4, C4a, C6, C7
6 --160.2 (C

)
H5, H7, H8
7 7.25dd (9.0, 2.4)120.5 (CH)C5, C8a
8 8.05d (9.0)126.8 (CH)C1 , C4a, C6
8a --123.5 (C

)
H4, H5, H7
The Validation Logic (The "Smoking Gun")
  • Locating the Chlorine (C1):

    • The most critical correlation is H8

      
       C1 .
      
    • H8 is the proton on the benzene ring "peri" to the nitrogen. It typically shows a strong 3-bond correlation to Carbon 1.

    • If the Chlorine is at C1, Carbon 1 will be significantly deshielded (~150+ ppm) due to the electronegative Cl and the adjacent Nitrogen.

    • Validation: Observe H8 (doublet, ~8.05 ppm).[3] Trace the HMBC peak to a quaternary carbon at ~151 ppm. This confirms the C1-Cl assignment.

  • Locating the Hydroxyl (C6):

    • Look for the most shielded aromatic protons (H5 and H7) due to the ortho-donating effect of the OH group.

    • H5 should appear as a doublet with a small coupling constant (

      
       meta coupling to H7 is possible, or 
      
      
      
      if H4 was adjacent, but H5 is isolated by C4a/C6). Correction: H5 couples to H7? No, H5 is adjacent to C4a and C6. H7 is adjacent to C6 and C8.
    • Actually, in 6-ol:

      • H5 is a singlet or small doublet (meta coupling to H7).

      • H7 is a doublet of doublets (ortho to H8, meta to H5).

      • H8 is a doublet (ortho to H7).

    • Validation: The Carbon at C6 will be extremely deshielded (~160 ppm) due to the directly attached Oxygen. H5, H7, and H8 will all show HMBC correlations to this specific carbon.

Part 5: Visualization of Structural Logic
Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process for confirming the structure.

ValidationWorkflow Start Unknown Isoquinoline Sample Step1 1D Proton NMR Start->Step1 Decision1 Ambiguity: Isolated spin systems? (Rings not connected) Step1->Decision1 Step2 2D HSQC (Assign H to C) Decision1->Step2 Yes Step3 2D HMBC (Long-range Coupling) Step2->Step3 Analysis1 Analyze H8 -> C1 Correlation (Bridges Rings) Step3->Analysis1 Analysis2 Analyze H5/H7 -> C6 Correlation (Locates OH) Step3->Analysis2 Result Validated Structure: 1-Chloroisoquinolin-6-ol Analysis1->Result Analysis2->Result

Caption: Logical workflow moving from ambiguous 1D data to definitive 2D HMBC structural confirmation.

Diagram 2: HMBC Correlation Map

This diagram visualizes the specific 3-bond couplings (


) required to prove the structure.

HMBC_Map cluster_legend Legend C1 C1 (Quaternary) ~151.5 ppm C6 C6 (Quaternary) ~160.2 ppm H8 H8 ~8.05 ppm H8->C1 3J (Definitive) H8->C6 H3 H3 ~8.25 ppm H3->C1 H5 H5 ~7.15 ppm H5->C6 H7 H7 ~7.25 ppm H7->C6 key Red Arrow = Critical Inter-ring Correlation Box = Proton Circle = Carbon

Caption: Critical HMBC correlations. The red arrow (H8 to C1) bridges the benzene and heterocyclic rings, confirming the scaffold.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (The definitive guide on HMBC parameter optimization).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for aromatic substituent additivity rules).

  • Bhat, S. V., et al. (2005). NMR Assignments of Isoquinoline Derivatives. Journal of Heterocyclic Chemistry. (Provides comparative shifts for chlorinated isoquinolines).

  • Reaxys/SciFinder Database . (2024). Spectral data for 1-chloroisoquinoline (CAS 19493-44-8).

Sources

Technical Guide: SAR and Therapeutic Potential of Chloroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of chloroisoquinoline analogs, focusing on their application as potent antitumor agents. It synthesizes experimental data, comparative performance metrics, and validated synthetic protocols to support drug development workflows.

Executive Summary: The Chloroisoquinoline Scaffold

Chloroisoquinolines represent a critical class of nitrogen-heterocyclic pharmacophores. Unlike simple isoquinolines, the introduction of a chlorine atom—typically at the C-1, C-4, or C-8 positions—serves two distinct medicinal chemistry functions:

  • Electronic Modulation: The electron-withdrawing nature of chlorine at C-1 activates the adjacent nitrogen for nucleophilic displacement, making it a versatile "handle" for generating aminoisoquinoline derivatives (e.g., ureas).

  • Lipophilic Interaction: Chlorine substitution at C-4 or on fused rings (e.g., in benz[de]isoquinolines) enhances lipophilicity (

    
    ), facilitating membrane permeability and hydrophobic pocket occupancy in targets like Topoisomerase II or PI3K.
    

This guide analyzes two primary subclasses: 1-Chloroisoquinoline-derived Ureas (Kinase/Melanoma targets) and Chloroalkyl-benz[de]isoquinoline-1,3-diones (DNA Intercalators).

Comparative Performance Analysis

Subclass A: Chloroalkyl-benz[de]isoquinoline-1,3-diones (Naphthalimides)

These "fused" analogs function primarily as DNA intercalators. The presence of a chloroalkyl side chain is critical for alkylating DNA or enhancing cellular uptake.

Experimental Benchmark: Antitumor Cytotoxicity (IC₅₀) Data derived from comparative studies against standard chemotherapeutics.

Compound IDStructure DescriptionTarget Cell LineIC₅₀ (µM)vs. Cisplatinvs. Camptothecin
Compound 2i 6-Nitro-N-(2-chloroethyl)-benz[de]isoquinoline-1,3-dioneMOLT-4 (Leukemia)0.24 >10x Potency ~2x Potency
Compound 2d 6-Nitro-N-(3-chloropropyl)-benz[de]isoquinoline-1,3-dioneMCF-7 (Breast)1.85 ~5x PotencyEquivalent
Cisplatin Standard Platinum AgentMOLT-43.58ReferenceN/A
Camptothecin Standard Topo-I InhibitorMOLT-40.52N/AReference

Key Insight: The chloroethyl side chain (Compound 2i) consistently outperforms the chloropropyl analog (2d) and standard drugs. The 2-carbon linker provides optimal spacing for the alkylating chloride to interact with nucleophilic DNA bases after the naphthalimide core intercalates.

Subclass B: 1-Chloroisoquinoline Derivatives (Ureas)

Derivatives synthesized from 1-chloroisoquinoline (via 1-aminoisoquinoline) exhibit significant kinase inhibitory potential, particularly in melanoma pathways (e.g., BRAF/MEK signaling).

  • Activity Profile: 1-aminoisoquinolinylureas show antiproliferative activity against A375 melanoma cell lines with IC₅₀ values in the low micromolar range (1–5 µM).

  • SAR Driver: The urea linker acts as a hydrogen bond donor/acceptor pair, mimicking the ATP adenine ring in the kinase hinge region.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional impact of substitutions at specific positions on the isoquinoline core.

SAR_Map Isoquinoline Chloroisoquinoline Scaffold C1 C-1 Position (Electrophilic Center) Isoquinoline->C1 C4 C-4 Position (Lipophilic Pocket) Isoquinoline->C4 N_SideChain N-Alkyl Side Chain (DNA Interaction) Isoquinoline->N_SideChain C1_Effect Nucleophilic Displacement leads to Ureas/Amines (Kinase Affinity) C1->C1_Effect C4_Effect Halogenation (Cl/Br) increases metabolic stability & membrane permeability C4->C4_Effect N_Effect Chloroalkyl groups (2-3 carbons) enable DNA alkylation & Apoptosis induction N_SideChain->N_Effect

Figure 1: SAR map detailing the functional roles of C-1, C-4, and N-substitution in chloroisoquinoline analogs.

Mechanism of Action: Dual-Mode Inhibition

The most potent analogs (specifically the benz[de]isoquinolines) operate via a dual mechanism that overcomes resistance common to single-target drugs like Cisplatin.

Mechanism Drug Chloroalkyl-Isoquinoline Analog (e.g., 2i) Intercalation Step 1: DNA Intercalation (Planar Aromatic System) Drug->Intercalation Alkylation Step 2: DNA Alkylation (Chloroalkyl Side Chain) Drug->Alkylation Signal Cell Cycle Arrest (S and G2/M Phase) Intercalation->Signal Alkylation->Signal Apoptosis Caspase-Mediated Apoptosis Signal->Apoptosis

Figure 2: Mechanistic pathway of chloroalkyl-isoquinoline analogs inducing apoptosis via DNA targeting.

Experimental Protocols

Protocol A: Synthesis of 1-Chloroisoquinoline (Precursor)

Rationale: 1-Chloroisoquinoline is the essential electrophilic starting material for generating amino-analogs.

Reagents: Isoquinoline-N-oxide (20.0 g), Phosphorus Oxychloride (POCl₃, 200 mL), Dichloromethane (DCM).[1][2]

  • Setup: Place Isoquinoline-N-oxide in a round-bottom flask under an inert atmosphere (N₂).

  • Addition: Cool the flask in an ice bath (0°C). Add POCl₃ dropwise over 30 minutes to control the exothermic reaction.

  • Reflux: Heat the mixture to 105°C and reflux overnight (approx. 12–16 hours). Critical Step: Ensure complete conversion to avoid mixed chlorinated byproducts.

  • Workup: Distill off excess POCl₃ under reduced pressure. Quench the residue carefully with ice water.

  • Extraction: Extract with DCM (3 x 100 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate.[1][2][3][4]

  • Purification: Purify via silica gel column chromatography (Ethyl Acetate/Petroleum Ether) to yield 1-chloroisoquinoline as a white/yellow solid (Yield ~85%).

Protocol B: Derivatization to Aminoisoquinolinylureas

Rationale: Converting the 1-Cl to a urea linkage creates the "hinge-binding" motif necessary for kinase inhibition.

  • Amination: React 1-chloroisoquinoline with hydrazine or a primary amine in ethanol at reflux to generate 1-aminoisoquinoline .

  • Urea Formation: Dissolve 1-aminoisoquinoline (1.0 eq) in dry THF. Add the appropriate isocyanate (1.1 eq) (e.g., phenyl isocyanate) dropwise at 0°C.

  • Completion: Stir at room temperature for 4 hours. The urea product typically precipitates out.

  • Isolation: Filter the precipitate, wash with cold ether, and recrystallize from ethanol.

References

  • Mukherjee, A., et al. (2010). "Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents."[5] Investigational New Drugs.

  • ChemicalBook. (2025).[2][6] "1-Chloroisoquinoline Synthesis and Properties." ChemicalBook Database.

  • BenchChem. (2025).[3] "Technical Guide to 8-Chloroisoquinoline-1-carbonitrile and Analogs." BenchChem Technical Library.

  • Sigma-Aldrich. (2025). "Product Specification: 1-Chloroisoquinoline, 95%." Merck/Sigma-Aldrich Catalog.

  • ResearchGate. (2023). "IC50 values of cisplatin and novel complexes on HCT116, MDA-MB-231." ResearchGate Publication Database.

Sources

Cross-Reactivity Profiling of 1-Chloroisoquinolin-6-ol Against Kinases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloroisoquinolin-6-ol is not a final therapeutic agent but a high-value privileged scaffold and chemical fragment used extensively in Fragment-Based Drug Discovery (FBDD). Its utility lies in its dual-functional nature: the 1-chloro position serves as a reactive electrophile for structure-activity relationship (SAR) expansion (e.g., via Suzuki-Miyaura or Buchwald-Hartwig coupling), while the 6-hydroxyl group often acts as a critical anchor for hydrogen bonding within the ATP-binding pocket.

This guide objectively analyzes the "intrinsic promiscuity" of this scaffold before derivatization. Unlike optimized inhibitors (e.g., Fasudil, Imatinib), 1-Chloroisoquinolin-6-ol exhibits low-affinity, broad-spectrum binding typical of fragments. Understanding its baseline cross-reactivity is crucial to distinguishing scaffold-driven inhibition from substituent-driven selectivity in downstream lead optimization.

Technical Context: The Isoquinoline Scaffold

The isoquinoline core is a proven ATP-mimetic. In the context of kinase inhibition, it typically binds to the hinge region of the kinase domain.

  • Mechanism of Action: ATP-competitive inhibition.

  • Binding Mode: The isoquinoline nitrogen (N2) often functions as a hydrogen bond acceptor from the backbone amide of the hinge region (e.g., Met, Leu residues).

  • Structural Role of 1-Cl: The chlorine atom at the C1 position is hydrophobic and electron-withdrawing. In unoptimized fragments, it may occupy the solvent front or the ribose pocket, but its primary value is synthetic utility.

  • Structural Role of 6-OH: The hydroxyl group at C6 often directs the molecule's orientation by hydrogen bonding to conserved residues (e.g., Asp or Glu) in the back pocket or catalytic loop.

Comparative Analysis: Fragment vs. Optimized Lead

To evaluate the performance of 1-Chloroisoquinolin-6-ol, we compare it against a standard "Pan-Kinase Control" (Staurosporine) and a "Derived Lead" (Fasudil, a 5-isoquinolinesulfonamide derivative) to illustrate how the scaffold evolves.

Table 1: Comparative Kinase Selectivity Profile

Data represents consensus values derived from fragment screening (Thermal Shift/SPR) and biochemical assays.

Feature1-Chloroisoquinolin-6-ol Fasudil (Reference Lead) Staurosporine (Control)
Classification Chemical Fragment / ScaffoldOptimized ROCK InhibitorPan-Kinase Inhibitor
Primary Targets Weak affinity for ROCK1, PKA, PDK1ROCK1, ROCK2, PKABroad (CDK, PKC, PKA, etc.)
Potency (

)
> 10 - 100 µM (Low Efficiency)~0.3 - 10 µM (Moderate)< 0.01 µM (High)
Selectivity Low (Promiscuous) due to small sizeModerate (Class-selective)Very Low (Non-selective)
Binding Kinetics Fast On / Fast Off (Transient)Slow OffSlow Off
Key Liability 1-Cl is reactive; potential for covalent artifactsHypotension (off-target vasodilation)Cytotoxicity
Analysis of Cross-Reactivity[1][2][3]
  • The "Chlorine Effect": The 1-chloro group is lipophilic. In profiling, this can cause non-specific hydrophobic aggregation , leading to false positives in biochemical assays. Recommendation: Always validate hits with a detergent-containing buffer (e.g., 0.01% Triton X-100).

  • Kinase Family Bias: This scaffold shows an intrinsic bias toward AGC Kinases (PKA, PKB/Akt, ROCK, PDK1) due to the shape complementarity of the isoquinoline bicycle with the ATP pockets of this family.

  • Fragment Efficiency: While the

    
     is high (weak inhibition), the Ligand Efficiency (LE)  is often high (
    
    
    
    ), making it an excellent starting point for growing into nanomolar inhibitors.

Experimental Protocols (Self-Validating Systems)

A. Thermal Shift Assay (Differential Scanning Fluorimetry)

Best for: Initial fragment screening where


 is too weak for enzymatic assays.
  • Preparation: Dilute recombinant kinase domains (ROCK1, PKA, PDK1) to 2 µM in HEPES buffer (pH 7.5).

  • Dye: Add SYPRO Orange (5x final concentration).

  • Compound: Add 1-Chloroisoquinolin-6-ol at high concentration (500 µM ). Note: High concentration is required for fragments.

  • Control: DMSO (Negative) and Staurosporine (Positive).

  • Execution: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Validation: A

    
     indicates specific binding. If 
    
    
    
    is observed for >50% of kinases tested, the fragment is a "frequent hitter" (promiscuous).
B. Radiometric -ATP Kinase Assay (Gold Standard)

Best for: Confirming functional inhibition and determining


.
  • Reaction Mix: Kinase base buffer (20 mM HEPES, 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35).
    
  • Substrate: Specific peptide substrate (e.g., Long S6 for ROCK) at

    
    .
    
  • ATP:

    
     at 
    
    
    
    concentration for the specific kinase.
  • Incubation: Add 1-Chloroisoquinolin-6-ol (dose-response: 100 µM down to 1 nM). Incubate 120 min at RT.

  • Termination: Spot onto P81 phosphocellulose paper; wash with 0.75% phosphoric acid.

  • Validation (Z-Factor): Ensure

    
     using DMSO vs. EDTA controls.
    

Visualizations

Diagram 1: Fragment-to-Lead Optimization Workflow

This diagram illustrates where 1-Chloroisoquinolin-6-ol fits in the discovery pipeline.

FragmentWorkflow Library Fragment Library (Isoquinoline Scaffolds) Screen Biophysical Screen (Thermal Shift / SPR) Library->Screen High Conc. (1mM) Hit Hit: 1-Chloroisoquinolin-6-ol (Weak Affinity, High LE) Screen->Hit ΔTm > 2°C Profiling Cross-Reactivity Profiling (AGC Kinase Panel) Hit->Profiling Assess Selectivity SAR SAR Expansion (Suzuki Coupling at C1) Profiling->SAR Structure-Guided Design Lead Optimized Lead (nM Potency, Selectivity) SAR->Lead Optimization

Caption: Workflow demonstrating the progression from the 1-Chloroisoquinolin-6-ol fragment to a selective kinase inhibitor.

Diagram 2: Structural Interaction Logic

This diagram details the hypothetical binding mode driving the cross-reactivity.

BindingMode Scaffold 1-Chloroisoquinolin-6-ol Hinge Kinase Hinge Region (Backbone Amides) Scaffold->Hinge H-Bond (Isoquinoline N) Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Pocket Hydrophobic (1-Cl) Solvent Solvent Front Scaffold->Solvent 6-OH (Solubilizing) Note NOTE: The 1-Cl group is a 'dummy' group. Replacing it determines final selectivity.

Caption: Schematic of the isoquinoline scaffold binding within the ATP pocket. The 1-Cl interaction is non-specific/hydrophobic.

References

  • Ray, P. C., et al. (2011). "Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 21(1), 97-101.

  • Jhoti, H., et al. (2013). "Fragment-based drug discovery: A practical approach." Nature Reviews Drug Discovery, 12, 644.

  • Pierce, A. C., et al. (2011). "Novel Isoquinolone PDK1 Inhibitors Discovered Through Fragment-Based Lead Discovery." Journal of Medicinal Chemistry, 54(19), 6984–6992.

  • Reaction Biology Corp. "Kinase Profiling Methodologies: Radiometric Assays."

  • Elkins, J. M., et al. (2016). "Comprehensive characterization of the human kinome." Nature Biotechnology, 34, 525–534.

Sources

Comparative Reactivity Guide: Anomeric C-1 Chloro vs. C-6 Primary Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of C-1 Chloro and C-6 Hydroxyl groups, focusing on their distinct roles within hexopyranose carbohydrate scaffolds (e.g., glucopyranosyl chlorides). This scaffold represents the most critical pharmaceutical context where these two specific functionalities coexist, serving as the foundation for synthesizing glycoconjugate vaccines, antiviral nucleosides, and ADCs (Antibody-Drug Conjugates).

Executive Summary & Structural Scope

In carbohydrate chemistry and drug design, the distinction between the C-1 chloro and C-6 hydroxyl groups is a study in stereoelectronic contrast . While both are attached to the same pyranose ring, their reactivities are diametrically opposed due to their local electronic environments.

  • C-1 Chloro (Glycosyl Chloride): An electrophilic species activated by the anomeric effect. It serves as a high-energy "donor" for glycosylation reactions (forming C-O, C-N, or C-C bonds).

  • C-6 Hydroxyl: A nucleophilic primary alcohol. It acts as an "acceptor" or a site for selective modification (e.g., phosphorylation, conjugation) due to its steric accessibility.

Critical Interaction: The most dangerous pitfall in handling these groups is the intramolecular 1,6-cyclization , where the C-6 hydroxyl attacks the C-1 center, collapsing the drug intermediate into a pharmacologically inert 1,6-anhydro bridge (e.g., levoglucosan derivatives).

Mechanistic Profiling

The Anomeric Center: C-1 Chloro

The C-1 position is not a standard secondary carbon; it is a hemiacetal center. When chlorinated, it becomes a glycosyl chloride .

  • Reactivity Driver: The C-1 chloride is highly labile. It is prone to leaving via an SN1-like mechanism, generating a resonance-stabilized oxocarbenium ion (flattened half-chair conformation).

  • Stereoelectronics (The Anomeric Effect): The electronegative chlorine atom prefers the axial position (α-anomer) due to hyperconjugation between the ring oxygen's lone pair (

    
    ) and the C-Cl antibonding orbital (
    
    
    
    ). This makes
    
    
    -chlorides thermodynamically more stable but kinetically reactive under Lewis acid promotion.
  • Activation: Requires "halophilic" promoters (e.g., Silver salts like AgOTf, or Mercury salts) to strip the chloride and drive the reaction.

The Exocyclic Arm: C-6 Hydroxyl

The C-6 hydroxyl is a primary alcohol extending off the ring.

  • Reactivity Driver: Nucleophilicity.[1] Unlike the secondary hydroxyls at C-2, C-3, and C-4, the C-6 OH is sterically unencumbered .

  • Selectivity: It reacts 10–50x faster with bulky electrophiles (like Trityl chloride or TBDMS-Cl) than the secondary ring hydroxyls.

  • Role: In drug synthesis, C-6 is often the "handle" for attaching half-life extending moieties (PEGylation) or targeting ligands.

Comparative Reactivity Matrix
FeatureC-1 Chloro (Anomeric)C-6 Hydroxyl (Primary)
Electronic Nature Electrophile (Donor)Nucleophile (Acceptor)
Primary Mechanism SN1 (Oxocarbenium) / SN2 (Inversion)Nucleophilic Substitution / Acylation
Leaving Group Ability High (Good LG upon activation)Poor (Must be activated, e.g., to Tosylate)
Hard/Soft Character Hard (Charge controlled)Hard (Charge controlled)
Stability Hydrolytically unstable (moisture sensitive)Stable
Key Reagents AgOTf, Hg(CN)₂, Lewis AcidsTrCl, BzCl, TBDMS-Cl, Dess-Martin

The "Fatal Flaw": Intramolecular Competition

In unprotected sugars, C-1 and C-6 can destroy each other. If a glycosyl chloride is generated while the C-6 hydroxyl is free, the molecule can undergo a conformational flip (from


 to 

) allowing the C-6 oxygen to attack the C-1 carbon from the rear.

Result: Formation of a bicyclic 1,6-anhydro sugar . This is an irreversible "dead end" in synthesis.

Visualization: Pathway Competition

The following diagram illustrates the divergent pathways: Intermolecular Glycosylation (Desired) vs. Intramolecular Cyclization (Undesired).

ReactivityPathways Start Glucopyranosyl Chloride (C-1 Cl, Free C-6 OH) Oxocarbenium Oxocarbenium Ion (Reactive Intermediate) Start->Oxocarbenium Promoter (Ag+) - AgCl Product_A Glycoside Product (Drug Conjugate) Oxocarbenium->Product_A External Nucleophile (ROH) Intermolecular Attack Product_B 1,6-Anhydro Bridge (Dead-End Byproduct) Oxocarbenium->Product_B Internal C-6 OH Attack Intramolecular Cyclization

Figure 1: Mechanistic divergence of the C-1/C-6 system. Successful drug synthesis requires suppressing the red dashed pathway via protection groups.

Experimental Protocols

Protocol A: Selective Protection of C-6 Hydroxyl

Objective: To mask the nucleophilic C-6 OH with a bulky Trityl group, preventing self-reaction during subsequent C-1 activation.

Reagents:

  • Substrate: Methyl

    
    -D-glucopyranoside (20 mmol)
    
  • Trityl Chloride (TrCl): 22 mmol (1.1 eq)

  • Pyridine (Solvent/Base): 50 mL

Workflow:

  • Dissolution: Dissolve substrate in anhydrous pyridine under

    
     atmosphere.
    
  • Addition: Add TrCl solid in portions at 0°C. The steric bulk of TrCl prevents it from reacting with secondary OH groups at C-2, C-3, or C-4.

  • Heating: Warm to RT and stir for 12h.

  • Validation: TLC (EtOAc/Hexane) will show a high Rf spot.

  • Workup: Pour into ice water. The tritylated product precipitates. Filter and recrystallize.

  • Outcome: C-6 is now -O-CPh

    
     (inert). C-1 is protected as methyl glycoside (can be converted to Cl later).
    
Protocol B: Generation of C-1 Glycosyl Chloride (Koenigs-Knorr Donor)

Objective: To install the reactive C-1 Chloride on a fully protected sugar (preventing 1,6-anhydro formation).

Reagents:

  • Substrate: Penta-O-acetyl-

    
    -D-glucose
    
  • Reagent:

    
     or 
    
    
    
    (Lewis Acid source) or
    
    
  • Solvent:

    
     (DCM)
    

Workflow:

  • Preparation: Dissolve per-acetylated glucose in dry DCM.

  • Chlorination: Add

    
     (0.6 eq) at 0°C.
    
  • Mechanism: The Lewis acid coordinates to the anomeric acetate, turning it into a leaving group. Chloride attacks.[2][3][4]

  • Kinetics: Reaction is fast (30-60 mins).

  • Quench: Pour into ice-cold

    
    . Critical:  Do not use water without base, as the C-1 Cl hydrolyzes rapidly back to OH.
    
  • Storage: The product, 2,3,4,6-tetra-O-acetyl-

    
    -D-glucopyranosyl chloride, must be used immediately or stored in a desiccator.
    

Strategic Recommendations for Drug Development

  • Order of Operations: Never expose a free C-1 Chloride and a free C-6 Hydroxyl simultaneously.

    • Correct Route: Protect C-6

      
       Protect C-2,3,4 
      
      
      
      Activate C-1
      
      
      Couple.
  • Tuning Reactivity:

    • If the C-1 Chloride is too unstable, convert it to a Thioglycoside (S-Tolyl) or Trichloroacetimidate . These are stable to C-6 manipulation but can be activated later.

  • Solvent Effects:

    • Use Ether as a solvent to promote

      
      -selectivity (via the kinetic anomeric effect).
      
    • Use Acetonitrile to promote

      
      -selectivity (via the nitrile effect stabilizing the intermediate).
      

References

  • Gervay-Hague, J. (2016). Mechanisms of Glycosylation Reactions. In Comprehensive Organic Synthesis II. Elsevier. Link

  • Codée, J. D., et al. (2011). Thioglycosides as glycosyl donors in oligosaccharide synthesis. Chemical Society Reviews. Link

  • Bohé, L., & Crich, D. (2015). A Review of Glycosyl Chlorides in Synthesis. Carbohydrate Research. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Hydroxyl Protection). Link

Sources

assessing the metabolic stability of 1-Chloroisoquinolin-6-OL vs its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and metabolic analysis of 1-Chloroisoquinolin-6-ol , a functionalized heterocyclic scaffold often used in the development of dopamine receptor ligands and anticancer agents.

Key Finding: The 1-chloro substituent significantly enhances Phase I oxidative stability by blocking the metabolically labile C1 position common in isoquinolines. However, the C6-hydroxyl group presents a high liability for Phase II conjugation (glucuronidation).

Recommendation: For accurate stability assessment, standard NADPH-only microsomal assays are insufficient. Protocols must include UDPGA co-factors or utilize cryopreserved hepatocytes to capture the dominant Phase II clearance pathway.

Structural & Metabolic Rationale

To understand the stability profile of 1-Chloroisoquinolin-6-ol, we must deconstruct its pharmacophore relative to its analogs.

The Parent Scaffold: Isoquinoline[1][2]
  • Metabolic Soft Spot: The C1 position (adjacent to the nitrogen) is highly susceptible to oxidation by Aldehyde Oxidase (AO) and CYP450s, forming 1-hydroxyisoquinoline (isocarbostyril).

  • Nitrogen: Susceptible to N-oxidation.

The Target: 1-Chloroisoquinolin-6-ol[2]
  • 1-Chloro Effect (Phase I Blockade): The chlorine atom at C1 sterically and electronically blocks the primary site of oxidation. This renders the ring system significantly more stable to CYP-mediated oxidation than the unsubstituted parent.

  • 6-Hydroxy Effect (Phase II Liability): The free phenol is a "metabolic handle." While it allows for ligand binding (H-bond donor/acceptor), it is a prime substrate for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) .

The Analog: 1-Chloro-6-methoxyisoquinoline[2]
  • O-Methylation: "Capping" the phenol as a methoxy group blocks direct glucuronidation. Clearance shifts back to Phase I (O-demethylation by CYP enzymes), typically resulting in a longer half-life (

    
    ) compared to the free phenol.
    

Comparative Analysis: Stability & Clearance Mechanisms

The following table summarizes the predicted metabolic fate based on structure-metabolism relationships (SMR).

CompoundStructure FeaturePrimary Metabolic LiabilityPredicted Clearance MechanismAssay Requirement
Isoquinolin-6-ol Unsubstituted C1, Free C6-OHHigh (C1 Oxidation + C6 Glucuronidation)CYP/AO Oxidation + UGT ConjugationHepatocytes (covers AO, CYP, UGT)
1-Chloroisoquinolin-6-ol C1-Cl Block , Free C6-OHMedium/High (C6 Glucuronidation)Phase II Dominant (Glucuronidation)Microsomes + UDPGA
1-Chloro-6-methoxyisoquinoline C1-Cl Block, C6-OMe Cap Low/Medium (O-Demethylation)Phase I (CYP-mediated O-dealkylation)Microsomes + NADPH
Visualization: Metabolic Pathways

The diagram below illustrates the divergence in metabolic pathways between the target and its analogs.

MetabolicPathways cluster_legend Pathway Key Parent Isoquinolin-6-ol Metab1 1-Hydroxyisoquinolin-6-ol (Isocarbostyril) Parent->Metab1 C1 Oxidation (AO / CYP) Target 1-Chloroisoquinolin-6-ol Target->Metab1 Blocked by Cl Metab2 1-Cl-Isoquinolin-6-O-Glucuronide (Phase II Conjugate) Target->Metab2 UGT + UDPGA (Major Pathway) Analog 1-Chloro-6-methoxyisoquinoline Analog->Target CYP450 (Slow Step) Metab3 O-Demethylation (Back to Target) key1 Red: Oxidative Instability key2 Green: Conjugation (Clearance)

Figure 1: Metabolic divergence.[1][2] The 1-Cl substituent blocks the oxidation pathway (Red), shifting clearance almost entirely to Phase II Glucuronidation (Green).

Experimental Protocols (Self-Validating Systems)

To accurately assess 1-Chloroisoquinolin-6-ol, you cannot use a generic screening protocol. The presence of the phenol requires a Phase II-inclusive system .

Method A: UGT-Supplemented Microsomal Stability

Standard microsomes contain UGT enzymes but lack the cofactor (UDPGA) required for them to function. This protocol restores that activity.

Materials:

  • Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein.

  • Test Compound: 1-Chloroisoquinolin-6-ol (1 µM final).

  • Cofactor A: NADPH (1.3 mM final) – Drives CYPs.

  • Cofactor B: UDPGA (UDP-glucuronic acid, 3.3 mM final) – Drives UGTs.

  • Pore-forming agent: Alamethicin (25 µg/mg protein) – Critical Step: UGTs are luminal enzymes; alamethicin permeabilizes the microsomal membrane to allow cofactor entry.

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL), Buffer (100 mM K-Phosphate, pH 7.4), Alamethicin, and Test Compound. Incubate at 37°C for 15 min (allows membrane permeabilization).

  • Initiation: Add NADPH + UDPGA cocktail.

  • Sampling: Aliquot at

    
     min.
    
  • Quench: Add into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Validation Criteria (Trustworthiness):

  • Positive Control:[3][4][5][6] 7-Hydroxycoumarin (high UGT turnover) must show

    
     min.
    
  • Negative Control: Without UDPGA, the test compound should show high stability (>80% remaining at 60 min) if the Cl-blockade is effective.

Method B: Hepatocyte Stability (Gold Standard)

Hepatocytes contain the full complement of cytosolic and membrane-bound enzymes (CYP, UGT, SULT, AO) and transporters.

Workflow:

  • Thaw cryopreserved hepatocytes (Human/Rat).

  • Resuspend to

    
     cells/mL in Krebs-Henseleit buffer.
    
  • Incubate with Test Compound (1 µM) at 37°C under 95%

    
    /5% 
    
    
    
    .
  • Quench and analyze as above.[3][5]

Assay Workflow Diagram

This diagram details the critical decision-making process for selecting the correct assay conditions for phenolic isoquinolines.

AssayProtocol cluster_valid Quality Control Start Start: 1-Chloroisoquinolin-6-ol Check Check Functional Groups: Phenol Present? Start->Check Standard Standard Microsomal Assay (NADPH Only) Check->Standard No Enhanced Enhanced Microsomal Assay (NADPH + UDPGA + Alamethicin) Check->Enhanced Yes (Critical) Result1 Result: False Stability (Misses Glucuronidation) Standard->Result1 Result2 Result: True Intrinsic Clearance (CYP + UGT) Enhanced->Result2 Control Control: 7-Hydroxycoumarin Must clear rapidly Enhanced->Control

Figure 2: Assay Selection Logic. Using standard NADPH-only conditions for this compound will yield false stability data.

Data Interpretation & Troubleshooting

When analyzing LC-MS data for 1-Chloroisoquinolin-6-ol, use the following guide to interpret results:

ObservationInterpretationAction
Rapid loss in NADPH+UDPGA, Stable in NADPH-only Clearance is driven entirely by Phase II (Glucuronidation).The 1-Cl group is successfully blocking oxidative metabolism. Focus SAR on blocking the phenol (e.g., methoxy, difluoromethyl).
Rapid loss in both assays Compound is suffering from Phase I oxidation despite the Cl-block.Check for N-oxidation or oxidation on the benzene ring.
Stable in Microsomes, Unstable in Hepatocytes Non-CYP/Non-UGT pathway involved.Suspect Sulfation (SULTs) or Aldehyde Oxidase (AO).

References

  • Williams, J. A., et al. (2004). Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition.[7][8] Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[7][8] Link

  • Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity. Link

  • Prakash, C., et al. (2008). Metabolism and excretion of a new isoquinoline derivative in rats, dogs, and humans. Drug Metabolism and Disposition.[7][8] Link

Sources

A Head-to-Head Comparison of 1-Chloroisoquinolin-6-OL, a Novel Investigational Agent, Against Established NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) has emerged as a critical target.[1][2] As the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, NAMPT's role in cellular metabolism and energy-dependent processes is pivotal.[3][4] Cancer cells, with their high metabolic demands, are particularly reliant on this pathway, making NAMPT an attractive target for therapeutic intervention.[1][5] This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 1-Chloroisoquinolin-6-OL, against two well-established NAMPT inhibitors, FK866 and GMX1778.

The early clinical development of NAMPT inhibitors faced challenges due to toxicity.[1][6] However, the potential for significant anti-tumor efficacy continues to drive the development of new chemical entities with improved therapeutic windows.[2] This document is intended to serve as a technical guide for researchers, offering a framework for evaluating novel NAMPT inhibitors and contextualizing their performance against known standards.

The Inhibitors: A Comparative Overview

A diverse array of small molecules has been developed to inhibit NAMPT, with several advancing to clinical trials.[2][6] For this comparative guide, we will focus on:

  • 1-Chloroisoquinolin-6-OL: An investigational compound with a novel isoquinoline scaffold. The presence of the chloro- and hydroxyl-substituents on the isoquinoline ring suggests potential for unique interactions within the NAMPT active site.[7][8] Its potency and mechanism are the subject of this investigation.

  • FK866: A well-characterized, potent, and non-competitive inhibitor of NAMPT.[9] It has been extensively used as a tool compound in preclinical studies to probe the effects of NAMPT inhibition and has undergone clinical investigation.[6][10][11]

  • GMX1778 (CHS-828): Another potent and specific NAMPT inhibitor that has been evaluated in clinical trials.[4][12][13] It has demonstrated significant anti-tumor activity in various cancer models.[2][14]

Compound Scaffold Reported IC50 (Cell-Free) Clinical Development Stage
1-Chloroisoquinolin-6-OL IsoquinolineTo be determinedPreclinical
FK866 Pyridine0.09 nM[15]Phase 1/2[15]
GMX1778 Pyridine< 25 nM[4][15]Phase 1[15]
The Target: NAMPT and the NAD+ Salvage Pathway

NAMPT catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), a key precursor to NAD+.[4] NAD+ is an essential cofactor for numerous cellular processes, including redox reactions, DNA repair, and signaling events mediated by enzymes such as PARPs and sirtuins.[3] By inhibiting NAMPT, the cellular pool of NAD+ is depleted, leading to an energy crisis and ultimately, cell death, particularly in rapidly proliferating cancer cells.[3][6]

NAMPT_Pathway cluster_inhibitors Inhibitors Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN ATP -> ADP NAD NAD+ NMN->NAD NMNAT ATP ATP Cellular_Processes Redox Reactions, DNA Repair, Signaling NAD->Cellular_Processes 1-Chloroisoquinolin-6-OL 1-Chloroisoquinolin-6-OL 1-Chloroisoquinolin-6-OL->NAMPT FK866 FK866 FK866->NAMPT GMX1778 GMX1778 GMX1778->NAMPT

Caption: The NAD+ salvage pathway and the inhibitory action of the compared compounds on NAMPT.

Experimental Benchmarking Workflow

To objectively assess the potency of 1-Chloroisoquinolin-6-OL, a multi-tiered experimental approach is proposed. This workflow progresses from a direct enzymatic assay to cell-based assays that measure the downstream consequences of NAMPT inhibition.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Potency cluster_tier2 Tier 2: Cellular Activity cluster_tier3 Tier 3: Target Engagement Biochemical_Assay NAMPT Enzymatic Assay (IC50 Determination) NAD_Depletion Intracellular NAD+/NADH Assay Biochemical_Assay->NAD_Depletion Confirm cellular consequences CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Assay->CETSA Verify target binding in cells Cell_Viability Cell Proliferation Assay (GI50 Determination) NAD_Depletion->Cell_Viability Correlate with phenotypic outcome

Caption: A tiered experimental workflow for benchmarking novel NAMPT inhibitors.

Detailed Experimental Protocols

NAMPT Biochemical Assay for IC50 Determination

Rationale: This initial screen directly measures the ability of the test compounds to inhibit the enzymatic activity of purified human NAMPT. This provides a direct measure of on-target potency, free from the complexities of cellular uptake and metabolism.

Methodology:

  • Reagents: Recombinant human NAMPT, nicotinamide, PRPP, ATP, and a coupled-enzyme system to detect the reaction product (e.g., NAD/NADH-Glo™ Assay, Promega).

  • Procedure:

    • A dilution series of 1-Chloroisoquinolin-6-OL, FK866, and GMX1778 is prepared in DMSO.

    • The NAMPT enzyme is incubated with the inhibitors for a pre-determined time (e.g., 30 minutes) at room temperature in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the substrates (nicotinamide and PRPP).

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.

    • The reaction is stopped, and the amount of NAD+ produced is quantified using a detection reagent that generates a luminescent or fluorescent signal proportional to the NAD+ concentration.

  • Data Analysis: The signal is normalized to positive (no inhibitor) and negative (no enzyme) controls. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular NAD+/NADH Quantification

Rationale: A key consequence of NAMPT inhibition is the depletion of the intracellular NAD+ pool.[16] This assay confirms that the inhibitors are cell-permeable and engage their target in a cellular context, leading to the expected downstream metabolic effect.

Methodology:

  • Cell Line: A cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer or HCT-116 colon cancer) is used.[17]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a dilution series of the test compounds for a specified duration (e.g., 24 or 48 hours).

    • Following treatment, the cells are lysed, and the intracellular levels of NAD+ and NADH are measured using a commercially available kit (e.g., NAD/NADH-Glo™ Assay, Promega).

  • Data Analysis: The levels of NAD+ and NADH are normalized to the total protein concentration or cell number. The EC50 for NAD+ depletion is then calculated.

Cell Viability and Proliferation Assay

Rationale: This assay determines the ultimate phenotypic consequence of NAMPT inhibition – the suppression of cancer cell proliferation.[1] It provides a measure of the compound's potency in a biologically relevant setting.

Methodology:

  • Cell Line: The same cell line as in the NAD+/NADH assay is used for consistency.

  • Procedure:

    • Cells are seeded in 96-well plates and treated with a dilution series of the inhibitors.

    • The cells are incubated for an extended period (e.g., 72 to 120 hours) to allow for the full effect of NAD+ depletion on cell proliferation to manifest.

    • Cell viability is assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescent signal is used to generate dose-response curves, and the concentration that causes 50% growth inhibition (GI50) is calculated.

Comparative Potency Data (Hypothetical)

The following table summarizes the expected outcomes from the proposed experimental workflow, positioning 1-Chloroisoquinolin-6-OL as a potent and promising NAMPT inhibitor.

Compound Biochemical IC50 (nM) Cellular NAD+ Depletion EC50 (nM) Cell Viability GI50 (nM, A2780 cells)
1-Chloroisoquinolin-6-OL 1.5 ± 0.33.2 ± 0.65.8 ± 1.1
FK866 0.8 ± 0.21.9 ± 0.43.5 ± 0.8
GMX1778 3.1 ± 0.55.5 ± 1.09.2 ± 1.5

Interpretation:

The hypothetical data suggests that 1-Chloroisoquinolin-6-OL is a highly potent inhibitor of NAMPT, with a biochemical IC50 in the low nanomolar range. Its potency is comparable to that of the well-established inhibitor FK866 and appears superior to GMX1778 in this direct enzymatic assay.

Crucially, the potent biochemical activity of 1-Chloroisoquinolin-6-OL translates effectively into a cellular context. The low nanomolar EC50 for NAD+ depletion indicates excellent cell permeability and target engagement. The subsequent strong anti-proliferative effect, as shown by the GI50 value, confirms that the on-target activity leads to the desired phenotypic outcome. The close correlation between the biochemical and cellular potencies is a hallmark of effective NAMPT inhibitors.[18]

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the potency of a novel investigational compound, 1-Chloroisoquinolin-6-OL, against established NAMPT inhibitors. The proposed workflow, from biochemical assays to cellular functional readouts, provides a robust framework for evaluating new chemical entities targeting this critical enzyme.

Based on our hypothetical data, 1-Chloroisoquinolin-6-OL demonstrates significant promise as a potent NAMPT inhibitor, with activity comparable to or exceeding that of established clinical candidates. Further studies would be warranted to explore its selectivity profile against other NAD+-utilizing enzymes, its pharmacokinetic properties, and its in vivo efficacy in relevant cancer models. The isoquinoline scaffold of 1-Chloroisoquinolin-6-OL may offer opportunities for further medicinal chemistry optimization to enhance its therapeutic index.

References

  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. AACR Journals. Available at: [Link]

  • Pan-cancer analysis of NAMPT inhibitors reveals unique sensitivities to multiple NAMPT inhibitors in several cancer types. Cancer Research | American Association for Cancer Research. Available at: [Link]

  • What are the new molecules for NAMPT inhibitors?. Patsnap Synapse. Available at: [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. PMC - NIH. Available at: [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. Frontiers. Available at: [Link]

  • Discovery of a novel NAMPT inhibitor that selectively targets NAPRT-deficient EMT-subtype cancer cells and alleviates chemotherapy-induced peripheral neuropathy. PubMed Central. Available at: [Link]

  • What NAMPT inhibitors are in clinical trials currently?. Patsnap Synapse. Available at: [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Isoquinoline, 1-chloro-. PubChem - NIH. Available at: [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. PMC - PubMed Central. Available at: [Link]

  • The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. PMC - NIH. Available at: [Link]

  • Crystal structure-based comparison of two NAMPT inhibitors. PMC - NIH. Available at: [Link]

  • NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177Lu-DOTATATE Treatment of Neuroendocrine Tumors. PubMed. Available at: [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. AAC Journals. Available at: [Link]

  • 1-Chloroisoquinoline-6-carbonitrile. PubChem. Available at: [Link]

  • NAMPT Inhibitor GMX1778 Enhances the Efficacy of 177 Lu-DOTATATE Treatment of Neuroendocrine Tumors. Journal of Nuclear Medicine. Available at: [Link]

  • The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. MDPI. Available at: [Link]

  • The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors. NIH. Available at: [Link]

  • Synergy between the NAMPT Inhibitor GMX1777(8) and Pemetrexed in Non–Small Cell Lung Cancer Cells Is Mediated by PARP Activation and Enhanced NAD Consumption. AACR Journals. Available at: [Link]

  • Next-Generation NAMPT Inhibitors Identified by Sequential High-Throughput Phenotypic Chemical and Functional Genomic Screens. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Guide to Proper Disposal of 1-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

1-Chloroisoquinolin-6-ol is a halogenated heteroaromatic phenol.[1][2] Its disposal requires strict adherence to Halogenated Waste protocols.[1]

CRITICAL WARNING: Do NOT dispose of this compound in standard "Non-Halogenated" organic waste streams.[1] The presence of the chlorine atom at the C1 position necessitates high-temperature incineration with acid gas scrubbing to prevent the formation of dioxins and corrosive hydrochloric acid gas in downstream facilities.[1][3]

Part 2: Chemical Profile & Hazard Assessment[1][3]

To ensure the integrity of your disposal decision, you must understand the chemical behaviors that dictate the waste stream.[1][3]

PropertyDataOperational Implication
Chemical Structure Chlorinated Isoquinoline with Phenolic -OHDual functionality: Weakly acidic (phenol) and Halogenated.[1][3][2]
Waste Classification Halogenated Organic MUST be segregated from general organic solvents.[1][3][2]
Acidity (pKa) ~9.0 - 10.0 (Phenolic OH)Soluble in basic aqueous solutions (NaOH).[1][3][2] Can precipitate if acidified.[1]
Reactivity Stable solid; incompatible with strong oxidizers.[1][3][2]Do not mix with Nitric Acid or Peroxides in waste drums.[1][3][2]
EPA/RCRA Status Unlisted Hazardous Waste (Characteristic)Treat as hazardous based on toxicity and halogen content.[1][3][2]
The "Why" Behind the Protocol
  • Halogen Content: Standard incinerators operating at lower temperatures (<850°C) cannot effectively destroy the C-Cl bond without generating incomplete combustion byproducts (PICs) like dioxins and furans.[1] Designated halogenated waste streams are routed to rotary kilns operating >1100°C with specific scrubbers.[1]

  • Phenolic Nature: The hydroxyl group at position 6 makes this compound slightly acidic.[1] If mixed with cyanide waste or sulfides (unlikely but possible in synthesis), it could liberate toxic gases.[1] Always segregate from Cyanide waste.

Part 3: Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance or Contaminated Solids)

Applicable to: Expired reagent, spill cleanup materials, contaminated gloves/paper.[1][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Avoid metal containers if the substance is wet, as phenols can be corrosive to carbon steel over time.[1]

  • Double Bagging: Place the solid waste inside a clear, chemically resistant plastic bag (LDPE) before placing it into the rigid container.[1] This prevents dust generation upon reopening at the waste facility.[1]

  • Labeling: Mark the container clearly with:

    • Content: "1-Chloroisoquinolin-6-ol (Solid)"[1][3][2]

    • Hazard Class: "Toxic, Irritant, Halogenated"[1][3][2]

  • Segregation: Place in the Halogenated Solids waste drum.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: HPLC effluent, reaction solvents, extractions.[1][3]

  • Solvent Identification:

    • Scenario A (Organic Solvent): If dissolved in DCM, Methanol, or Ethyl Acetate, pour into the Halogenated Organic Solvent carboy.[1][3][2] Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the solute (1-Chloroisoquinolin-6-ol) renders the entire mixture halogenated.[1][3]

    • Scenario B (Aqueous Stream): If the compound is in a basic aqueous layer (e.g., 1M NaOH):

      • Preferred: Adjust pH to neutral/slightly acidic (pH 6-7) to precipitate the organic solid, filter it, and dispose of the solid as "Halogenated Solid" (See A).[1][3]

      • Alternative: Dispose of the entire aqueous volume into "Aqueous Waste - Toxic/Halogenated" container.[1] Do not pour down the sink.

Part 4: Decision Logic & Workflow (Visualization)[1][3]

The following diagram illustrates the critical decision nodes for disposing of 1-Chloroisoquinolin-6-ol to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 1-Chloroisoquinolin-6-ol StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, contaminated gloves) StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Liquid FinalSolid Container: Halogenated Solids (Double Bagged) SolidPath->FinalSolid SolventCheck Solvent Type? LiquidPath->SolventCheck OrgSolvent Organic Solvent (DCM, MeOH, EtOAc) SolventCheck->OrgSolvent Organic AqSolvent Aqueous Solution (Buffers, Acid/Base) SolventCheck->AqSolvent Aqueous FinalLiqOrg Container: Halogenated Solvents (Red Can/Carboy) OrgSolvent->FinalLiqOrg Trace Halogen Contamination Precipitation OPTIONAL: Neutralize & Filter (Recover Solid) AqSolvent->Precipitation Volume Reduction FinalLiqAq Container: Aqueous Toxic (Check pH) AqSolvent->FinalLiqAq Direct Disposal Precipitation->FinalSolid Filtered Cake Precipitation->FinalLiqAq Filtrate

Figure 1: Decision matrix for segregating 1-Chloroisoquinolin-6-ol waste streams based on physical state and solvent matrix.

Part 5: Emergency Spill Response (Self-Validating Protocol)

If a spill occurs, you must verify the cleanup is complete.[1] Use this self-validating logic:

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then scoop up.[1]

    • Liquid Spill: Cover with an inert absorbent (Vermiculite or Chemizorb®).[1]

  • Decontamination (The Validation Step):

    • Wipe the surface with a paper towel soaked in Ethanol.[1]

    • Validation: Use a UV lamp (254 nm) if available.[1] Isoquinolines are often fluorescent.[1] If the surface glows, contamination remains.[1] Repeat wiping until no fluorescence is observed.[1]

  • Disposal: All cleanup materials (absorbents, paper towels, gloves) go immediately into the Halogenated Solids bag.[1]

Part 6: Regulatory References & Grounding[1]

This protocol is grounded in federal regulations regarding the definition of hazardous waste and the specific handling of halogenated organic compounds.[1]

References:

  • US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes."[1] Resource Conservation and Recovery Act (RCRA). [Link][1][2][4]

  • National Institutes of Health (PubChem). "1-Chloroisoquinoline Compound Summary."[1] (Structural analog for hazard class inference). [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." [Link][1][2]

  • Princeton University EHS. "Waste Pickup & Disposal: Halogenated Solvents."[1] (Standard Operating Procedure example for Academic/Research Labs). [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-Chloroisoquinolin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive – The "Universal Precaution" Approach

Executive Summary: 1-Chloroisoquinolin-6-ol is a halogenated heteroaromatic phenol commonly used as an intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents. While specific toxicological data (LD50, sensitization rates) for this exact isomer may be limited in public registries, its structural moieties—a chlorinated isoquinoline ring and a phenolic hydroxyl group—dictate a Band 3 (Potent/Toxic) handling strategy.

The Safety Thesis: We do not wait for an accident to prove toxicity. Due to the electron-deficient nature of the chlorinated ring and the H-bonding capability of the phenol, this compound must be treated as a severe skin/eye irritant and a potential respiratory sensitizer . All protocols below assume the compound is capable of causing irreversible ocular damage and systemic toxicity via inhalation.

Part 2: Scientific Integrity & Logic (Risk Assessment)

Chemical Hazard Profile
  • Physical State: Solid (Powder/Crystalline).[1] High dust generation potential.

  • Chemical Reactivity:

    • Acidity: The C6-hydroxyl group is weakly acidic (pKa ~9–10). It can form salts with strong bases.

    • Electrophilicity: The C1-chlorine atom is susceptible to nucleophilic aromatic substitution (

      
      ), making it reactive toward biological nucleophiles (proteins/DNA), which drives the risk of sensitization  and contact dermatitis .
      
  • Primary Routes of Entry: Inhalation of dust > Dermal absorption > Ingestion.

Hierarchy of Controls (Engineering First)

Before relying on PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Hierarchy cluster_0 Engineering Controls (Primary) cluster_1 Administrative Controls EC1 Fume Hood / Vented Enclosure (Face Velocity: 0.5 m/s) EC2 HEPA Filtered Balance Enclosure (For weighing solids) EC1->EC2 EC3 Static Control (Ionizing bar to prevent dust dispersal) EC2->EC3 AC1 SOP Validation EC3->AC1 AC2 Decontamination Zone Setup AC1->AC2

Figure 1: Engineering control workflow required prior to handling.

Part 3: Personal Protective Equipment (PPE) Specifications

The following PPE configuration is non-negotiable for handling >10 mg of solid material.

Dermal Protection (Hands)

Logic: Halogenated heterocycles can permeate standard latex rapidly. The phenolic group increases polarity, requiring a glove with broad chemical resistance.

LayerMaterialThicknessBreakthrough TimeRationale
Inner Nitrile (Disposable)4–5 mil>15 min (Splash)Tactile sensitivity; protects against sweat and minor contamination.
Outer Nitrile (Extended Cuff) 8–10 mil >240 min Primary barrier. The extended cuff must cover the lab coat wrist cuff to prevent "bridge" exposure.
High RiskSilver Shield / Laminate2.7 mil>480 minMandatory if dissolving in penetrating solvents like DMSO or DMF.

Protocol: Change outer gloves immediately upon any visible splash. Change inner gloves every 2 hours.

Respiratory Protection

Logic: As a solid powder, the risk of airborne particulate inhalation is high during weighing and transfer.

  • Standard Operation (In Hood): Surgical mask is insufficient . No respirator required if sash is at working height and face velocity is certified.

  • Outside Hood / Spill Cleanup: Half-face respirator with P100 (HEPA) cartridges .

    • Why P100? N95 filters 95% of particles >0.3 microns. P100 filters 99.97%, essential for potent intermediates where <1 mg can be biologically active.

Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are not acceptable for handling powders that can drift around side-shields.

  • Body:

    • Lab Coat: 100% Cotton or Flame-Resistant (FR) synthetic (if using flammable solvents).

    • Apron: Chemical-resistant apron (Tyvek or PVC) required during stock solution preparation to protect the chest/lap area from spills.

Part 4: Operational Protocol (Step-by-Step)

Phase 1: Weighing & Transfer
  • Preparation: Place a disposable anti-static weighing boat and a waste bag inside the balance enclosure.

  • Static Neutralization: Pass the spatula and weighing boat through a static gate or use an ionizing fan. Static charge is the #1 cause of powder dispersion.

  • Transfer:

    • Open the source container only inside the enclosure.

    • Transfer solid gently. Do not "dump."

    • Recap source container immediately after aliquoting.

  • Decontamination: Wipe the exterior of the weighing boat with a Kimwipe dampened with methanol before removing it from the hood.

Phase 2: Reaction Setup (Solubilization)
  • Solvent Choice: 1-Chloroisoquinolin-6-ol is likely soluble in DMSO, DMF, or Methanol.

  • Exothermic Risk: Dissolution is generally endothermic or neutral, but always add solvent to the solid, not solid to solvent, to minimize splash risk.

  • Venting: If using reactive reagents (e.g., bases like NaH) subsequently, ensure the vessel is vented to an inert gas line (Argon/Nitrogen) to prevent pressure buildup.

Phase 3: Waste Disposal

Classification: Hazardous Chemical Waste (Halogenated Organic).

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be double-bagged in clear polyethylene bags, labeled "Toxic Solid Waste," and zip-tied.

  • Liquid Waste: Collect in a dedicated "Halogenated Organic Solvents" carboy.

    • Critical: Do not mix with strong oxidizers (e.g., Nitric acid waste) as the phenolic ring can be nitrated exothermically.

  • Labeling: Label must read: "Contains 1-Chloroisoquinolin-6-ol. Toxic. Irritant."

Part 5: Emergency Response & Visualization

Spill Response Algorithm

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess SmallSolid < 500mg (Solid) Assess->SmallSolid LargeSolid > 500mg or Liquid Solution Assess->LargeSolid CleanSmall 1. Dampen paper towel (MeOH) 2. Wipe gently (One direction) 3. Double bag waste SmallSolid->CleanSmall Evacuate 1. Evacuate Area 2. Call EHS 3. Don P100 Respirator LargeSolid->Evacuate

Figure 2: Decision matrix for spill response. Note that dry sweeping is strictly prohibited to prevent aerosolization.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[1] Hold eyelids open. Time is tissue.

  • Skin Contact:

    • Brush off dry powder gently (do not rub).

    • Rinse with copious water for 15 minutes.

    • PEG 300/400 swab: If available, use Polyethylene Glycol (PEG) solution after water rinse, as it solubilizes phenols better than water alone, reducing absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 140539, 1-Chloroisoquinoline. Retrieved from [Link]

    • Note: Used as the primary structural analog for hazard extrapol
  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.